6-Chloro-3-Benzofuranone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYZLDHZMYWEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549148 | |
| Record name | 6-Chloro-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3260-78-4 | |
| Record name | 6-Chloro-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Spectroscopic Guide to 6-Chloro-3-Benzofuranone for Scientific Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Chloro-3-Benzofuranone (CAS No: 3260-78-4), a key intermediate in medicinal chemistry and organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.
Introduction: The Significance of this compound
This compound, with the molecular formula C₈H₅ClO₂, is a versatile heterocyclic compound.[1] Its benzofuranone core is a privileged scaffold in numerous biologically active molecules, making it a valuable building block in the synthesis of novel pharmaceuticals.[1][2] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in research and development. This guide provides a detailed examination of its characteristic spectral features.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound, including the aromatic ring, the lactone moiety, and the chloro-substituent, give rise to a unique spectroscopic fingerprint. The following sections will dissect the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to elucidate the molecular structure.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a broadband proton-decoupled ¹³C spectrum.
-
For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.
-
¹H NMR Data and Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and methylene protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 | d | 1H | H-4 |
| ~ 7.3 | dd | 1H | H-5 |
| ~ 7.1 | d | 1H | H-7 |
| ~ 4.6 | s | 2H | H-2 (CH₂) |
-
Aromatic Region (7.0-7.6 ppm): The three aromatic protons on the benzene ring will appear as distinct signals. The electron-withdrawing nature of the carbonyl group and the chlorine atom will deshield these protons, causing them to resonate downfield. The specific splitting patterns (doublet, doublet of doublets) arise from ortho and meta coupling.
-
Methylene Protons (~4.6 ppm): The two protons on the C-2 carbon, adjacent to the carbonyl group and the ether oxygen, are expected to appear as a singlet. Their chemical shift is significantly downfield due to the influence of the neighboring electron-withdrawing groups.
¹³C NMR Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 | C=O (C-3) |
| ~ 160 | C-7a |
| ~ 135 | C-6 |
| ~ 128 | C-5 |
| ~ 125 | C-3a |
| ~ 122 | C-4 |
| ~ 112 | C-7 |
| ~ 70 | CH₂ (C-2) |
-
Carbonyl Carbon (~195 ppm): The carbonyl carbon of the lactone is the most deshielded carbon and appears significantly downfield.
-
Aromatic Carbons (112-160 ppm): The six carbons of the benzene ring resonate in this region. The carbon bearing the chlorine atom (C-6) and the carbons attached to the oxygen atoms (C-7a and C-3a) will have characteristic chemical shifts.
-
Methylene Carbon (~70 ppm): The C-2 carbon appears in the aliphatic region, shifted downfield due to the adjacent oxygen and carbonyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected.
-
The sample spectrum is then recorded. The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
IR Data and Interpretation
The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl group and vibrations of the aromatic ring.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~ 3100-3000 | Aromatic C-H stretch | Medium |
| ~ 1720-1700 | C=O stretch (lactone) | Strong |
| ~ 1600, 1480 | Aromatic C=C stretch | Medium-Strong |
| ~ 1250 | Aryl-O stretch | Strong |
| ~ 850-800 | C-Cl stretch | Medium |
-
C=O Stretch (~1720-1700 cm⁻¹): A very strong and sharp absorption band in this region is characteristic of the carbonyl group in the five-membered lactone ring. Conjugation with the aromatic ring can slightly lower this frequency.[3]
-
Aromatic C-H and C=C Stretches: The absorptions for aromatic C-H stretching appear above 3000 cm⁻¹. The characteristic aromatic C=C stretching vibrations are observed around 1600 and 1480 cm⁻¹.
-
Aryl-O and C-Cl Stretches: A strong band corresponding to the aryl-O-C stretch is expected around 1250 cm⁻¹. The C-Cl stretching vibration will appear in the fingerprint region, typically between 850 and 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment | Significance |
| 168/170 | [C₈H₅ClO₂]⁺˙ | Molecular ion (M⁺˙) with isotopic pattern for Cl |
| 140/142 | [M - CO]⁺˙ | Loss of carbon monoxide |
| 111 | [M - CO - Cl]⁺ | Subsequent loss of chlorine radical |
| 105 | [C₇H₅O]⁺ | Loss of CO and HCl |
-
Molecular Ion (m/z 168/170): The molecular ion peak is expected at m/z 168. Due to the presence of chlorine, a characteristic isotopic peak (M+2) at m/z 170 with an intensity of approximately one-third of the M⁺˙ peak will be observed, confirming the presence of one chlorine atom.
-
Fragmentation Pathway: A primary fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule from the lactone ring, resulting in a fragment ion at m/z 140/142.[4] Subsequent fragmentation can involve the loss of a chlorine radical or hydrogen chloride.
Plausible Mass Spectrometry Fragmentation Pathway
Caption: A simplified fragmentation pathway for this compound in EI-MS.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust and self-validating confirmation of the structure of this compound. The presented data and interpretations serve as a valuable reference for scientists working with this important chemical intermediate, ensuring its correct identification and facilitating its application in further research and development endeavors.
References
Physicochemical properties and characterization of 6-Chloro-3-Benzofuranone
An In-depth Technical Guide to 6-Chloro-3-Benzofuranone: Physicochemical Properties, Characterization, and Applications
Introduction: The Versatility of a Halogenated Heterocycle
This compound, also known as 6-chloro-1-benzofuran-3-one, is a halogenated heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry. Its structure, featuring a fused benzene and furan ring system with a ketone functional group and a strategically placed chlorine atom, imparts a unique combination of stability and reactivity.[1] This makes it an exceptionally valuable building block for creating more complex molecular architectures.[1]
Primarily, this compound serves as a key intermediate in the development of novel pharmaceuticals. Researchers have successfully utilized this scaffold to synthesize compounds with potential anti-inflammatory, analgesic, and anti-cancer properties, highlighting its critical role in drug discovery pipelines.[1][2] Beyond its pharmaceutical applications, its utility extends to materials science as a precursor in the synthesis of specialized dyes and pigments.[1] This guide offers a comprehensive overview of its physicochemical properties, detailed analytical characterization protocols, and its broader applications for researchers and drug development professionals.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters govern its solubility, reactivity, and suitability for various analytical techniques. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3260-78-4 | [1][3][4] |
| Molecular Formula | C₈H₅ClO₂ | [1][3][4] |
| Molecular Weight | 168.58 g/mol | [1][3] |
| Appearance | Light yellow to brown solid powder | [1][3][5] |
| Melting Point | 116 - 125 °C | [1][3][5] |
| Boiling Point | 304.3 ± 42.0 °C (Predicted) | [3][5] |
| Density | 1.428 ± 0.06 g/cm³ (Predicted) | [3][5] |
| Purity | Typically ≥98% (by GC) | [1] |
| Storage | Store at 0 - 8 °C or Room Temperature, sealed in a dry, inert atmosphere. | [1][3][5] |
Synthesis and Reactivity
The utility of this compound as a synthetic intermediate stems from its accessible synthesis routes and predictable reactivity.
Illustrative Synthesis Pathway
A common laboratory-scale synthesis involves the cyclization of a substituted benzoic acid derivative. For instance, 2-(carboxymethoxy)-4-chlorobenzoic acid can be treated with acetic anhydride and sodium acetate, then heated. This process facilitates an intramolecular reaction to form the benzofuranone ring system.[3]
Caption: A generalized workflow for the synthesis of this compound.
Chemical Reactivity
The benzofuranone core is reactive towards both electrophiles and nucleophiles. The chlorine atom on the benzene ring serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The ketone at the 3-position can undergo condensation reactions with aldehydes to form aurone derivatives, a class of compounds with notable biological activities.
Comprehensive Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and stability of this compound. A multi-technique approach combining chromatography and spectroscopy provides a complete analytical profile.
Chromatographic Purity Assessment: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is ideal for this compound.
Expertise & Rationale:
-
Column Choice: A C18 (octadecylsilane) column is selected for its versatility and strong retention of moderately nonpolar compounds like benzofuranones through hydrophobic interactions.[6]
-
Mobile Phase: A gradient of acetonitrile and water is used to ensure efficient elution and separation of the main compound from potential impurities with different polarities.
-
Acidification: Adding a small amount of acid (like formic or phosphoric acid) to the mobile phase suppresses the ionization of any acidic or basic functional groups (including residual silanols on the column), leading to sharper, more symmetrical peaks and improved reproducibility.[6]
Step-by-Step HPLC Protocol:
-
Standard & Sample Preparation:
-
Accurately weigh ~5 mg of this compound standard and dissolve in 10 mL of acetonitrile to make a 0.5 mg/mL stock solution.
-
Prepare working standards (e.g., 50 µg/mL) by diluting the stock solution.
-
Prepare unknown samples at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Diode Array Detector (DAD) at a wavelength determined by a UV scan (typically 254 nm or λmax).
-
Column Temperature: 30 °C.
-
-
Gradient Elution Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: Hold at 30% B (re-equilibration).
-
-
Data Analysis:
-
Identify the peak for this compound by comparing the retention time with the reference standard.
-
Calculate purity using the area percent method from the chromatogram.
-
Caption: Standard workflow for purity analysis by HPLC.
Orthogonal Confirmation: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent orthogonal technique to HPLC for purity analysis and is the method often cited by suppliers.[1] It is particularly suited for volatile and thermally stable compounds.
Expertise & Rationale:
-
Technique Choice: GC-MS provides high-resolution separation (GC) and definitive identification based on mass-to-charge ratio and fragmentation patterns (MS).[7] This dual detection confirms both identity and purity simultaneously.
-
Column Selection: A low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is robust and provides excellent separation for a wide range of semi-volatile aromatic compounds.[7]
-
Ionization Method: Electron Ionization (EI) is a standard, high-energy technique that creates reproducible and complex fragmentation patterns, which act as a "fingerprint" for the molecule and can be compared against spectral libraries (like NIST) for confident identification.[7]
Step-by-Step GC-MS Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
-
Instrumentation & Conditions:
-
Column: SH-Rxi-5Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Settings:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the compound peak in the Total Ion Chromatogram (TIC).
-
Analyze the mass spectrum of the peak, confirming the molecular ion ([M]⁺˙ at m/z 168 and the isotopic pattern for one chlorine atom, [M+2]⁺˙ at m/z 170).
-
Compare the fragmentation pattern to a reference spectrum or library for definitive identification.
-
Caption: Workflow for identity and purity confirmation by GC-MS.
Definitive Structural Elucidation: Spectroscopic Methods
A combination of spectroscopic techniques is required for the unambiguous structural confirmation of this compound, especially for newly synthesized batches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, allow for the complete assignment of the structure.
-
Infrared (IR) Spectroscopy: FTIR is used to identify key functional groups. For this compound, the most prominent peak would be a strong absorption band around 1700-1720 cm⁻¹, characteristic of a conjugated ketone (C=O) carbonyl stretch. Other peaks in the aromatic region (1400-1600 cm⁻¹) and C-O stretching region would also be present.
-
Mass Spectrometry (MS): As discussed in the GC-MS section, high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Caption: Integrated spectroscopic approach for structural confirmation.
Applications in Drug Development
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[8] this compound leverages this advantage, with the chloro-substituent often enhancing biological activity or modifying metabolic properties.[9]
-
Anti-Cancer Agents: Benzofuran derivatives have shown significant potential as anticancer agents by targeting various pathways involved in cancer progression.[2] this compound serves as a starting point for creating hybrid molecules that can act as potent cytotoxic agents.[2]
-
Anti-Inflammatory Drugs: The compound is a precursor for synthesizing molecules designed to inhibit inflammatory pathways, making it relevant for conditions like arthritis and other inflammatory disorders.[1]
-
Agrochemicals: The reactivity of the benzofuranone ring and the presence of the chlorine atom make it a useful intermediate for developing new pesticides and herbicides.[1]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
-
General Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Stability: The compound is stable under recommended storage conditions but may be sensitive to moisture.[10]
-
Storage: Keep containers tightly closed and store in a dry, cool place as recommended by the supplier (e.g., 0-8 °C or room temperature under an inert atmosphere).[1][3][5]
Conclusion
This compound is more than just a chemical intermediate; it is a versatile and powerful tool for chemists in both academic and industrial settings. Its well-defined physicochemical properties, combined with robust and reliable methods for its characterization, provide a solid foundation for its use in synthesis. Its demonstrated value as a scaffold in the development of pharmaceuticals, particularly in oncology and inflammatory diseases, ensures that it will remain a compound of high interest for the foreseeable future. The analytical workflows detailed in this guide provide the necessary framework for ensuring the quality and integrity of this important building block in any research and development program.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-CHLORO-BENZOFURAN-3-ONE | 3260-78-4 [chemicalbook.com]
- 4. en.huatengsci.com [en.huatengsci.com]
- 5. 6-CHLORO-BENZOFURAN-3-ONE CAS#: 3260-78-4 [chemicalbook.com]
- 6. Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. sciresjournals.com [sciresjournals.com]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. capotchem.com [capotchem.com]
Unveiling the Therapeutic Potential of Novel 6-Chloro-3-Benzofuranone Derivatives
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Benzofuranone Scaffold as a Privileged Structure in Medicinal Chemistry
The benzofuranone core is a prominent heterocyclic scaffold found in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1][2] This privileged structure has garnered significant attention in medicinal chemistry, with derivatives demonstrating potential as anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antioxidant agents. The introduction of a chlorine atom at the 6-position of the benzofuranone ring system creates a unique chemical entity, 6-chloro-3-benzofuranone, which serves as a versatile intermediate for the synthesis of novel derivatives with potentially enhanced or novel biological activities.[3] The electron-withdrawing nature of the chlorine atom can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the potential biological activities of novel this compound derivatives, complete with detailed experimental protocols and insights into their plausible mechanisms of action.
Part 1: Promising Therapeutic Applications of this compound Derivatives
The strategic placement of a chlorine atom on the benzofuranone scaffold opens avenues for developing potent therapeutic agents. Below, we delve into the most promising areas of investigation for novel this compound derivatives.
Anticancer Activity: A New Frontier in Oncological Research
Benzofuran and benzofuranone derivatives have shown significant promise as anticancer agents, with halogenated derivatives often exhibiting enhanced cytotoxicity.[4][5] The this compound scaffold is a valuable starting point for the design of novel cytotoxic agents.[3]
One of the key mechanisms by which benzofuran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can be initiated through various signaling pathways, often involving the activation of caspases, a family of cysteine proteases that play a crucial role in the execution of apoptosis.[4] Furthermore, these compounds may induce cell cycle arrest at different phases, preventing the proliferation of cancer cells.
Caption: Plausible anticancer mechanism of this compound derivatives.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., A-549 for lung carcinoma, MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO). Serially dilute the stock solution to obtain a range of final concentrations. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
| Derivative | Substitution | Cell Line | IC50 (µM) |
| AN-O-04 | (Z)-2-(2-(2-(bis(2-chloroethyl)amino)ethoxy)benzylidene)-5-chloro-6-methylbenzofuran-3(2H)-one | A-549 | 119.32 ± 8.98 |
| AN-O-04 | (Z)-2-(2-(2-(bis(2-chloroethyl)amino)ethoxy)benzylidene)-5-chloro-6-methylbenzofuran-3(2H)-one | MCF-7 | 82.18 ± 6.23 |
Table adapted from data on a similar chloro-substituted benzofuranone derivative.[6]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases. Benzofuranone derivatives have demonstrated potent anti-inflammatory effects.[7][8] this compound derivatives represent a promising class of compounds for the development of novel anti-inflammatory agents.[3]
The anti-inflammatory activity of these compounds may be attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the modulation of key signaling pathways like NF-κB and MAPK.[9]
Caption: Potential anti-inflammatory mechanism via NF-κB and MAPK pathways.
This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.[7]
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 × 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only control.
| Derivative | Concentration (µM) | NO Inhibition (%) |
| Compound 1 | 17.3 (IC50) | 50 |
| Compound 4 | 16.5 (IC50) | 50 |
Table adapted from data on similar benzofuran derivatives.[7]
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antibiotic-resistant strains necessitates the discovery of new antimicrobial agents. Benzofuran derivatives have demonstrated significant activity against a range of bacteria and fungi.[10][11] The inclusion of a chlorine atom in the 6-position can enhance the antimicrobial properties of the benzofuranone scaffold.
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7][8]
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Serially dilute the this compound derivative in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
| Derivative | Microorganism | MIC (µg/mL) |
| Compound 1 | Salmonella typhimurium | 12.5 |
| Compound 1 | Staphylococcus aureus | 12.5 |
| Compound 6 | Penicillium italicum | 12.5 |
Table adapted from data on similar benzofuran derivatives.[7]
Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases
Neurodegenerative diseases are characterized by progressive loss of neuronal structure and function. Benzofuranone derivatives have shown promise as neuroprotective agents by mitigating excitotoxicity and oxidative stress.[12]
Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leads to an influx of calcium ions and subsequent neuronal damage. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, also contributes significantly to neuronal cell death. This compound derivatives may exert their neuroprotective effects by antagonizing NMDA receptors and scavenging free radicals.[13]
Caption: Neuroprotective mechanism against excitotoxicity and oxidative stress.
This assay evaluates the ability of a compound to protect primary neuronal cells from damage induced by NMDA.[13]
Step-by-Step Methodology:
-
Primary Cortical Neuron Culture: Isolate and culture primary cortical neurons from embryonic rat brains.
-
Compound Treatment: Treat the cultured neurons with various concentrations of the this compound derivative for a specified period.
-
NMDA-Induced Excitotoxicity: Expose the neurons to a toxic concentration of NMDA (e.g., 100 µM) for a short duration (e.g., 10 minutes).
-
Cell Viability Assessment: After a recovery period (e.g., 24 hours), assess cell viability using a suitable method, such as the MTT assay or lactate dehydrogenase (LDH) release assay.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the NMDA-treated control.
| Derivative | Concentration (µM) | Protection against NMDA-induced excitotoxicity |
| Compound 1f | 30 | Comparable to memantine |
| Compound 1j | 100-300 | Marked anti-excitotoxic effects |
Table adapted from data on similar benzofuran derivatives.[13]
Conclusion and Future Directions
Novel this compound derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their potential applications span across oncology, inflammation, infectious diseases, and neurodegeneration. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on synthesizing a diverse library of this compound derivatives and conducting comprehensive structure-activity relationship (SAR) studies to identify lead compounds with optimal potency and selectivity. In vivo studies will be crucial to validate the therapeutic efficacy and safety of these promising molecules. The continued exploration of this chemical space holds significant potential for addressing unmet medical needs.
References
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. mdpi.com [mdpi.com]
- 8. jopcr.com [jopcr.com]
- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Comprehensive Technical Review of 6-Chloro-3-Benzofuranone and Its Analogs in Modern Drug Discovery
Abstract
The benzofuranone core is a privileged heterocyclic scaffold, consistently demonstrating a remarkable breadth of biological activities. Within this esteemed class of compounds, 6-Chloro-3-Benzofuranone has emerged as a particularly versatile and valuable starting material for the synthesis of novel therapeutic agents. Its unique electronic and structural features, conferred by the chloro-substitution and the reactive carbonyl group, provide a rich platform for chemical modification and the exploration of diverse pharmacological targets. This in-depth technical guide provides a comprehensive literature review of this compound, encompassing its synthesis, chemical reactivity, and the development of its analogs as potent anticancer, antimicrobial, and enzyme-inhibiting agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.
Introduction: The Benzofuranone Core in Medicinal Chemistry
Benzofuran and its derivatives are ubiquitous in nature and have long captured the attention of medicinal chemists.[1][2] The fusion of a benzene ring with a furan ring creates a unique bicyclic system with a rich electronic landscape, making it an ideal foundation for the development of bioactive molecules.[3] The introduction of a carbonyl group at the 3-position to form a benzofuran-3(2H)-one, or aurone, further enhances the chemical and biological diversity of this scaffold. These compounds are known to interact with a wide array of biological targets, exhibiting activities that span from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition.[4][5][6]
The strategic placement of a chlorine atom at the 6-position of the benzofuranone core, yielding this compound, significantly influences the molecule's reactivity and pharmacological profile. The electron-withdrawing nature of the chlorine atom can modulate the reactivity of the aromatic ring and the enone system, providing a handle for further functionalization and influencing the binding affinity of its derivatives to target proteins. This guide will delve into the specifics of this important molecule, providing a detailed exploration of its synthesis, reactivity, and the therapeutic potential of its analogs.
I. Synthesis of the this compound Scaffold
The efficient and scalable synthesis of the this compound core is a critical first step in the development of its analogs. While several general methods for benzofuranone synthesis exist, a particularly effective route for this specific molecule involves the intramolecular cyclization of a substituted phenoxyacetic acid derivative.[4][7][8]
Synthetic Pathway: Intramolecular Cyclization
A reliable method for the preparation of this compound proceeds via the intramolecular cyclization of 2-(carboxymethoxy)-4-chlorobenzoic acid.[9] This approach offers a clear and efficient pathway to the desired benzofuranone core.
Figure 1: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(carboxymethoxy)-4-chlorobenzoic acid
-
Acetic anhydride
-
Anhydrous sodium acetate
-
1N Hydrochloric acid
-
Ice-cold water
Procedure:
-
Dissolve 2-(carboxymethoxy)-4-chlorobenzoic acid (1 equivalent) in acetic anhydride.
-
Add anhydrous sodium acetate (excess) to the solution.
-
Heat the reaction mixture to 150°C and maintain for 4 hours. The color of the mixture will change to a deep red.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding ice-cold water. A red solid will precipitate.
-
Collect the red solid by filtration and wash thoroughly with water.
-
Suspend the washed solid in 1N HCl and reflux for 2 hours.
-
The desired product, 6-chlorobenzofuran-3(2H)-one, will precipitate as a deep red solid.
-
Isolate the product by filtration, wash well with water, and dry at 40°C.[9]
II. Chemical Reactivity of the this compound Core
The reactivity of this compound is primarily dictated by three key features: the active methylene group at the C2 position, the electrophilic carbonyl group at C3, and the chlorinated benzene ring. These sites provide a multitude of opportunities for chemical modification.
Reactions at the C2-Methylene Position
The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be readily removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of condensation reactions.
The Knoevenagel condensation is a powerful tool for forming new carbon-carbon double bonds.[10][11] this compound can react with aldehydes and ketones in the presence of a weak base to yield 2-substituted-benzylidene-6-chloro-3-benzofuranones.[3][12][13] These "aurone" derivatives are of significant interest due to their diverse biological activities.
Figure 2: General workflow for Knoevenagel condensation.
Similar to the Knoevenagel condensation, the Aldol condensation can also be employed to functionalize the C2 position.[6] This reaction typically involves the formation of a β-hydroxy carbonyl intermediate, which may or may not undergo subsequent dehydration.
Reactions at the C3-Carbonyl Group
The carbonyl group at the C3 position is electrophilic and susceptible to attack by nucleophiles.
The carbonyl group can be reduced to a hydroxyl group using various reducing agents, such as sodium borohydride or lithium aluminum hydride. This transformation opens up another avenue for creating a diverse range of analogs with different physicochemical properties.
Grignard reagents are potent nucleophiles that can add to the carbonyl group of this compound to form tertiary alcohols after an acidic workup.[14][15] This reaction is a powerful method for introducing a wide variety of alkyl and aryl substituents at the C3 position.
Reactions on the Benzene Ring
The benzene ring of this compound can undergo electrophilic aromatic substitution reactions.[7][13][15][16][17] The directing effects of the chloro and the ether-like oxygen substituents will influence the position of the incoming electrophile. The chloro group is an ortho-, para-director, while the oxygen atom is also an ortho-, para-director. The interplay of these directing effects, along with steric considerations, will determine the regioselectivity of the substitution.
III. Analogs of this compound and Their Biological Activities
The true value of this compound as a scaffold lies in the diverse and potent biological activities exhibited by its derivatives. A vast body of research has demonstrated the potential of these analogs in various therapeutic areas.[1][6]
Anticancer Activity
Derivatives of this compound have shown significant promise as anticancer agents.[4][5][18] The introduction of various substituents at the C2 position through Knoevenagel condensation has yielded compounds with potent cytotoxic activity against a range of cancer cell lines.
| Compound ID | R Group (at C2) | Cancer Cell Line | Activity (IC50/CTC50) | Reference |
| 5h | (1-methyl-5-nitroimidazol-2-yl)methylene | K1 (multidrug-resistant P. falciparum) | 0.654 nM (IC50) | [19] |
| AN-O-04 | 2-(2-(bis(2-chloroethyl)amino)ethoxy)benzylidene | A-549 (Lung Carcinoma) | 119.32 ± 8.98 µM (CTC50) | [18] |
| AN-O-04 | 2-(2-(bis(2-chloroethyl)amino)ethoxy)benzylidene | MCF-7 (Breast Cancer) | 82.18 ± 6.23 µM (CTC50) | [18] |
Antimicrobial Activity
The this compound scaffold has also been a fruitful starting point for the development of novel antimicrobial agents.[8][10][11][20][21][22][23][24][25][26] Its derivatives have demonstrated activity against a spectrum of bacteria and fungi, including drug-resistant strains.
| Compound ID | R Group | Target Organism | Activity (MIC/MIC80) | Reference |
| 10d | (5-nitrothiophen-2-yl)methylene | P. falciparum (3D7 strain) | 1.15 µM (IC50) | [19] |
| Benzofuran analog | 3-methanone with hydroxyl at C6 | S. aureus | 0.78-12.5 µg/mL (MIC80) | [25] |
| Benzofuran analog | 3-methanone with hydroxyl at C6 | E. coli | 0.78-12.5 µg/mL (MIC80) | [25] |
Enzyme Inhibitory Activity
Beyond cytotoxicity, analogs of this compound have been shown to be potent inhibitors of various enzymes, highlighting their potential for targeted therapies.[1][2][5][9][27][28][29][30][31][32][33]
| Enzyme Target | Compound Class | Key Structural Features | Activity (IC50/Ki) | Reference |
| Tyrosinase | Aurones | Hydroxylation at C4, C6, and C4' | Potent inhibition | [1] |
| Kinases (Pim-1, CLK1) | Dibenzofuran derivatives | 1,3-dihydroxy groups | Submicromolar inhibition | [31] |
| Carbonic Anhydrase IX | Benzofuran-based SLC-0111 analogs | Elongated urea spacer | 1.8-8.4 nM (Ki) | [33] |
IV. Future Perspectives and Conclusion
This compound has firmly established itself as a cornerstone scaffold in medicinal chemistry. Its straightforward synthesis and versatile reactivity provide an accessible and adaptable platform for the generation of diverse chemical libraries. The impressive range of biological activities demonstrated by its analogs, from potent anticancer and antimicrobial effects to specific enzyme inhibition, underscores the immense therapeutic potential held within this chemical space.
Future research in this area will likely focus on several key aspects:
-
Exploration of Novel Analogs: The continued synthesis and evaluation of new derivatives with diverse substitutions at the C2, C3, and aromatic ring positions will undoubtedly uncover novel biological activities.
-
Mechanism of Action Studies: A deeper understanding of how these compounds exert their biological effects at the molecular level will be crucial for their rational design and optimization.
-
Structure-Activity Relationship (SAR) Refinement: The growing body of data on the bioactivity of these analogs will enable the development of more sophisticated SAR models to guide the design of next-generation compounds with improved potency and selectivity.
-
Preclinical and Clinical Development: The most promising candidates will need to be advanced through preclinical and, ultimately, clinical studies to translate their in vitro potential into tangible therapeutic benefits for patients.
V. References
-
Discovery of Benzylidenebenzofuran-3(2 H )-one (Aurones) as Inhibitors of Tyrosinase Derived from Human Melanocytes. Available at: --INVALID-LINK--
-
Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. Available at: --INVALID-LINK--
-
2-Arylbenzofuran and tyrosinase inhibitory constituents of Morus notabilis. Available at: --INVALID-LINK--
-
(PDF) Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. Available at: --INVALID-LINK--
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Available at: --INVALID-LINK--
-
Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Available at: --INVALID-LINK--
-
SYNTHESIS OF 2-(2-(2-(BIS (2-CHLOROETHYL) AMINO) ETHOXY) BENZYLIDENE) BENZOFURAN – 3(2H) – ONE DERIVATIVES ON BASIS OF BENZALDEHYDES AND ACETOPHENONES FOR ITS CYTOTOXIC ACTIVITY. Available at: --INVALID-LINK--
-
Synthesis and antimicrobial evaluation of new benzofuran derivatives. Available at: --INVALID-LINK--
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Available at: --INVALID-LINK--
-
Novel Benzofuran Inhibitors of Human Mitogen-Activated Protein Kinase phosphatase-1. Available at: --INVALID-LINK--
-
Design, Synthesis and Antifungal Activity of Benzofuran and Its Analogues. Available at: --INVALID-LINK--
-
Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Available at: --INVALID-LINK--
-
Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. Available at: --INVALID-LINK--
-
New Auranofin Analogs with Antibacterial Properties against Burkholderia Clinical Isolates. Available at: --INVALID-LINK--
-
Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. Available at: --INVALID-LINK--
-
Electrophilic aromatic substitution. Available at: --INVALID-LINK--
-
Benzofuran derivatives with antifungal activity. Available at: --INVALID-LINK--
-
6-Chloro-Benzofuran-3-one. Available at: --INVALID-LINK--
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Available at: --INVALID-LINK--
-
Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: --INVALID-LINK--
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: --INVALID-LINK--
-
Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives. Available at: --INVALID-LINK--
-
6-CHLORO-BENZOFURAN-3-ONE CAS#: 3260-78-4. Available at: --INVALID-LINK--
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Available at: --INVALID-LINK--
-
(2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Available at: --INVALID-LINK--
-
Electrophilic Aromatic Substitution Reactions. Available at: --INVALID-LINK--
-
part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. Available at: --INVALID-LINK--
-
Electrophilic Aromatic Substitutions You Need To Know! Available at: --INVALID-LINK--
-
Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: --INVALID-LINK--
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: --INVALID-LINK--
-
Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Available at: --INVALID-LINK--
-
A Facile Synthesis of 2-(Benzofuran-2-yI)-6-chloroquinoline3-carboxylic Acid Derivatives. Available at: --INVALID-LINK--
-
Synthesis and application of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives. Available at: --INVALID-LINK--
-
Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Available at: --INVALID-LINK--
-
Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. Available at: --INVALID-LINK--
-
Intramolecular cyclization of alkoxyaminosugars: access to novel glycosidase inhibitor families. Available at: --INVALID-LINK--
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available at: --INVALID-LINK--
-
Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors. Available at: --INVALID-LINK--
-
Synthetic methods of benzofuran‐3(2H)‐ones. Available at: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Auranofin Analogs with Antibacterial Properties against Burkholderia Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs [frontiersin.org]
- 12. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione [mdpi.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. ijpsr.com [ijpsr.com]
- 19. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and antimicrobial evaluation of new benzofuran derivatives. | Sigma-Aldrich [merckmillipore.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Novel benzofuran inhibitors of human mitogen-activated protein kinase phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-3-Benzofuranone: Synthesis, Properties, and Applications in Modern Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Heterocyclic Ketone
6-Chloro-3-Benzofuranone, a halogenated derivative of the benzofuranone core, has emerged as a molecule of significant interest in the realms of synthetic organic chemistry and medicinal chemistry. Its unique structural features and inherent reactivity make it a valuable building block for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, spectroscopic profile, reactivity, and its burgeoning role as a key intermediate in the development of novel therapeutic agents and advanced materials.
Core Identification and Physicochemical Properties
Chemical Identity
-
IUPAC Name: 6-chloro-1-benzofuran-3-one
-
CAS Number: 3260-78-4
-
Synonyms: 6-Chloro-3(2H)-benzofuranone, 6-chlorobenzofuran-3(2H)-one
-
Molecular Formula: C₈H₅ClO₂
-
Molecular Weight: 168.58 g/mol
Physicochemical Data
| Property | Value | Reference(s) |
| Appearance | Light yellow to orange or brown solid | [1][2] |
| Melting Point | 116-125 °C | [2] |
| Boiling Point | 304.3±42.0 °C (Predicted) | |
| Density | 1.428±0.06 g/cm³ (Predicted) | |
| Storage Conditions | Store at 0-8 °C in an inert atmosphere | [2] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most commonly achieved through the cyclization of 2-(carboxymethoxy)-4-chlorobenzoic acid. This method provides a reliable route to the target molecule in good yield.
Reaction Scheme
A schematic overview of the synthesis of this compound.
Experimental Protocol
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-(carboxymethoxy)-4-chlorobenzoic acid (11.5 g, 50 mmol) in acetic anhydride (100 ml).
-
Addition of Reagents: To the solution, add anhydrous sodium acetate (10.0 g, excess).
-
Heating: Heat the reaction mixture to 150 °C and maintain this temperature for 4 hours. The color of the mixture will typically change to a deep red.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench it with ice-cold water. A red solid should precipitate.
-
Initial Isolation: Collect the red solid by filtration and wash it thoroughly with water.
-
Hydrolysis and Final Product Formation: Suspend the washed solid in 1N HCl and reflux the mixture for 2 hours. During this step, 6-chlorobenzofuran-3(2H)-one will precipitate as a deep red solid.
-
Final Isolation and Drying: Isolate the final product by filtration, wash it well with water, and dry it at 40 °C. The product can often be used in subsequent steps without further purification.
This protocol has been adapted from established synthetic methods.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the furanone ring. The aromatic protons will likely appear as a set of multiplets in the range of δ 7.0-8.0 ppm, with coupling patterns dictated by the substitution on the benzene ring. The methylene protons at the C2 position would appear as a singlet at approximately δ 4.5-5.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon (C3) in the range of δ 190-200 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm, and the methylene carbon (C2) will appear around δ 70-80 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretch, typically around 1700-1720 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 168, with a characteristic isotopic pattern (M+2) at m/z 170 due to the presence of the chlorine atom.
Reactivity and Synthetic Applications
This compound is a versatile intermediate due to the presence of several reactive sites. The carbonyl group, the active methylene group, and the aromatic ring are all amenable to a variety of chemical transformations.
Reactions at the Carbonyl Group: The carbonyl group can undergo typical reactions such as reduction to the corresponding alcohol or conversion to an oxime. It can also serve as an electrophilic site for the addition of organometallic reagents.
Reactions at the Active Methylene Group (C2): The protons on the carbon adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the C2 position. This reactivity is fundamental to the construction of more complex molecular architectures.
Electrophilic Aromatic Substitution: The benzene ring of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the chloro and the ether functionalities will influence the position of substitution.
A Gateway to Bioactive Molecules
The true value of this compound lies in its role as a precursor to a multitude of biologically active compounds. Research has demonstrated that derivatives of this scaffold exhibit promising pharmacological properties.
-
Anticancer Activity: Numerous studies have focused on the synthesis of novel benzofuran derivatives with potent anticancer activities. These compounds often target specific pathways involved in cancer cell proliferation and survival. The benzofuranone core provides a rigid framework for the strategic placement of various functional groups to optimize interactions with biological targets.
-
Anti-inflammatory Activity: The benzofuran scaffold is also a common feature in molecules designed as anti-inflammatory agents. Derivatives of this compound have been explored for their ability to modulate inflammatory pathways, offering potential therapeutic avenues for a range of inflammatory disorders.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere is recommended.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a pivotal molecule in contemporary chemical synthesis, offering a versatile platform for the construction of complex and biologically relevant compounds. Its straightforward synthesis and multifaceted reactivity have cemented its importance as a key building block for researchers in drug discovery and materials science. As the demand for novel therapeutic agents and functional materials continues to grow, the utility of this compound is poised to expand, paving the way for future innovations.
References
An In-Depth Technical Guide to the Reactivity and Chemical Transformations of the 6-Chloro-3-Benzofuranone Scaffold
Introduction
The benzofuranone core is a privileged heterocyclic motif found in a multitude of natural products and synthetic compounds with significant biological activities.[1][2] The strategic introduction of substituents onto this scaffold allows for the fine-tuning of its physicochemical properties and pharmacological profiles. Among these, the 6-chloro-3-benzofuranone scaffold has emerged as a particularly versatile building block in medicinal chemistry and materials science.[3] The presence of the chloro-substituent and the ketone functionality provides multiple reactive handles for diverse chemical transformations, making it an essential intermediate for constructing complex molecular architectures.[3]
This guide provides an in-depth exploration of the reactivity and key chemical transformations of the this compound core. We will delve into the structural and electronic features that govern its reactivity, detail seminal transformations with mechanistic insights, and provide field-proven experimental protocols for researchers, scientists, and drug development professionals.
Chapter 1: Structural and Electronic Properties
The reactivity of this compound is dictated by the interplay of its key structural features: the C3-ketone, the adjacent C2-methylene group, and the chlorinated aromatic ring. Understanding the electronic landscape of the molecule is crucial for predicting its behavior in chemical reactions.
The carbonyl group at the C3 position renders the C2 protons acidic, facilitating the formation of an enolate under basic conditions. This enolate is a potent nucleophile, enabling a variety of reactions at the C2 position. The C3 carbon itself is electrophilic and susceptible to attack by nucleophiles. On the aromatic ring, the chlorine atom at the C6 position is an electron-withdrawing group, which can influence the reactivity of the ring, particularly in nucleophilic aromatic substitution reactions.[4][5][6]
Caption: Key reactive sites on the this compound scaffold.
Chapter 2: Key Chemical Transformations
The unique structural features of this compound allow for a diverse range of chemical transformations, enabling the synthesis of a wide array of derivatives.
Reactions at the C2 Position: Enolate Chemistry
The acidity of the C2 protons is a cornerstone of the scaffold's reactivity, allowing for a variety of carbon-carbon bond-forming reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[7] In the case of this compound, this reaction is typically carried out with aldehydes or ketones in the presence of a weak base to generate α,β-unsaturated products, often referred to as aurones.[8]
Mechanism Overview: The reaction is initiated by the deprotonation of the C2 position by a mild base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final condensed product.[7]
Caption: General workflow for a Knoevenagel condensation reaction.
Experimental Protocol: Knoevenagel Condensation
-
To a solution of this compound (1.0 eq) in ethanol, add the desired aldehyde (1.1 eq).
-
Add a catalytic amount of a weak base, such as piperidine (0.1 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If necessary, further purify the product by recrystallization or column chromatography.
Transformations at the C6-Chloro Position
The chlorine atom on the aromatic ring serves as a versatile handle for introducing a wide range of substituents through cross-coupling and nucleophilic substitution reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[9][10][11] This reaction is exceptionally useful for the synthesis of biaryl compounds and other conjugated systems.
Mechanism Overview: The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9]
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add a degassed solvent system, such as a mixture of toluene and water.
-
Heat the reaction mixture to reflux and stir under an inert atmosphere for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the carbonyl group can activate the aromatic ring towards nucleophilic attack, allowing for the displacement of the C6-chloro substituent by various nucleophiles.[4][5][6][12]
Mechanism Overview: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized over the aromatic ring and the carbonyl group. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.[4][5]
| Nucleophile | Product | Typical Conditions |
| Amines (R-NH2) | 6-Amino-3-benzofuranones | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |
| Alkoxides (R-O⁻) | 6-Alkoxy-3-benzofuranones | Corresponding alcohol as solvent, with a base (e.g., NaH) |
| Thiolates (R-S⁻) | 6-Thioether-3-benzofuranones | Polar aprotic solvent, base (e.g., K2CO3) |
Chapter 3: Applications in Drug Discovery and Materials Science
The versatility of the this compound scaffold has led to its use in the synthesis of compounds with a wide range of biological activities and material properties.
Derivatives of this scaffold have been investigated for their potential as:
-
Anti-inflammatory and Analgesic Agents: The benzofuranone core is present in several compounds with anti-inflammatory properties.[3]
-
Anticancer Agents: Certain substituted benzofuranones have shown promise as potential anticancer drugs.[3]
-
Antimicrobial Agents: The scaffold is a building block for novel compounds with antibacterial and antifungal activities.[1]
-
Dyes and Pigments: The extended conjugation possible through derivatization makes these compounds suitable for applications in materials science as dyes and pigments.[3]
Conclusion
The this compound scaffold is a highly valuable and versatile platform in synthetic chemistry. Its multiple reactive sites allow for a vast array of chemical transformations, enabling the creation of diverse molecular libraries for applications in drug discovery and materials science. A thorough understanding of its reactivity, as outlined in this guide, is paramount for harnessing its full potential in the development of novel and functional molecules.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. chemimpex.com [chemimpex.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. m.youtube.com [m.youtube.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. scispace.com [scispace.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Topic: Exploring the Structure-Activity Relationship (SAR) of 6-Chloro-3-Benzofuranone Derivatives
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 6-chloro-3-benzofuranone scaffold represents a privileged heterocyclic system in medicinal chemistry, serving as a foundational core for a diverse array of biologically active compounds. Its unique structural and electronic properties, conferred by the fused bicyclic system, the reactive ketone at the 3-position, and the influential chloro-substituent at the 6-position, make it a compelling starting point for drug discovery. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this compound derivatives. We will delve into the critical role of this scaffold, key synthetic methodologies, and detailed SAR analyses across various therapeutic areas, including oncology and infectious diseases. By synthesizing data from seminal studies, this guide aims to provide field-proven insights and a robust framework for the rational design of novel therapeutic agents based on this versatile chemical motif.
The this compound Core: A Scaffold of Therapeutic Potential
The benzofuranone ring system, a fusion of a benzene ring and a furanone ring, is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1][2] While the 2-benzofuranone isomer is more common, the 3-benzofuranone core offers distinct chemical reactivity and spatial arrangement, providing a unique platform for molecular exploration.
The introduction of a chlorine atom at the 6-position is a strategic choice in medicinal chemistry. Halogens, particularly chlorine, can significantly modulate a molecule's physicochemical properties:
-
Lipophilicity: Enhances membrane permeability and can improve oral bioavailability.
-
Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, potentially increasing the compound's half-life.
-
Electronic Effects: As an electron-withdrawing group, it can influence the reactivity of the entire ring system and modulate pKa.
-
Binding Interactions: It can participate in specific halogen bonding interactions with protein targets, enhancing binding affinity and selectivity.
Consequently, this compound is not merely a passive molecular skeleton but an active contributor to the pharmacological profile of its derivatives. It is recognized as a versatile building block for creating complex molecules with potential applications as anti-inflammatory, anticancer, and antimalarial agents.[3]
Synthetic Strategies: Building the Core and Its Analogs
The rational exploration of SAR is predicated on the accessible synthesis of a diverse library of analogs. The synthesis of this compound derivatives typically involves building the heterocyclic ring or modifying a pre-formed core.
Core Synthesis: Intramolecular Cyclization
A prevalent strategy for constructing the benzofuranone core is the intramolecular cyclization of a suitably substituted precursor. A classic approach involves the Friedel-Crafts-type cyclization of an α-phenoxycarbonyl compound. This method's success is highly dependent on the substitution pattern of the aromatic ring, which dictates the regioselectivity of the cyclization.[4]
Derivatization at the C2-Position: The Knoevenagel Condensation
With the this compound core in hand, the most common and effective site for introducing chemical diversity is the C2-position. The methylene group at C2 is activated by the adjacent carbonyl group, making it highly susceptible to condensation reactions. The Knoevenagel condensation is the workhorse reaction for this purpose.
This reaction allows for the introduction of a wide array of substituted methylene groups, which is a cornerstone of SAR exploration for this scaffold. The choice of aldehyde or ketone in this reaction directly dictates the substituent introduced at the C2-position, enabling systematic modification.
Experimental Protocol: Synthesis of a (Z)-2-(arylmethylene)-6-chloro-3(2H)-benzofuranone Derivative
This protocol describes a general procedure for the Knoevenagel condensation, a self-validating and robust method for generating C2-substituted derivatives.
Materials:
-
6-Chloro-3(2H)-benzofuranone (1.0 eq)
-
Substituted aromatic aldehyde (1.1 eq)
-
Piperidine (0.2 eq) or another basic catalyst
-
Ethanol or Toluene (as solvent)
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 6-chloro-3(2H)-benzofuranone (1.0 eq) and the desired aromatic aldehyde (1.1 eq).
-
Solvent Addition: Add anhydrous ethanol to dissolve the reactants. The choice of solvent can be critical; toluene with a Dean-Stark apparatus can be used to remove the water byproduct and drive the reaction to completion.
-
Catalyst Addition: Add piperidine (0.2 eq) to the mixture. The base acts as a catalyst to deprotonate the C2-methylene group, initiating the condensation.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 2-6 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (Z)-2-(arylmethylene)-6-chloro-3(2H)-benzofuranone derivative. The stereochemistry of the exocyclic double bond is typically the more thermodynamically stable Z-isomer.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Knoevenagel condensation workflow for C2-derivatization.
Structure-Activity Relationship (SAR) Analysis
The therapeutic utility of this compound derivatives has been demonstrated across several disease models. The following sections dissect the SAR based on biological activity.
Antimalarial Activity
Malaria remains a significant global health threat, with drug resistance necessitating the development of new chemotherapeutics. A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones were investigated for their antiplasmodial activity.[5]
A key finding was that (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone exhibited potent activity against the multidrug-resistant K1 strain of Plasmodium falciparum, with an IC₅₀ value of just 0.654 nM.[5] This highlights the profound impact of the substituents at both the C2 and C6 positions.
Key SAR Insights:
-
Importance of the Benzofuranone Core: Replacement of the benzofuranone moiety with indanone or indandione resulted in less active compounds, suggesting the oxygen atom of the furanone ring is critical for antiplasmodium activity.[5]
-
Role of the 6-Chloro Group: The 6-chloro substituent was part of the most active compound against the resistant K1 strain, indicating its favorable contribution to the overall activity profile.
-
C2-Substituent is a Potency Driver: The nature of the nitroheteroaryl group at the C2 position dictates potency and strain selectivity. 5-Nitroimidazole derivatives were highly active against resistant parasites, while 5-nitrofuran and 5-nitrothiophene derivatives were more potent against the drug-sensitive 3D7 strain.[5]
Table 1: SAR of 2-(nitroheteroarylmethylene)-3(2H)-benzofuranone Analogs against P. falciparum
| Compound ID | Benzofuranone Substituent (R) | C2-Methylene Substituent | IC₅₀ (K1 Strain, nM) | IC₅₀ (3D7 Strain, µM) |
| 5h | 6-Chloro | 1-methyl-5-nitroimidazole | 0.654 | >20 |
| 5j | 6-Methoxy | 1-methyl-5-nitroimidazole | 5.56 | >20 |
| 5k | 6,7-Dimethoxy | 1-methyl-5-nitroimidazole | 6.31 | >20 |
| 10g | 7-Methoxy | 5-nitrothiophene | >20,000 | 0.28 |
| CQ (ref) | - | - | 206.3 | 0.00313 |
| Data synthesized from Sharma et al., 2014.[5] |
Anticancer Activity: Kinase Inhibition
Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[6] Several benzofuran derivatives have been identified as potent kinase inhibitors.[7]
One study identified benzofuran-3(2H)-one derivatives as novel inhibitors of Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2).[8] DRAK2 is a serine/threonine kinase involved in cell death signaling, and its inhibition can protect pancreatic islet β-cells from apoptosis, suggesting a therapeutic strategy for diabetes. While this study did not focus exclusively on 6-chloro derivatives, its SAR findings are highly relevant. A high-throughput screen identified a hit compound which was then optimized, leading to potent analogs.
Key SAR Insights from DRAK2 Inhibitor Development:
-
Core Scaffold: The benzofuran-3(2H)-one core was essential for activity.
-
Systematic Optimization: SAR studies on the initial hit led to the development of derivatives with significantly improved potency, with the most potent compounds exhibiting IC₅₀ values in the nanomolar range (e.g., 0.25 µM and 0.33 µM).[8] These compounds were shown to protect islet β-cells from apoptosis in a dose-dependent manner.
Another line of research has shown that benzofuran derivatives can act as inhibitors of Aurora B kinase, a key regulator of mitosis that is often overexpressed in cancer.[7] While the lead compound in that study was not a 6-chloro derivative, it underscores the potential of the broader benzofuranone class to target validated cancer pathways. The introduction of a 6-chloro group could be a logical next step in optimizing such inhibitors for improved potency or pharmacokinetic properties.
Caption: Inhibition of oncogenic kinase signaling pathways.
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile and privileged structure in medicinal chemistry. The strategic placement of the chlorine atom at the 6-position provides a powerful tool for modulating the electronic and pharmacokinetic properties of the resulting derivatives. SAR studies have consistently demonstrated that modifications, particularly at the C2-position via robust reactions like the Knoevenagel condensation, can yield compounds with potent and selective biological activity.
The potent antimalarial activity against drug-resistant strains and the demonstrated potential for kinase inhibition in oncology and metabolic disease highlight the rich therapeutic opportunities this scaffold offers. Future research should focus on:
-
Systematic SAR Exploration: A comprehensive library of this compound derivatives with diverse C2-substituents should be synthesized and screened against a broad panel of biological targets, particularly kinases.
-
Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies are required to elucidate their precise molecular targets and pathways of action.
-
Pharmacokinetic Profiling: Promising lead compounds must be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties to assess their potential for in vivo efficacy and development into clinical candidates.
By leveraging the foundational knowledge of the SAR presented in this guide, researchers are well-equipped to rationally design the next generation of therapeutics derived from the this compound core.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental impact and ecotoxicity of chlorinated benzofuranones
An In-depth Technical Guide to the Environmental Impact and Ecotoxicity of Chlorinated Benzofuranones
Executive Summary
Chlorinated benzofuranones represent a class of emerging environmental contaminants, primarily formed as disinfection byproducts (DBPs) during water chlorination processes through the reaction of chlorine with natural organic matter.[1][2] This guide provides a comprehensive technical overview of their environmental impact and ecotoxicity, addressing their sources, environmental fate, toxicological profiles, and the analytical methods for their detection. Given the limited direct research on chlorinated benzofuranones, this guide synthesizes information from closely related compounds, such as benzofuran, chlorinated dibenzofurans, and other disinfection byproducts, to build a predictive understanding of their behavior and effects. The guide highlights the potential for these compounds to be persistent, bioaccumulative, and toxic to aquatic organisms. It also outlines the methodologies for their ecotoxicological assessment and discusses the current regulatory landscape for related compounds. The significant data gaps in the scientific literature underscore the urgent need for further research to accurately assess the environmental risks posed by chlorinated benzofuranones.
Introduction to Chlorinated Benzofuranones
Chemical Structure and Physicochemical Properties
Benzofuran, the parent compound, is a heterocyclic compound consisting of a fused benzene and furan ring. Chlorinated benzofuranones are derivatives of this structure, with one or more chlorine atoms attached to the benzofuranone backbone. The addition of chlorine atoms significantly alters the physicochemical properties of the parent molecule, generally increasing its molecular weight, lipophilicity (as indicated by the octanol-water partition coefficient, log Kow), and persistence in the environment.[3][4] The lipophilicity of a compound is a key factor in its potential for bioaccumulation.[4]
Table 1: Physicochemical Properties of 2,3-Benzofuran (Parent Compound)
| Property | Value | Reference |
| Molecular Formula | C8H6O | [5] |
| Molecular Weight | 118.14 g/mol | [5] |
| Physical State | Liquid | [5] |
| Boiling Point | 175°C | [5] |
| Melting Point | -18°C | [5] |
| Water Solubility | Insoluble | [5] |
| Log Kow | 2.67 | [5] |
The properties in Table 1 suggest that the parent benzofuran has a moderate potential for bioaccumulation. The addition of chlorine atoms is expected to increase the log Kow, thereby increasing the likelihood of partitioning into fatty tissues of organisms.
Sources and Formation Mechanisms
Chlorinated benzofuranones are not known to occur naturally.[6] Their primary route of entry into the environment is believed to be through anthropogenic activities. A major source is the formation as disinfection byproducts (DBPs) during the chlorination of drinking water.[1][2][7] Chlorine, a powerful oxidizing agent, reacts with natural organic matter (NOM), such as humic and fulvic acids, present in raw water sources to form a variety of halogenated organic compounds, including chlorinated benzofuranones.[1][8]
Industrial processes are another potential source. Benzofuran itself is used in the production of coumarone-indene resins, and its release can occur from coke production and coal gasification facilities.[6] The chlorination of industrial wastewater containing benzofuran or related phenolic compounds could also lead to the formation of chlorinated benzofuranones. Furthermore, they are structurally related to polychlorinated dibenzofurans (PCDFs), which are well-known persistent organic pollutants (POPs) formed as unintentional byproducts in various industrial and combustion processes.[9][10]
Environmental Fate and Transport
The environmental fate and transport of a chemical describe its movement and transformation in the air, water, and soil.[3][11][12] For chlorinated benzofuranones, their environmental behavior is largely dictated by their physicochemical properties, particularly their water solubility, vapor pressure, and partitioning coefficients.
Persistence and Degradation
Due to the presence of the stable benzene ring and carbon-chlorine bonds, chlorinated benzofuranones are expected to be persistent in the environment.[3] Microbial degradation of related compounds, such as chlorinated dibenzofurans, has been shown to occur, often initiated by dioxygenase enzymes that cleave the aromatic ring.[13] However, the rate of degradation is highly dependent on the degree and position of chlorine substitution, with more highly chlorinated congeners being more resistant to breakdown.[14] Photodegradation in surface waters may also contribute to their transformation, but this process can sometimes lead to the formation of other toxic byproducts.
Partitioning and Mobility in Environmental Compartments
Due to their expected low water solubility and moderate to high lipophilicity, chlorinated benzofuranones are likely to partition from the water column into organic matter in sediments and soils.[10][15][16] This partitioning behavior reduces their mobility in aquatic systems but can lead to the accumulation in benthic environments, creating a long-term source of contamination for bottom-dwelling organisms. Their potential for volatilization from water to the atmosphere is expected to be low, but they can be subject to long-range atmospheric transport when adsorbed to particulate matter.
Ecotoxicology of Chlorinated Benzofuranones
Ecotoxicology is the study of the effects of toxic chemicals on biological organisms, especially at the population, community, and ecosystem level.[17]
Mechanisms of Toxicity
The exact mechanisms of toxicity for chlorinated benzofuranones have not been extensively studied. However, based on related compounds, several mechanisms can be postulated. Studies on benzofuran and its derivatives have suggested mitochondrial toxicity, leading to increased production of reactive oxygen species (ROS), and subsequent induction of apoptosis and necrosis.[18] Some chlorinated hydrocarbons are known neurotoxins that interfere with nerve impulse transmission.[8]
Furthermore, some disinfection byproducts, including the chlorinated furanone MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), have been shown to be mutagenic and carcinogenic in animal studies.[19] MX is a multisite carcinogen in rats and has been shown to cause DNA damage in vivo.[19]
Acute and Chronic Toxicity to Aquatic Organisms
There is a significant lack of specific ecotoxicity data for chlorinated benzofuranones. However, the toxicity of chlorine and other chlorinated compounds to aquatic life is well-documented.[20] Acute toxicity is typically measured as the concentration that is lethal to 50% of a test population (LC50) over a short period (e.g., 96 hours for fish), while chronic toxicity is often assessed by the no-observed-effect concentration (NOEC) over a longer period.[21]
Table 2: Representative Acute and Chronic Ecotoxicity Data for Related Compounds
| Compound/Class | Organism | Endpoint | Value (µg/L) | Reference |
| Chlorine | Freshwater Crustacean (Ceriodaphnia dubia) | 48h LC50 | 260 | [20] |
| Chlorine | Freshwater Crustacean (Ceriodaphnia dubia) | 10-day NOEC (reproduction) | 48 | [20] |
| Chlorine | Marine Fish (Menidia beryllina) | 7-day NOEC (growth) | 87-186 | [20] |
| Chlorpyrifos (Organochlorine) | Freshwater Fish | 96h LC50 | Varies by species | [11] |
| Chlorpyrifos (Organochlorine) | Freshwater Invertebrate | 48h EC50 | Varies by species | [11] |
It is anticipated that the toxicity of chlorinated benzofuranones will vary depending on the number and position of chlorine atoms on the molecule.
Bioaccumulation and Biomagnification
Principles and Significance
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and accumulates in its tissues at a concentration higher than that in the surrounding medium.[22][23] Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain.[22] These processes are of particular concern for persistent, lipophilic compounds like many chlorinated organic chemicals.[22][24]
Bioaccumulation Potential of Chlorinated Benzofuranones
The bioaccumulation potential of a chemical is often estimated using its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.[1][13] Chemicals with a high BCF are more likely to bioaccumulate. The log Kow of 2.67 for the parent benzofuran suggests a moderate potential for bioaccumulation.[5] The addition of chlorine atoms will likely increase the log Kow, and therefore the BCF, of chlorinated benzofuranones. For comparison, some chlorinated pesticides have been shown to have high BCF values in fish tissues.[13]
Analytical Methodologies
The detection and quantification of trace levels of chlorinated benzofuranones in environmental samples require sophisticated analytical techniques.
Sample Collection and Preparation from Environmental Matrices
Standard methods for collecting water and sediment samples should be employed to ensure representativeness. Due to the expected low concentrations and potential for matrix interference, a multi-step sample preparation process is necessary. This typically involves extraction of the analytes from the sample matrix, followed by cleanup and concentration steps. Solid-phase extraction (SPE) is a common technique for extracting organic compounds from water samples, while Soxhlet extraction is often used for solid samples like sediment and tissue.
Instrumental Analysis
The most common analytical technique for the determination of chlorinated organic compounds is gas chromatography coupled with mass spectrometry (GC-MS). High-resolution gas chromatography (HRGC) provides the necessary separation of different chlorinated benzofuranone isomers, while high-resolution mass spectrometry (HRMS) offers the sensitivity and selectivity required for unambiguous identification and quantification at trace levels.
Environmental Risk Assessment and Regulatory Context
Framework for Risk Assessment of Emerging Contaminants
The risk assessment of emerging contaminants like chlorinated benzofuranones involves a multi-step process:
-
Hazard Identification: Determining the potential adverse effects of the substance.
-
Dose-Response Assessment: Quantifying the relationship between the dose and the adverse effect.
-
Exposure Assessment: Estimating the concentration of the substance in the environment and the extent of exposure to organisms.
-
Risk Characterization: Integrating the information from the previous steps to estimate the probability and magnitude of adverse effects.
A significant challenge in the risk assessment of chlorinated benzofuranones is the lack of sufficient toxicity and exposure data.
Regulatory Landscape for Disinfection Byproducts
While there are no specific regulations for chlorinated benzofuranones, many countries have established regulatory limits for major classes of disinfection byproducts in drinking water, such as trihalomethanes (THMs) and haloacetic acids (HAAs). These regulations provide a framework for managing the risks associated with DBPs and for considering the need to regulate emerging DBPs as more toxicological data becomes available.
Case Study (Illustrative): Polychlorinated Dibenzofurans (PCDFs) in the Environment
Given the absence of specific case studies on chlorinated benzofuranones, the environmental contamination by the structurally similar PCDFs serves as a relevant illustration. PCDFs, along with polychlorinated dibenzo-p-dioxins (PCDDs), are highly toxic and persistent compounds that have been the subject of extensive research and regulatory action. They are formed as byproducts of industrial processes such as waste incineration and the manufacturing of certain chemicals.[9] Environmental contamination with PCDFs has led to their accumulation in sediments and biota, and they are known to biomagnify in food webs.[10] The investigation and remediation of PCDF-contaminated sites have been complex and costly, highlighting the importance of preventing the release of such persistent and toxic compounds into the environment.
Future Research Priorities
The significant data gaps identified in this guide highlight the need for further research on chlorinated benzofuranones. Key research priorities include:
-
Development of analytical standards and methods: To enable accurate and routine monitoring of chlorinated benzofuranones in environmental samples.
-
Comprehensive ecotoxicity testing: To determine the acute and chronic toxicity of a range of chlorinated benzofuranone isomers to various aquatic organisms.
-
Bioaccumulation studies: To measure the BCF and BAF of these compounds in different species.
-
Environmental monitoring: To determine the occurrence and concentrations of chlorinated benzofuranones in drinking water, wastewater effluents, and various environmental compartments.
-
Investigation of degradation pathways: To better understand their persistence and fate in the environment.
Visualizations
Conceptual Diagram of Environmental Fate and Transport
Caption: Conceptual pathways of chlorinated benzofuranones in the environment.
Experimental Workflow for Ecotoxicity Assessment
Caption: Workflow for assessing the aquatic toxicity of a chemical.
Experimental Protocol: Acute Immobilization Test with Daphnia magna
This protocol is a generalized procedure based on standard methods for aquatic toxicity testing.
1. Objective: To determine the median effective concentration (EC50) of a chlorinated benzofuranone that causes immobilization of Daphnia magna over a 48-hour exposure period.
2. Materials:
-
Test chemical (chlorinated benzofuranone)
-
Daphnia magna neonates (<24 hours old)
-
Reconstituted moderately hard freshwater
-
Glass beakers or test tubes
-
Pipettes
-
Incubator or temperature-controlled room (20 ± 2°C)
-
Light source (16:8 hour light:dark cycle)
-
Solvent (if necessary for dissolving the test chemical)
-
Control water (reconstituted freshwater)
-
Solvent control (if a solvent is used)
3. Procedure:
-
Test Solutions: Prepare a series of test concentrations of the chlorinated benzofuranone in reconstituted freshwater. A geometric series of at least five concentrations is recommended, based on a preliminary range-finding test. Include a control (freshwater only) and a solvent control if a solvent is used to dissolve the test chemical.
-
Test Organisms: Culture Daphnia magna in the laboratory under controlled conditions. Collect neonates (<24 hours old) for the test.
-
Test Setup: Add a known volume of each test solution to replicate test vessels (e.g., 50 mL beakers). A minimum of three replicates per concentration is recommended.
-
Exposure: Randomly introduce a set number of daphnids (e.g., 10) into each test vessel.
-
Incubation: Incubate the test vessels for 48 hours at 20 ± 2°C with a 16:8 hour light:dark photoperiod. Do not feed the daphnids during the test.
-
Observations: At 24 and 48 hours, observe the daphnids in each vessel and record the number of immobilized individuals. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Data Analysis: Use a statistical method (e.g., probit analysis) to calculate the 48-hour EC50 value and its 95% confidence limits.
4. Quality Control:
-
The mortality in the control and solvent control groups should not exceed 10%.
-
Water quality parameters (pH, dissolved oxygen, temperature) should be monitored throughout the test.
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence, origin, and toxicity of disinfection byproducts in chlorinated swimming pools: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurochlor.org [eurochlor.org]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Benzofuran - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the Health Impact of Disinfection Byproducts in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mathematical relationships between metrics of chemical bioaccumulation in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Declining polychlorinated dibenzo-p-dioxins and dibenzofurans levels in the sediments from Dongting Lake in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spatial distribution and temporal trend in concentration of carbofuran, diazinon and chlorpyrifos ethyl residues in sediment and water in Lake Naivasha, Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioaccumulation kinetics and bioconcentration factor of chlorinated pesticides in tissues of Puntius ticto (Ham.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. ftp.sccwrp.org [ftp.sccwrp.org]
- 15. epa.gov [epa.gov]
- 16. Use of the bioaccumulation factor to screen chemicals for bioaccumulation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ecetoc.org [ecetoc.org]
- 18. Experimental cancer studies of chlorinated by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemsafetypro.com [chemsafetypro.com]
- 20. ENVIRONMENTAL [oasis-lmc.org]
- 21. mdpi.com [mdpi.com]
- 22. 2,3-Benzofuran | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 23. Human health risk assessment of chlorinated disinfection by-products in drinking water using a probabilistic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The formation and control of emerging disinfection by-products of health concern - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Discovery and Isolation of Natural Benzofuranones
An In-depth Technical Guide for Scientists and Drug Development Professionals
The benzofuranone core is a privileged heterocyclic scaffold found in a diverse array of natural products.[1][2][3][4][5] These compounds, isolated from terrestrial and marine organisms, exhibit a remarkable breadth of biological activities, including potent anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[1][3][4][6] This inherent bioactivity has positioned benzofuranone-containing natural products as a fertile ground for the discovery of novel drug leads.[1][6][7] This guide provides a comprehensive overview of the methodologies and strategic considerations for the successful discovery, isolation, and characterization of these valuable natural compounds.
Section 1: The Benzofuranone Core: Significance and Natural Occurrence
The benzofuranone moiety, a bicyclic system consisting of a fused benzene and furanone ring, is a key structural feature in numerous biologically active natural products.[8][9][10] Its prevalence in nature, particularly in plants of the Asteraceae family and in various fungi, underscores its evolutionary selection as a versatile scaffold for molecular interactions.[6][11] The diverse substitution patterns and stereochemical complexities observed in natural benzofuranones contribute to their wide range of pharmacological effects.[7][8]
Table 1: Examples of Natural Sources and Bioactivities of Benzofuranone-Containing Compounds
| Natural Source | Compound Class/Example | Reported Biological Activity | Reference(s) |
| Usnea longissima (Lichen) | Orcinol derivatives | Growth-inhibitory activity | [12] |
| Eurotium rubrum (Fungus) | Benzofuran-1(3H)-one derivatives | Potent DPPH radical scavenging | [11] |
| Nigella glandulifera (Plant) | Isobenzofuranone derivatives | Not specified in abstract | [13] |
| Tephrosia purpurea (Plant) | Novel benzofuran skeleton | Suppression of histamine H1 gene expression | [14] |
Section 2: The Discovery and Isolation Workflow: A Strategic Approach
The journey from a crude natural extract to a pure, characterized benzofuranone is a multi-step process that requires a logical and systematic approach. The most effective strategy often involves bioassay-guided fractionation, where the biological activity of interest directs the purification process.
Sourcing and Extraction: The Critical First Step
The initial choice of natural source material is paramount and is often guided by ethnobotanical knowledge, chemotaxonomic data, or high-throughput screening of extract libraries. Once a promising source is identified, the next step is to extract the small molecules, including the target benzofuranones.
Step-by-Step Extraction Protocol (General):
-
Material Preparation: The source material (e.g., dried plant leaves, fungal culture) is ground to a fine powder to maximize the surface area for solvent penetration.
-
Solvent Selection: The choice of solvent is critical and is based on the polarity of the target compounds. A sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) is a common strategy to fractionate the extract based on polarity.
-
Extraction Method: Maceration, Soxhlet extraction, or ultrasound-assisted extraction are commonly employed. The goal is to efficiently extract the desired compounds without causing their degradation.
-
Concentration: The resulting extracts are concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
The rationale behind sequential extraction is to simplify the subsequent purification steps. Nonpolar solvents will extract lipids and other lipophilic compounds, while more polar solvents will extract the more polar benzofuranones and other polar metabolites.
Bioassay-Guided Fractionation: Following the Activity
Bioassay-guided fractionation is a powerful strategy to home in on the active constituents of an extract. This iterative process involves separating the extract into fractions and testing each fraction for the desired biological activity. The most active fractions are then subjected to further separation.
Caption: Workflow for Bioassay-Guided Fractionation.
Chromatographic Purification: The Heart of Isolation
Chromatography is the cornerstone of natural product isolation.[15] The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase.[15] The choice of chromatographic technique is dictated by the complexity of the mixture, the polarity of the target compounds, and the scale of the purification.
Common Chromatographic Techniques for Benzofuranone Isolation:
-
Flash Column Chromatography: An initial, low-to-medium pressure technique used for the preliminary separation of crude extracts.[16] Silica gel is a common stationary phase, and the mobile phase is typically a mixture of solvents like hexane and ethyl acetate.[17]
-
High-Performance Liquid Chromatography (HPLC): A high-pressure technique that offers superior resolution and is essential for the final purification of compounds.[15][16][18] Reverse-phase HPLC, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol), is widely used for the separation of moderately polar benzofuranones.[18]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of a solid support, which can sometimes lead to irreversible adsorption and degradation of the sample.[13] HSCCC is particularly useful for the separation of polar compounds.[13]
-
Thin-Layer Chromatography (TLC): A rapid and inexpensive technique used to monitor the progress of a separation and to select an appropriate solvent system for column chromatography.[15][19]
Caption: Decision tree for selecting a chromatographic method.
Section 3: Structural Elucidation: Unveiling the Molecular Architecture
Once a benzofuranone has been isolated in a pure form, the next critical step is to determine its chemical structure. This is achieved through a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly powerful for determining the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable clues about the structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[20] A suite of 1D and 2D NMR experiments is typically employed to piece together the molecular puzzle.
-
¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.
-
¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing for the unambiguous assignment of the entire carbon skeleton and the placement of substituents.
The coupling constants between protons in the dihydrofuranone ring can provide information about the relative stereochemistry of the molecule.[21]
Hyphenated Techniques: The Power of Combination
The direct coupling of HPLC with NMR and MS (HPLC-NMR-MS) is a powerful platform for the analysis of complex mixtures and the rapid identification of known and novel compounds.[22][23][24] This approach allows for the acquisition of spectroscopic data on individual components of a mixture as they are separated by HPLC, saving significant time and effort.[24]
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction analysis provides the ultimate proof of structure, including the absolute stereochemistry.[11]
Caption: Integrated workflow for structural elucidation.
Section 4: Conclusion and Future Perspectives
The discovery and isolation of natural products containing the benzofuranone core continue to be a vibrant and important area of research.[9][10] The diverse biological activities of these compounds make them attractive starting points for the development of new therapeutic agents.[3][6][7][8] Advances in chromatographic and spectroscopic techniques are continually streamlining the process of natural product discovery. The integration of these advanced analytical methods with innovative biological screening platforms will undoubtedly lead to the discovery of many more novel and potent benzofuranones in the future.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Natural source, bioactivity and synthesis of benzofuran derivatives | Semantic Scholar [semanticscholar.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Isolation, Stereochemical Study, and Antioxidant Activity of Benzofuranone Derivatives from a Mangrove-derived Fungus Eurotium rubrum MA-150 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The isolation and synthesis of a novel benzofuran compound from Tephrosia purpurea, and the synthesis of several related derivatives, which suppress histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.journalagent.com [pdf.journalagent.com]
- 16. benchchem.com [benchchem.com]
- 17. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 18. Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. Thin-layer chromatographic analysis of some benzofuran derivatives in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [PDF] Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Step-by-step experimental protocol for the synthesis of 6-Chloro-3-Benzofuranone
Abstract: This document provides a detailed, step-by-step experimental protocol for the synthesis of 6-Chloro-3-Benzofuranone, a valuable heterocyclic compound. This compound serves as a crucial intermediate in the development of pharmaceuticals and agrochemicals, finding applications in the synthesis of anti-inflammatory drugs, analgesic agents, and novel materials.[1] This protocol outlines a reliable two-step synthetic route commencing with the O-acylation of 4-chlorophenol followed by an intramolecular Friedel-Crafts cyclization. The causality behind experimental choices, safety precautions, and methods for purification and characterization are discussed in detail to ensure reproducibility and high-purity outcomes.
Introduction
Benzofuranone scaffolds are significant structural motifs in a plethora of biologically active molecules and functional materials.[2] The targeted compound, this compound, with its specific substitution pattern, offers a versatile platform for further chemical modifications, making it a compound of high interest in medicinal chemistry and materials science.[1] This protocol details a robust and accessible synthetic method suitable for laboratory-scale preparation.
The chosen synthetic strategy involves two key transformations:
-
O-acylation: The initial step involves the reaction of 4-chlorophenol with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution, where the phenoxide ion, generated in situ, attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
-
Intramolecular Friedel-Crafts Cyclization: The second step is a classic electrophilic aromatic substitution. A Lewis acid, such as aluminum chloride, is employed to facilitate the formation of an acylium ion, which then attacks the aromatic ring intramolecularly to form the five-membered heterocyclic ring of the benzofuranone core.[3][4]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chlorophenol | Reagent Grade, ≥99% | Sigma-Aldrich | |
| Chloroacetyl chloride | Reagent Grade, ≥98% | Sigma-Aldrich | Corrosive, handle with care |
| Aluminum chloride (anhydrous) | Reagent Grade, ≥99% | Sigma-Aldrich | Moisture sensitive |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich | |
| Hydrochloric acid (HCl) | 37% | Sigma-Aldrich | |
| Sodium sulfate (anhydrous) | Reagent Grade | Sigma-Aldrich | |
| Deionized water | |||
| Ice |
Step 1: Synthesis of 2-chloro-1-(4-chlorophenoxy)ethanone (Intermediate)
This step involves the O-acylation of 4-chlorophenol.
References
Mastering the Purification of 6-Chloro-3-Benzofuranone: An Application Guide for Researchers
Abstract
6-Chloro-3-Benzofuranone is a pivotal intermediate in the synthesis of novel pharmaceutical agents and advanced materials.[1] The purity of this scaffold is paramount to ensure the validity of research outcomes and the quality of downstream products. This comprehensive guide provides detailed application notes and validated protocols for the effective purification of this compound. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind the choice of methodologies, empowering researchers to adapt and troubleshoot purification strategies. The protocols for recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC) are presented with an emphasis on achieving high purity and yield.
Introduction: The Significance of Purity for this compound
This compound, a halogenated heterocyclic ketone, serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its utility in the development of anti-inflammatory, analgesic, and anti-cancer agents underscores the critical need for highly purified samples.[1] Impurities, which can arise from starting materials, side reactions, or degradation, can have profound and often unpredictable effects on biological assays and subsequent synthetic transformations.
Common impurities in the synthesis of benzofuranones, which often involve intramolecular Friedel-Crafts type reactions, may include:
-
Unreacted Starting Materials: Such as substituted phenols and acylating agents.
-
Regioisomers: Formed during the cyclization step, particularly if the aromatic ring has multiple potential sites for electrophilic attack.[2][3]
-
Byproducts from Side Reactions: Including polymeric materials and products of intermolecular reactions.
This guide provides robust methods to effectively remove these impurities, ensuring a high degree of purity for this compound.
Safety First: Handling this compound and Solvents
Before commencing any purification protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents utilized.
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves.[4][5]
-
Avoid inhalation of dust and vapors.[5]
-
Prevent contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.[6]
-
Solvents such as hexanes, ethyl acetate, methanol, and dichloromethane are flammable and/or toxic. Keep away from ignition sources and handle with care.[4][7]
Purification Strategy Overview
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following flowchart outlines a typical purification workflow for this compound.
Figure 1: A decision-making workflow for the purification of this compound.
Method 1: Recrystallization for High Purity Solids
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.
Scientific Principle
The foundation of recrystallization lies in the principle that the slow formation of a crystal lattice from a supersaturated solution is a highly selective process. Molecules of the desired compound will preferentially incorporate into the growing crystal, while impurity molecules remain in the solution.[8][9]
Solvent Selection
Given the polar ketone and ether functionalities, as well as the chlorinated aromatic ring of this compound, a solvent system of moderate polarity is a logical starting point. A mixed solvent system often provides the necessary fine-tuning of solubility.
| Solvent System | Rationale |
| Ethanol/Water | This compound is likely soluble in hot ethanol. The addition of water as an anti-solvent will decrease its solubility upon cooling, promoting crystallization. |
| Ethyl Acetate/Hexanes | The compound should be soluble in ethyl acetate. The addition of hexanes will reduce the polarity of the solvent mixture, inducing precipitation. This system is also commonly used for the chromatography of benzofuranone derivatives.[10][11][12] |
| Acetone/Water | Similar to ethanol/water, acetone is a good solvent for many organic compounds, and water can be used as an effective anti-solvent.[13][14] |
Detailed Protocol for Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add the anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid. Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Method 2: Flash Column Chromatography for General Purification
Flash column chromatography is a rapid and efficient method for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.
Scientific Principle
The separation in normal-phase chromatography is based on the polarity of the compounds.[15] More polar compounds will interact more strongly with the polar silica gel stationary phase and will therefore elute more slowly. Less polar compounds will have a weaker interaction and will elute more quickly. By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially based on their polarity.
Solvent System Development using Thin-Layer Chromatography (TLC)
Before performing flash chromatography, it is essential to determine an appropriate solvent system using TLC. The goal is to find a solvent mixture in which the this compound has an Rf value between 0.2 and 0.4, ensuring good separation from impurities.[15]
Recommended Starting Solvent System:
-
Hexanes:Ethyl Acetate (EtOAc) : A common and effective solvent system for compounds of moderate polarity.[10][11][12] Start with a ratio of 9:1 and gradually increase the proportion of ethyl acetate.
Detailed Protocol for Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar solvent mixture (e.g., 9:1 Hexanes:EtOAc) and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with the initial solvent system. If the compound does not move, gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3 Hexanes:EtOAc).
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Figure 2: A generalized workflow for flash column chromatography.
Method 3: Preparative HPLC for High-Resolution Separation
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the purification of compounds that are difficult to separate by other methods, such as regioisomers or impurities with very similar polarities.[16][17]
Scientific Principle
Similar to column chromatography, preparative HPLC separates compounds based on their interactions with a stationary phase. However, it utilizes smaller stationary phase particles and high pressure to force the mobile phase through the column, resulting in much higher resolution and faster separation times. For this compound, a reverse-phase HPLC method is often suitable, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). In reverse-phase HPLC, more polar compounds elute first, while less polar compounds are retained more strongly.
Method Development
-
Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of this compound from its impurities.
-
Scale-Up: Once a suitable analytical method is established, it can be scaled up to a preparative scale by increasing the column diameter, flow rate, and injection volume.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile | A: Water, B: Acetonitrile |
| Gradient | 5-95% B over 15 min | 5-95% B over 15 min |
| Flow Rate | 1 mL/min | 20 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
Detailed Protocol for Preparative HPLC
-
Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Purification: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect the fraction corresponding to the this compound peak.
-
Post-Purification: Analyze the purity of the collected fraction by analytical HPLC. Remove the solvent, typically by lyophilization or rotary evaporation, to obtain the highly purified product.
Purity Assessment
After purification, it is crucial to assess the purity of the this compound. The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can detect impurities with different chemical structures.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. The reported melting point is in the range of 116-125 °C.[1] A broad melting range suggests the presence of impurities.
Conclusion
The purification of this compound to a high degree of purity is an essential step in its application in research and development. This guide has provided detailed protocols and the underlying scientific principles for three effective purification techniques: recrystallization, flash column chromatography, and preparative HPLC. By understanding the rationale behind each method, researchers can select the most appropriate technique and optimize the conditions to achieve their desired purity and yield, thereby ensuring the integrity and success of their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 15. warwick.ac.uk [warwick.ac.uk]
- 16. labcompare.com [labcompare.com]
- 17. agilent.com [agilent.com]
Application Notes & Protocols: Development of Novel Anti-inflammatory Agents from 6-Chloro-3-Benzofuranone
Introduction:
The pursuit of novel anti-inflammatory therapeutics remains a cornerstone of drug discovery, driven by the need for more effective and safer treatments for a myriad of inflammatory diseases. The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anti-inflammatory effects.[1][2][3] This is largely attributed to their ability to modulate key pro-inflammatory signaling cascades, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] 6-Chloro-3-benzofuranone, a readily available synthetic intermediate, presents a promising starting point for the development of a new generation of anti-inflammatory agents.[6] Its unique electronic and structural properties make it an attractive core for chemical elaboration and optimization of anti-inflammatory potency.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel anti-inflammatory agents derived from this compound. The protocols outlined herein are grounded in established chemical principles and contemporary pharmacological screening methods, offering a robust framework for advancing drug discovery programs in this area.
Part 1: Rationale and Design Strategy
The primary rationale for utilizing this compound as a starting scaffold is its inherent reactivity and the proven anti-inflammatory potential of the broader benzofuran class. The chlorine substituent at the 6-position can influence the molecule's electronic properties and metabolic stability, potentially enhancing its drug-like characteristics. The ketone at the 3-position is a versatile functional handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores to explore the structure-activity relationship (SAR).
Our design strategy focuses on the synthesis of hybrid molecules that combine the this compound core with other heterocyclic systems known to possess anti-inflammatory activity, such as piperazine. This molecular hybridization approach aims to create novel chemical entities with synergistic or enhanced pharmacological profiles.[4][5] The synthesized derivatives will be evaluated for their ability to inhibit the production of key inflammatory mediators, such as nitric oxide (NO), and their impact on the NF-κB and MAPK signaling pathways.
Part 2: Synthesis of a Representative Piperazine-Benzofuran Hybrid
The following is a representative protocol for the synthesis of a piperazine-benzofuran hybrid derivative from this compound. This multi-step synthesis is based on established methodologies for the derivatization of benzofuran scaffolds.
Experimental Workflow: Synthesis
References
- 1. jopcr.com [jopcr.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Application Notes and Protocols: Utilizing 6-Chloro-3-Benzofuranone in the Synthesis of Novel Dyes and Pigments
Introduction: The Latent Chromophoric Potential of 6-Chloro-3-Benzofuranone
This compound is a halogenated heterocyclic ketone with a molecular structure primed for derivatization into a diverse array of dyes and pigments. The benzofuranone core is a structural motif found in numerous natural products and biologically active compounds.[1] The true potential of this compound as a precursor in colorant synthesis lies in the reactivity of the methylene group at the 2-position and the susceptibility of the aromatic ring to electrophilic substitution. The electron-withdrawing nature of the carbonyl group and the chloro substituent influences the electron density of the benzofuranone system, providing a handle for targeted chemical modifications.
This guide provides detailed protocols for the synthesis of two distinct classes of dyes—azo and methine—using this compound as the starting material. These protocols are designed to be self-validating, with in-depth explanations of the chemical principles and characterization checkpoints at each stage.
Part 1: Synthesis of a Novel Benzofuranone-Based Azo Dye
Azo dyes are a prominent class of colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-).[2] The synthesis of these dyes typically involves a diazotization reaction followed by a coupling reaction.[2] In this protocol, we will leverage the reactivity of the 2-methylene position of this compound for a coupling reaction with a diazonium salt.
Reaction Scheme: Azo Dye Synthesis
Caption: Synthesis of a novel azo dye from this compound.
Experimental Protocol: Synthesis of 2-((4-nitrophenyl)diazenyl)-6-chlorobenzofuran-3(2H)-one
Materials:
-
This compound
-
4-Nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
-
Diazotization of 4-Nitroaniline:
-
In a 250 mL beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in 20 mL of 3 M hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water. Maintain the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.
-
-
Coupling Reaction:
-
In a separate 500 mL beaker, dissolve 1.68 g (10 mmol) of this compound in 50 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the alkaline solution of this compound with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture for 1 hour, maintaining the temperature at 0-5 °C.
-
-
Isolation and Purification:
-
Filter the precipitated crude dye using a Buchner funnel.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
Recrystallize the crude product from hot ethanol to obtain the purified azo dye.
-
Dry the purified dye in a vacuum oven at 60 °C.
-
Characterization Data (Expected)
| Parameter | Expected Value |
| Appearance | Red to orange crystalline solid |
| Melting Point | >200 °C (with decomposition) |
| UV-Vis (λmax in DMF) | 450-480 nm |
| ¹H NMR (DMSO-d₆, δ) | 8.3-8.5 (d, 2H), 7.8-8.0 (d, 2H), 7.5-7.7 (m, 3H) |
| ¹³C NMR (DMSO-d₆, δ) | 185-190 (C=O), 150-155, 145-150, 130-135, 120-125, 110-115 |
Part 2: Synthesis of a Novel Benzofuranone-Based Methine Dye
Methine dyes are characterized by a chromophore consisting of a conjugated system of double bonds.[3] A common synthetic route to these dyes is the Knoevenagel condensation, which involves the reaction of a compound with an active methylene group with an aldehyde or ketone. In this protocol, the active methylene group of this compound will be condensed with an aromatic aldehyde.
Reaction Scheme: Methine Dye Synthesis
Caption: Synthesis of a novel methine dye from this compound.
Experimental Protocol: Synthesis of (E)-6-chloro-2-(4-(dimethylamino)benzylidene)benzofuran-3(2H)-one
Materials:
-
This compound
-
4-(Dimethylamino)benzaldehyde
-
Piperidine
-
Ethanol
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, add 1.68 g (10 mmol) of this compound and 1.49 g (10 mmol) of 4-(dimethylamino)benzaldehyde.
-
Add 30 mL of absolute ethanol to the flask.
-
Add 0.5 mL of piperidine as a catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution.
-
Filter the solid product using a Buchner funnel and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain the purified methine dye.
-
Dry the purified dye in a vacuum oven at 80 °C.
-
Characterization Data (Expected)
| Parameter | Expected Value |
| Appearance | Deeply colored crystalline solid (e.g., blue or purple) |
| Melting Point | >250 °C |
| UV-Vis (λmax in EtOH) | 550-600 nm |
| ¹H NMR (CDCl₃, δ) | 7.5-7.8 (m, 5H), 6.7-6.9 (d, 2H), 3.1 (s, 6H) |
| ¹³C NMR (CDCl₃, δ) | 180-185 (C=O), 150-155, 140-145, 130-135, 120-125, 110-115, 40-45 |
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of novel dyes.
Conclusion and Future Perspectives
The protocols outlined in this guide demonstrate the viability of this compound as a versatile precursor for the synthesis of novel azo and methine dyes. The resulting chromophores are expected to exhibit interesting photophysical properties, and their halogenated nature may impart unique characteristics such as enhanced fastness or altered electronic properties. Researchers are encouraged to explore the derivatization of these novel dyes further, for instance, by introducing solubilizing groups or moieties for specific applications in areas like dye-sensitized solar cells, organic light-emitting diodes (OLEDs), or as biological stains and probes. The systematic investigation of the structure-property relationships of these new colorants will undoubtedly pave the way for the development of advanced functional materials.
References
- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Synthesis of (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone with Potent Antimalarial Activity
Authored by: A Senior Application Scientist
Abstract
The relentless evolution of drug-resistant Plasmodium falciparum strains necessitates the urgent discovery of novel antimalarial agents with unique mechanisms of action. The 3(2H)-benzofuranone core represents a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This application note provides a comprehensive, field-proven protocol for the synthesis, characterization, and biological evaluation of a highly potent 6-chloro-3-benzofuranone derivative, (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone. This specific compound has demonstrated exceptional nanomolar efficacy against multidrug-resistant P. falciparum strains, highlighting its potential as a next-generation antimalarial candidate.[2][3][4] This guide is designed for researchers in medicinal chemistry and drug discovery, offering detailed, step-by-step methodologies and explaining the scientific rationale behind key experimental choices.
Introduction: The Imperative for Novel Antimalarial Scaffolds
Malaria remains a devastating global health crisis, with hundreds of thousands of fatalities annually.[5] The efficacy of current frontline artemisinin-based combination therapies (ACTs) is threatened by the emergence and spread of parasite resistance. This critical situation underscores the need for new chemical entities that can overcome existing resistance mechanisms.
The benzofuranone scaffold has gained significant attention due to the potent biological activities of its derivatives, including antimicrobial and antiplasmodial properties.[1][6] Specifically, a series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones has been identified as exhibiting powerful antimalarial effects.[2][3] Among these, derivatives bearing a 6-chloro substituent on the benzofuranone ring and a nitroimidazole moiety have shown remarkable potency, particularly against chloroquine-resistant parasite strains.[2][3][7]
This document details the synthesis of a lead compound from this series, (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (henceforth referred to as BFD-1 ), which has an IC₅₀ of 0.654 nM against the multidrug-resistant K1 strain of P. falciparum.[2][3][8] We present a reproducible synthetic protocol, characterization guidelines, and standardized assays for evaluating its in vitro antimalarial efficacy and selectivity.
Synthesis of BFD-1: A Base-Catalyzed Knoevenagel Condensation
The synthesis of BFD-1 is achieved through a classic Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound (the C2-methylene of this compound) to a carbonyl group of an aldehyde (1-methyl-5-nitro-1H-imidazole-2-carbaldehyde), followed by a dehydration step to yield the final product.
Causality of Experimental Design:
-
Active Methylene Group : The carbonyl group at C3 of the benzofuranone ring acidifies the adjacent methylene protons at the C2 position, making them susceptible to deprotonation by a mild base.
-
Base Catalyst : Piperidine is used as a weak organic base. It is effective at deprotonating the C2-methylene to form a nucleophilic enolate without causing unwanted side reactions, such as hydrolysis of the lactone.
-
Solvent : Anhydrous ethanol serves as an excellent solvent for the reactants and facilitates the reaction under reflux conditions, ensuring sufficient energy to overcome the activation barrier for both condensation and dehydration.
-
Z-Isomer Selectivity : The formation of the thermodynamically more stable (Z)-isomer is generally favored in this type of condensation.
Synthetic Pathway Diagram
Caption: Knoevenagel condensation for the synthesis of BFD-1.
Detailed Experimental Protocols
Protocol 1: Synthesis of BFD-1
Materials and Reagents:
| Reagent | Supplier | CAS No. | Notes |
|---|---|---|---|
| This compound | Sigma-Aldrich | 3260-78-4 | Ensure anhydrous conditions. |
| 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde | Combi-Blocks | 1521-93-3 | Store desiccated. |
| Piperidine | Acros Organics | 110-89-4 | Reagent grade, use in a fume hood. |
| Ethanol (Anhydrous, 200 Proof) | Fisher Sci. | 64-17-5 | Use from a sealed bottle. |
| Diethyl Ether | VWR | 60-29-7 | For washing the final product. |
Step-by-Step Procedure:
-
Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 5.93 mmol).
-
Dissolution : Add 20 mL of anhydrous ethanol to the flask and stir until the solid is completely dissolved.
-
Addition of Aldehyde : Add 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde (0.92 g, 5.93 mmol) to the solution. A slight color change may be observed.
-
Catalyst Addition : Add piperidine (0.1 mL, ~1.0 mmol) to the reaction mixture using a micropipette.
-
Reflux : Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Crystallization : After completion, remove the flask from the heat source and allow it to cool to room temperature. A yellow precipitate should form. To enhance precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Isolation : Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected solid sequentially with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove any unreacted starting materials and residual piperidine.
-
Drying : Dry the bright yellow solid under high vacuum for at least 4 hours. The typical yield is 80-90%.
Characterization : Confirm the structure of the synthesized BFD-1 using standard analytical techniques:
-
¹H NMR : Expect characteristic peaks for the aromatic protons, the vinyl proton, the N-methyl group, and the imidazole proton.
-
Mass Spectrometry (HRMS) : Calculate the expected exact mass for C₁₃H₈ClN₃O₄ and compare it with the observed [M+H]⁺ peak.
Protocol 2: In Vitro Antimalarial and Cytotoxicity Assessment
This protocol outlines the evaluation of BFD-1 against drug-sensitive (3D7) and multidrug-resistant (K1) strains of P. falciparum and a human cell line for cytotoxicity.
Workflow Diagram:
References
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. malariaworld.org [malariaworld.org]
- 5. Enantiopure Benzofuran-2-carboxamides of 1-Aryltetrahydro-β-carbolines Are Potent Antimalarials In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2 H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Chloro-3-Benzofuranone as a Novel Electron-Accepting Building Block for Organic Semiconductor Materials
Abstract & Introduction
Organic electronics, which utilize carbon-based small molecules or polymers, offer a paradigm shift in the fabrication of electronic components, enabling lightweight, flexible, and low-cost devices.[1] The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductor materials used. A predominant and highly successful design strategy for high-performance materials is the donor-acceptor (D-A) copolymer approach, which allows for precise tuning of the material's optical and electronic properties, such as its energy levels (HOMO/LUMO) and absorption spectrum.[2][3]
This application note introduces 6-Chloro-3-Benzofuranone as a promising, yet underexplored, building block for the synthesis of novel electron-acceptor units for D-A type organic semiconductors. The benzofuranone core is a versatile heterocyclic structure found in many biologically active compounds and is synthetically accessible.[4][5] The incorporation of a chlorine atom onto this framework is a strategic choice. Halogenation, particularly chlorination, is a proven method to modulate the properties of organic semiconductors. The strong electron-withdrawing nature of chlorine atoms can effectively lower the material's LUMO and HOMO energy levels, which is crucial for achieving ambient stability (resistance to oxidation) and facilitating electron injection/transport in n-channel or ambipolar transistors.[6][7] Furthermore, the presence of a halogen can influence intermolecular packing and thin-film morphology, which are critical determinants of charge carrier mobility.[7]
Herein, we propose a hypothetical D-A copolymer, P(TBT-CBF) , and provide detailed, field-proven protocols for its synthesis starting from this compound. We further detail the fabrication and characterization of a Bottom-Gate, Top-Contact (BGTC) Organic Field-Effect Transistor (OFET) to demonstrate the application of this novel material.
Proposed Material: A Donor-Acceptor Copolymer
To demonstrate the utility of this compound, we propose its incorporation into a D-A copolymer, P(TBT-CBF) . In this design, the chlorinated benzofuranone (CBF) moiety serves as the electron acceptor. We select a well-established electron-donating comonomer, 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene (TBT), to be copolymerized via a Palladium-catalyzed Stille cross-coupling reaction. This polymerization method is widely used for its reliability and tolerance to various functional groups, consistently producing high molecular weight polymers essential for efficient charge transport.[8][9]
Synthetic Protocols
The overall workflow from the starting material to the final polymer is outlined below. It involves the functionalization of this compound to prepare a di-halogenated monomer suitable for polymerization.
Diagram 1: Overall Synthetic & Application Workflow
Caption: From starting material to device characterization.
Protocol 1: Monomer Synthesis - 2,7-Dibromo-6-chloro-3-oxo-3H-benzofuran (M1)
Rationale: To prepare the this compound core for Stille polymerization, it must be functionalized with leaving groups, typically bromine or iodine, at the positions intended for coupling. A direct bromination reaction is a standard and effective method for this transformation.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes, Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and protected from light with aluminum foil, dissolve this compound (e.g., 5.0 g, 29.6 mmol) in 100 mL of trifluoroacetic acid.
-
Reagent Addition: Slowly add N-Bromosuccinimide (e.g., 11.6 g, 65.2 mmol) portion-wise over 30 minutes at 0 °C (ice bath).
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, slowly pour the reaction mixture into 500 mL of an ice-water mixture with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Washing: Combine the organic layers and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (200 mL), and finally with brine (200 mL). The bicarbonate wash is critical to neutralize any remaining TFA.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure dibrominated monomer M1 .
Diagram 2: Synthesis of Monomer M1 and Polymer P(TBT-CBF)
Caption: Stille polymerization of acceptor M1 and donor M2.
Protocol 2: Polymer Synthesis - P(TBT-CBF)
Rationale: The Stille cross-coupling polymerization is a robust C-C bond-forming reaction that effectively links the electron-donating (organostannane) and electron-accepting (organohalide) monomers. The choice of catalyst (Pd₂(dba)₃) and ligand (P(o-tol)₃) is standard for achieving high molecular weight polymers.[7][9]
Materials:
-
2,7-Dibromo-6-chloro-3-oxo-3H-benzofuran (M1 ) (1.0 eq)
-
2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene (M2 ) (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 eq)
-
Anhydrous Toluene
-
Methanol, Acetone, Hexanes, Chloroform for purification
Procedure:
-
Inert Atmosphere: All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line techniques. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Reagent Loading: To a Schlenk flask, add monomer M1 (e.g., 326 mg, 1.0 mmol), monomer M2 (e.g., 492 mg, 1.0 mmol), Pd₂(dba)₃ (e.g., 18.3 mg, 0.02 mmol), and P(o-tol)₃ (e.g., 24.3 mg, 0.08 mmol).
-
Solvent Addition: Add anhydrous toluene (e.g., 20 mL) via cannula or syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.
-
Polymerization: Heat the mixture to 90 °C and stir vigorously for 48 hours. A dark-colored solution should form, and its viscosity may increase as the polymer grows.
-
End-capping & Precipitation: After 48 hours, cool the reaction to room temperature. Add a few drops of 2-bromothiophene to end-cap any remaining stannyl groups and stir for 2 hours. Then, pour the polymer solution dropwise into 300 mL of vigorously stirring methanol. A fibrous or powdered precipitate should form.
-
Initial Collection: Collect the crude polymer by filtration.
-
Purification (Soxhlet Extraction): Place the crude polymer into a Soxhlet thimble. Sequentially wash with acetone, hexanes, and finally chloroform.
-
Acetone/Hexanes Wash: These solvents remove oligomers and residual catalyst.
-
Chloroform Wash: The desired high molecular weight polymer should be soluble in chloroform. Collect this chloroform fraction.
-
-
Final Precipitation: Concentrate the chloroform solution and precipitate the pure polymer again into methanol.
-
Drying: Collect the final polymer by filtration and dry under high vacuum for 24 hours.
Material Properties & Characterization
The synthesized P(TBT-CBF) polymer is expected to exhibit optoelectronic properties suitable for semiconductor applications. The properties listed below are predictive values based on analogous chlorinated D-A copolymers reported in the literature.[6][7]
| Property | Expected Value / Technique | Rationale & Significance |
| Molecular Weight (Mₙ) | 15 - 30 kDa (GPC) | Indicates successful polymerization; higher Mₙ is generally correlated with better film-forming properties and mobility. |
| Polydispersity (PDI) | 1.8 - 2.5 (GPC) | Measures the distribution of chain lengths. A value < 3 is typical for Stille polymerization. |
| UV-Vis λₘₐₓ (Film) | 550 - 650 nm | Governs the color and light-harvesting range of the material. The D-A structure leads to absorption in the visible spectrum. |
| HOMO Level | -5.4 to -5.6 eV (Cyclic Voltammetry) | Determines the energy required to remove an electron. A deeper HOMO level improves air stability. |
| LUMO Level | -3.5 to -3.7 eV (CV or from HOMO + Eg) | Determines the energy for electron acceptance. Lowering the LUMO is key for n-type or ambipolar behavior. |
| Electrochemical Band Gap | 1.9 - 2.1 eV | The difference between HOMO and LUMO, defining the semiconductor's intrinsic electronic properties. |
Application Protocol: OFET Fabrication & Characterization
This protocol describes the fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET, a common architecture for evaluating new semiconductor materials.[1][10]
Diagram 3: Bottom-Gate, Top-Contact (BGTC) OFET Structure
Caption: Layered structure of the BGTC OFET device.
Protocol 3: OFET Device Fabrication
Materials:
-
Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer (Si/SiO₂)
-
P(TBT-CBF) polymer
-
Trichloro(octadecyl)silane (OTS)
-
Anhydrous Toluene, Chloroform
-
Gold (Au) evaporation source (99.99%)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the Si/SiO₂ substrates in a cleaning solution (e.g., Decon 90 or similar), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 15 minutes to remove organic residues and create a hydrophilic surface.
-
-
Dielectric Surface Modification (OTS Treatment):
-
Place the cleaned substrates in a vacuum desiccator along with a small vial containing a few drops of OTS.
-
Hold the chamber under vacuum for 30 minutes to allow for vapor-phase silanization. This treatment creates a hydrophobic surface, which improves the molecular ordering of the subsequently deposited polymer film.
-
After treatment, rinse the substrates with toluene to remove excess OTS and dry with nitrogen.
-
-
Semiconductor Film Deposition:
-
Prepare a solution of P(TBT-CBF) (e.g., 5 mg/mL) in a high-boiling-point solvent like chloroform or chlorobenzene. Stir at 40 °C overnight to ensure complete dissolution.
-
Spin-coat the polymer solution onto the OTS-treated Si/SiO₂ substrates. A typical spin program is 500 rpm for 5s (for spreading) followed by 2000 rpm for 60s. This should result in a film thickness of 30-50 nm.
-
-
Film Annealing:
-
Transfer the coated substrates onto a hotplate in a nitrogen-filled glovebox.
-
Anneal the films at a temperature just below the polymer's glass transition temperature (e.g., 120 °C) for 30 minutes. Annealing promotes molecular ordering, which is essential for high charge mobility.
-
-
Source-Drain Electrode Deposition:
-
Place the substrates into a thermal evaporator system.
-
Using a shadow mask to define the channel dimensions (e.g., Channel Length L = 50 µm, Channel Width W = 1000 µm), deposit 50 nm of Gold (Au) at a rate of ~0.1 Å/s. The base pressure of the chamber should be below 5 x 10⁻⁶ Torr.
-
Protocol 4: OFET Electrical Characterization
Equipment:
-
Semiconductor parameter analyzer (e.g., Keithley 4200-SCS)
-
Probe station inside a dark, inert-atmosphere (N₂) glovebox.
Procedure:
-
Setup: Place the fabricated OFET device on the probe station stage. Carefully land the probe needles on the source, drain, and gate (via the backside of the Si substrate) electrodes.
-
Output Characteristics:
-
Apply a series of constant gate voltages (VG), for example, from 0 V to -60 V in -10 V steps.
-
For each VG step, sweep the drain voltage (VD) from 0 V to -60 V and measure the resulting drain current (ID).
-
Plot ID vs. VD for each VG. These curves will show the linear and saturation regimes of transistor operation.
-
-
Transfer Characteristics:
-
Set the drain voltage to a constant value in the saturation regime (e.g., VD = -60 V).
-
Sweep the gate voltage (VG) from +20 V to -60 V and measure the drain current (ID).
-
Plot |ID|1/2 vs. VG.
-
-
Parameter Extraction:
-
Charge Carrier Mobility (µ): Calculate the mobility from the slope of the linear region in the |ID|1/2 vs. VG plot using the saturation regime equation: ID = (µ * Ci * W) / (2 * L) * (VG - VTh)² where Ci is the capacitance per unit area of the dielectric, W/L is the channel width/length ratio, and VTh is the threshold voltage.
-
On/Off Current Ratio: Determine the ratio of the maximum current (Ion) when the transistor is "on" (at high negative VG) to the minimum current (Ioff) when it is "off" (at VG ≈ 0 V).
-
Conclusion & Outlook
This application note has outlined the scientific rationale and provided detailed protocols for utilizing this compound as a novel acceptor unit in organic electronics. By functionalizing this core and copolymerizing it with a suitable donor monomer, a new semiconductor, P(TBT-CBF), can be synthesized. The provided protocols for material synthesis, device fabrication, and characterization serve as a comprehensive guide for researchers exploring new molecular architectures. The electron-withdrawing properties imparted by the chlorine and carbonyl functionalities make this building block a highly promising candidate for developing stable, high-performance p-type or even ambipolar organic semiconductors for next-generation flexible electronics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Structure and Conformational Design of Donor‐Acceptor Conjugated Polymers to Enable Predictable Optoelectronic Property (Journal Article) | OSTI.GOV [osti.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ossila.com [ossila.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 6-Chloro-3-Benzofuranone
Technical Support Center: Synthesis of 6-Chloro-3-Benzofuranone
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. This compound is a valuable heterocyclic building block in the development of pharmaceuticals and other bioactive molecules.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the challenges commonly encountered during its synthesis via intramolecular Friedel-Crafts acylation.
Overview of the Synthetic Pathway
The most common and reliable method for synthesizing this compound involves a two-step process starting from 4-chlorophenol. The pathway consists of an initial O-acylation to form an intermediate acid chloride, followed by an intramolecular Friedel-Crafts cyclization.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Part 1: Synthesis of the Precursor, 2-(4-chlorophenoxy)acetyl chloride
Question 1: My initial reaction between 4-chlorophenol and chloroacetyl chloride is giving a low yield of the desired 2-(4-chlorophenoxy)acetic acid. What is going wrong?
Answer: This is a common bottleneck. Low yields in this Williamson ether synthesis variant can stem from several factors:
-
Base Strength: The phenoxide of 4-chlorophenol must be generated for it to be an effective nucleophile. If you are using a weak base (e.g., sodium bicarbonate), the equilibrium may not sufficiently favor the phenoxide. Consider using a stronger base like sodium hydroxide or potassium carbonate.
-
Reaction Temperature: While heating is necessary, excessive temperatures can lead to decomposition or side reactions. A moderate temperature of 60-80 °C is typically optimal.
-
Solvent Choice: A polar aprotic solvent like acetone or DMF is generally preferred as it effectively solvates the cation of the base without interfering with the nucleophilic attack.
Question 2: I am having trouble converting the 2-(4-chlorophenoxy)acetic acid to the acetyl chloride. My product is dark and impure.
Answer: The conversion of a carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is highly effective but sensitive.[2][3]
-
Moisture Contamination: Thionyl chloride reacts violently with water. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Any moisture will consume the reagent and contribute to side products.
-
Excess Reagent Removal: Thionyl chloride is volatile (boiling point ~76 °C). After the reaction is complete, it must be thoroughly removed under reduced pressure. Co-evaporation with an anhydrous, inert solvent like toluene can help remove the last traces. Incomplete removal is a common source of impurities in the subsequent Friedel-Crafts step.
-
Thermal Decomposition: Do not overheat the reaction mixture. Refluxing gently is sufficient. For sensitive substrates, oxalyl chloride with a catalytic amount of DMF is a milder alternative to SOCl₂.
Part 2: Intramolecular Friedel-Crafts Cyclization
This electrophilic aromatic substitution is the key ring-forming step and is highly dependent on reaction conditions.[4]
Question 3: My Friedel-Crafts cyclization is not proceeding, and I am recovering my starting material, 2-(4-chlorophenoxy)acetyl chloride.
Answer: This is one of the most frequent issues and almost always points to catalyst deactivation or insufficient activation.
-
Catalyst Quality and Stoichiometry: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is the workhorse for this reaction.[5][6] It must be anhydrous and of high purity. AlCl₃ is extremely hygroscopic; exposure to atmospheric moisture will render it inactive. Use a fresh bottle or a freshly sublimed batch.
-
Causality: The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which makes the carbonyl carbon highly electrophilic and facilitates the formation of the key acylium ion intermediate required for the electrophilic attack on the aromatic ring.[7] Water deactivates the Lewis acid by forming stable hydrates.
-
-
Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid.[4] This is because the product, this compound, is a ketone. Its carbonyl group is a Lewis base and will form a stable complex with AlCl₃, effectively sequestering the catalyst.[4][8] It is common to use 1.1 to 1.5 equivalents of AlCl₃ to drive the reaction to completion.
-
Solvent Choice: The choice of solvent is critical. A non-polar, inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is standard. Avoid solvents that can act as Lewis bases (e.g., ethers, THF, acetone) as they will compete with the acyl chloride for coordination to the AlCl₃ catalyst.
Caption: Troubleshooting decision tree for the Friedel-Crafts cyclization step.
Question 4: I am getting a mixture of products, including isomers. How can I improve the regioselectivity?
Answer: The intramolecular acylation of 2-(4-chlorophenoxy)acetyl chloride should strongly favor cyclization at the position ortho to the ether linkage, leading to the desired 6-chloro product. Formation of other isomers is unlikely but could suggest an unexpected rearrangement or a problem with the starting material's identity.
-
Verify Starting Material: Use ¹H NMR to confirm the structure of your 2-(4-chlorophenoxy)acetyl chloride precursor. Ensure you did not inadvertently start with 2- or 3-chlorophenol.
-
Reaction Temperature: Friedel-Crafts reactions are generally more selective at lower temperatures.[9] Running the reaction at 0 °C to room temperature is advisable. Higher temperatures can sometimes lead to side reactions or decomposition.
Question 5: The workup procedure is problematic. I am getting an emulsion or a very low yield of extracted product.
Answer: The workup for a Friedel-Crafts reaction involves quenching the excess Lewis acid and breaking the product-catalyst complex. This is typically done by slowly pouring the reaction mixture onto crushed ice, often with the addition of concentrated HCl.
-
Slow Quenching: The reaction between AlCl₃ and water is highly exothermic. Quenching must be done slowly and with vigorous stirring in an ice bath to control the temperature.
-
Acidification: Adding acid (e.g., 1-2 M HCl) is crucial to fully protonate the aluminum hydroxides formed during the quench, making them soluble in the aqueous layer and breaking the AlCl₃-ketone complex.
-
Extraction: After quenching, the product is extracted with an organic solvent like DCM or ethyl acetate. If emulsions form, adding brine (a saturated NaCl solution) can help break them by increasing the ionic strength of the aqueous phase.
Optimized Experimental Protocols
Protocol 1: Synthesis of 2-(4-chlorophenoxy)acetic acid
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (approx. 5 mL per gram of phenol).
-
Add ethyl chloroacetate (1.1 eq) to the stirred suspension.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash with a small amount of acetone.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude ester.
-
To the crude ester, add a 2 M solution of sodium hydroxide (2.0 eq) and ethanol. Stir at room temperature until saponification is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure. Dilute the residue with water and wash with ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford 2-(4-chlorophenoxy)acetic acid.
Protocol 2: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
Safety Note: This procedure involves corrosive reagents (thionyl chloride, AlCl₃) and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Acid Chloride Formation: In an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend 2-(4-chlorophenoxy)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of acid).
-
Add thionyl chloride (1.5 eq) dropwise via syringe at room temperature. Add one drop of anhydrous DMF as a catalyst.
-
Heat the mixture to a gentle reflux for 2-3 hours. The solution should become clear.
-
Cool the reaction to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-(4-chlorophenoxy)acetyl chloride is used directly in the next step.
-
Cyclization: Cool the flask containing the crude acid chloride to 0 °C in an ice bath. Add fresh anhydrous DCM (approx. 15 mL per gram of starting acid).
-
In a separate, dry flask, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM.
-
Slowly add the AlCl₃ suspension to the stirred solution of the acid chloride at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor progress by TLC or LC-MS.
-
Workup: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Data Summary & Optimization
Effective Friedel-Crafts acylation depends on the careful selection of the Lewis acid catalyst and reaction conditions.
Table 1: Comparison of Common Lewis Acids for Intramolecular Acylation
| Lewis Acid Catalyst | Typical Equivalents | Common Solvents | Temperature (°C) | Key Considerations |
| AlCl₃ | 1.1 - 1.5 | DCM, DCE | 0 to 40 | Highly effective and inexpensive, but very moisture-sensitive.[6] |
| FeCl₃ | 1.1 - 1.5 | DCM, Nitromethane | 25 to 60 | Milder than AlCl₃, can be more tolerant of certain functional groups. |
| TiCl₄ | 1.1 - 2.0 | DCM | -20 to 25 | Good for sensitive substrates, but also highly moisture-sensitive.[6] |
| SnCl₄ | 1.1 - 2.0 | DCM | 0 to 25 | Milder catalyst, may require longer reaction times or higher temperatures.[6] |
| Bi(OTf)₃ | 0.1 - 0.3 | Acetonitrile, DCE | 25 to 80 | Can often be used in catalytic amounts, less sensitive to moisture.[10] |
Reaction Mechanism Visualization
The key step is the Lewis acid-assisted formation of an acylium ion, which then acts as the electrophile in an intramolecular electrophilic aromatic substitution.
Caption: Mechanism of the intramolecular Friedel-Crafts acylation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing common impurities in 6-Chloro-3-Benzofuranone synthesis
Welcome to the Technical Support Center for the synthesis of 6-Chloro-3-Benzofuranone. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and impurities encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower you to optimize your reactions, identify byproducts, and ensure the highest purity of your final product.
Troubleshooting Guide: Identifying and Mitigating Common Impurities
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis and analysis.
Q1: I'm seeing an unexpected peak in my HPLC analysis with a similar retention time to my product. Could this be a regioisomer?
A1: Yes, the formation of regioisomeric impurities is a common challenge in the synthesis of this compound, particularly when employing an intramolecular Friedel-Crafts cyclization of 2-(4-chlorophenoxy)acetic acid.
Causality of Isomer Formation:
The directing effects of the substituents on the phenyl ring of the 2-(4-chlorophenoxy)acetic acid precursor govern the position of the intramolecular cyclization. The primary directing groups are the chlorine atom (ortho-, para-directing) and the ether linkage (ortho-, para-directing). While the desired product, this compound, results from cyclization at the position ortho to the ether and meta to the chlorine, there is a possibility of cyclization at the other ortho position to the ether, which is also ortho to the chlorine.
Common Regioisomeric Impurity:
A likely regioisomeric impurity is 4-Chloro-3-Benzofuranone .
| Compound | Structure | Expected Polarity |
| This compound | ![]() | Less polar |
| 4-Chloro-3-Benzofuranone | ![]() | More polar |
Troubleshooting and Mitigation:
-
Reaction Conditions: The choice of catalyst and reaction temperature can influence the regioselectivity. Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids such as polyphosphoric acid (PPA) are commonly used.[1][2] Experimenting with different catalysts or lowering the reaction temperature may favor the formation of the desired 6-chloro isomer.
-
Analytical Characterization:
-
HPLC-MS: This is a powerful technique to confirm the presence of a regioisomer. The mass spectrum will show an identical molecular ion peak for both this compound and 4-Chloro-3-Benzofuranone, but they will have different retention times.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods for structure elucidation. The substitution pattern on the aromatic ring will result in distinct splitting patterns and chemical shifts for the aromatic protons and carbons of the two isomers.
-
-
Purification: If the formation of the regioisomer cannot be completely suppressed, purification by column chromatography on silica gel is typically effective for separation.
Q2: My reaction seems to have stalled, and I'm observing a significant amount of unreacted starting material. What could be the issue?
A2: Incomplete conversion is a frequent issue and can often be traced back to the quality of reagents or suboptimal reaction conditions.
Potential Causes and Solutions:
-
Incomplete Formation of the Acyl Chloride Intermediate: If your synthesis involves the conversion of 2-(4-chlorophenoxy)acetic acid to its corresponding acyl chloride using a reagent like thionyl chloride or oxalyl chloride prior to cyclization, this step is critical.
-
Troubleshooting: Ensure your acylating agent is fresh and the reaction is performed under strictly anhydrous conditions. The presence of moisture can quench the acylating agent.
-
-
Deactivated Catalyst: The Lewis or Brønsted acid catalyst is crucial for the intramolecular Friedel-Crafts reaction.
-
Insufficient Reaction Temperature or Time: The intramolecular cyclization may require significant thermal energy to overcome the activation barrier.
-
Troubleshooting: Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. Ensure the reaction is allowed to proceed for a sufficient duration.
-
Q3: I have a dark-colored reaction mixture and see several new spots on my TLC plate, some at a much higher Rf and some that are very polar. What are these likely to be?
A3: The formation of dark-colored mixtures and multiple byproducts can indicate side reactions such as intermolecular reactions and polymerization, especially at higher temperatures.
Likely Impurities and Their Formation:
-
Intermolecular Acylation Products: Instead of the desired intramolecular cyclization, the activated acyl intermediate can react with another molecule of the starting material or product. This leads to the formation of higher molecular weight dimeric or oligomeric species. These will typically have a much lower Rf on a TLC plate (more polar) and can contribute to the dark coloration of the reaction mixture.
-
Polymerization: Strong acid catalysts and high temperatures can promote the polymerization of the starting material or product, resulting in an intractable tar-like substance.
Troubleshooting Workflow:
Caption: Workflow to mitigate intermolecular side reactions.
Mitigation Strategies:
-
High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular reactions.
-
Controlled Addition: Adding the starting material or the catalyst slowly to the reaction mixture can help to maintain a low concentration of the reactive intermediate, thus minimizing side reactions.
-
Temperature Optimization: While a certain temperature is necessary to drive the reaction, excessive heat can promote byproduct formation. A careful optimization of the reaction temperature is crucial.
Frequently Asked Questions (FAQs)
Q: What are the most common analytical techniques for monitoring the purity of this compound?
A: The most commonly employed analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometric (MS) detector.[3][4]
| Technique | Application |
| HPLC-UV | Ideal for routine purity analysis and quantification of known impurities. |
| LC-MS | Essential for the identification of unknown impurities by providing molecular weight information.[5] |
| GC-FID | Suitable for analyzing volatile impurities and residual solvents. |
| GC-MS | Provides structural information about volatile impurities. |
| NMR | The definitive method for the structural elucidation of the final product and any isolated impurities. |
Q: How can I effectively remove residual starting material, 2-(4-chlorophenoxy)acetic acid, from my final product?
A: The starting acid is significantly more polar than the this compound product. An effective purification strategy involves:
-
Aqueous Workup: After the reaction is complete, quenching the reaction mixture and performing an extraction with an organic solvent. Washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, will deprotonate the carboxylic acid, making it water-soluble and effectively removing it from the organic phase.
-
Recrystallization: If the basic wash is not sufficient, recrystallization from a suitable solvent system can further purify the product, leaving the more polar starting material in the mother liquor.
Q: Are there any known degradation pathways for this compound that I should be aware of during storage?
A: While specific degradation studies for this compound are not extensively published, benzofuranone structures can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, which would lead to the opening of the lactone ring to form the corresponding phenoxyacetic acid. It is recommended to store the compound in a cool, dry, and neutral environment.
Experimental Protocols
Protocol 1: General Procedure for HPLC-MS Analysis
This protocol provides a starting point for developing an HPLC-MS method for the analysis of this compound and its potential impurities.
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| MS Detector | Electrospray Ionization (ESI) in positive mode |
| Scan Range | m/z 100-500 |
Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent like acetonitrile or methanol to a concentration of approximately 1 mg/mL.
Protocol 2: Purification by Column Chromatography
This is a general guideline for the purification of this compound from less polar and more polar impurities.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or heptane).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Key Processes
Impurity Formation Pathway:
Caption: Potential reaction pathways in the synthesis of this compound.
References
Troubleshooting guide for failed or low-yield 6-Chloro-3-Benzofuranone reactions
Welcome to the technical support center for the synthesis of 6-Chloro-3-Benzofuranone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important intramolecular Friedel-Crafts acylation reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide: Failed or Low-Yield Reactions
The synthesis of this compound, a key intermediate in pharmaceutical and materials science development, typically proceeds via an intramolecular Friedel-Crafts acylation of a substituted phenoxyacetic acid.[1][2] While conceptually straightforward, this reaction is sensitive to a variety of factors that can lead to diminished yields or complete failure. This section addresses the most common issues encountered in the laboratory.
Q1: My yield of this compound is consistently low. What are the primary factors I should investigate?
Low yields are a frequent challenge and can often be traced back to several key areas: the quality of the starting material, the choice and handling of the cyclizing agent, and the reaction conditions.
Pillar 1: Starting Material Purity and Integrity
The purity of the precursor, typically (4-chloro-2-carboxymethoxy)benzoic acid or a related phenoxyacetic acid derivative, is paramount. Impurities can interfere with the cyclization process.
-
Moisture: The presence of water is highly detrimental as it can quench the strong acid catalysts used for cyclization, such as Polyphosphoric Acid (PPA) or Eaton's Reagent.[3][4]
-
Troubleshooting Protocol:
-
Ensure your starting material is thoroughly dried under vacuum before use.
-
Use anhydrous solvents and reagents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
-
Residual Solvents or Reagents: Contaminants from previous synthetic steps can inhibit the catalyst or lead to side reactions.
-
Troubleshooting Protocol:
-
Recrystallize or chromatograph the starting material to ensure high purity.
-
Confirm purity using analytical techniques such as NMR or melting point analysis.
-
-
Pillar 2: The Cyclizing Agent - Choice and Application
The choice of the strong acid catalyst is critical for driving the intramolecular acylation.[5]
-
Polyphosphoric Acid (PPA): A traditional and effective reagent, but its high viscosity can lead to mixing and handling issues, especially at lower temperatures.[4][6] Inconsistent heating can create localized "hot spots," leading to decomposition.
-
Eaton's Reagent (P₂O₅ in CH₃SO₃H): A less viscous and often more effective alternative to PPA, allowing for better mixing and potentially higher yields under milder conditions.[3][7][8]
-
Other Reagents: Trifluoroacetic acid (TFA) and other Lewis acids like AlCl₃ can also be employed, sometimes in combination, to effect cyclization.[9]
Troubleshooting Protocol:
-
If using PPA: Ensure vigorous and efficient stirring throughout the reaction. Gradually increase the temperature to maintain a manageable viscosity. Consider adding a co-solvent like xylene to improve handling.[4]
-
Consider Switching to Eaton's Reagent: If you are experiencing issues with PPA, Eaton's Reagent is a highly recommended alternative that often provides superior results due to its lower viscosity and high reactivity.[3][7]
-
Reagent Quality: Ensure your PPA or Eaton's Reagent is fresh. PPA is hygroscopic and its efficacy diminishes with water absorption.[4] Eaton's Reagent can crystallize upon standing and may need to be gently warmed to redissolve.[3]
Pillar 3: Reaction Conditions - Temperature and Time
-
Temperature: Insufficient temperature will result in a slow or incomplete reaction. Conversely, excessive heat can lead to decomposition of the starting material or product, often indicated by a darkening of the reaction mixture.
-
Reaction Time: The reaction must be monitored to determine the optimal duration. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can promote side reactions.
Troubleshooting Protocol:
-
Optimize Temperature: Start with the lower end of the recommended temperature range for your chosen reagent and gradually increase it. For PPA, temperatures can be high (e.g., 160°C), whereas Eaton's Reagent may be effective at milder temperatures (e.g., 80°C).[3]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product. This will allow you to quench the reaction at the optimal time.
Table 1: Comparison of Common Cyclizing Agents
| Reagent | Typical Concentration | Viscosity | Handling | Typical Temperature | Potential Advantages | Potential Disadvantages |
| Polyphosphoric Acid (PPA) | 82-85% P₂O₅ | High | Difficult to stir and pour[4][6] | 100-160°C[3] | Well-established, effective dehydrating agent[4] | High viscosity, requires high temperatures, difficult workup[6] |
| Eaton's Reagent | 7.5-10 wt% P₂O₅ in CH₃SO₃H | Low | Free-flowing liquid[3] | 60-100°C[3] | Lower viscosity, milder conditions, often better yields[3][7] | Corrosive, hygroscopic[3] |
| Trifluoroacetic Acid (TFA) | Neat or with co-solvent | Low | Easy to handle | Varies, often with Lewis acids | Can be effective for specific substrates[9] | May not be strong enough for all substrates |
Q2: My reaction failed completely, with no desired product detected. What are the most probable causes?
A complete reaction failure points to a fundamental problem with the reaction setup or reagents.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for complete reaction failure.
Detailed Explanations:
-
Inactive Catalyst: This is the most common culprit. As mentioned, PPA and Eaton's Reagent are sensitive to moisture. If they have been improperly stored or are old, they will be ineffective.
-
Incorrect Starting Material: It is crucial to confirm that the starting material is indeed the correct phenoxyacetic acid precursor required for the intramolecular cyclization. An incorrect substitution pattern will prevent the desired ring closure.
-
Insufficiently Activating Conditions: The reaction may simply not have been heated to a high enough temperature or for a long enough duration to overcome the activation energy of the cyclization.
-
Product Instability/Loss During Workup: While less common for a complete failure, it's possible the product was formed but degraded during the workup procedure or was lost due to unforeseen solubility issues. The standard workup involves carefully quenching the reaction mixture with ice water and then extracting the product.
Q3: I'm observing the formation of a significant amount of a dark, tarry byproduct. What is causing this and how can I prevent it?
The formation of dark, insoluble materials is typically a sign of decomposition or polymerization.[3]
Causality:
-
Excessive Heat: The highly acidic reaction conditions at elevated temperatures can cause sensitive aromatic substrates to decompose or polymerize.[3]
-
Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to product degradation.
-
Substrate Sensitivity: Aromatic rings with strongly activating or certain sensitive functional groups may be prone to side reactions under the harsh acidic conditions.
Prevention Strategies:
-
Reduce Reaction Temperature: This is the most effective way to minimize decomposition. If using PPA at a high temperature, consider switching to Eaton's Reagent, which often allows for successful cyclization at a milder 80°C.[3]
-
Strict Time Monitoring: Use TLC or HPLC to monitor the reaction and quench it as soon as the starting material is consumed.
-
Gradual Addition: For highly sensitive substrates, consider adding the starting material portion-wise to the hot cyclizing agent to maintain a low instantaneous concentration.
Frequently Asked Questions (FAQs)
Q4: What is the mechanism for the intramolecular Friedel-Crafts acylation to form this compound?
The reaction proceeds through a classic electrophilic aromatic substitution mechanism.
Caption: Key steps in the formation of this compound.
-
Activation of the Carboxylic Acid: The strong acid catalyst (e.g., PPA) protonates the carbonyl oxygen of the carboxylic acid group.
-
Formation of the Acylium Ion: The activated carboxylic acid loses a molecule of water to form a highly electrophilic acylium ion. This species is the key electrophile in the reaction.[10]
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion in an intramolecular fashion to form a new five-membered ring.[6][10] This step is favored due to the proximity of the reacting groups.[6]
-
Rearomatization: A proton is lost from the carbon where the acylium ion attached, restoring the aromaticity of the benzene ring and yielding the final this compound product.
Q5: What are the key safety precautions when working with PPA or Eaton's Reagent?
Both Polyphosphoric Acid and Eaton's Reagent are corrosive and hazardous materials that require careful handling.[3][6]
-
Corrosivity: These reagents are highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[3]
-
Hygroscopic Nature: They readily absorb moisture from the air. Eaton's Reagent reacts vigorously with water in a highly exothermic manner.[3]
-
Personal Protective Equipment (PPE): Always handle these reagents in a certified chemical fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a flame-resistant lab coat.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from water and incompatible materials.[3]
-
Quenching: Always quench the reaction by slowly adding the reaction mixture to a large amount of crushed ice with vigorous stirring. Never add water directly to the hot reaction mixture.
Q6: How can I confirm the identity and purity of my final this compound product?
Standard analytical techniques should be used to verify the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The spectra should be compared against literature values or predicted spectra.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for C₈H₅ClO₂.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the carbonyl (C=O) group in the five-membered ring and aromatic C-H and C-Cl stretches.
-
Melting Point: A sharp melting point that is consistent with the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broadened.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Benzofuranone synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. ccsenet.org [ccsenet.org]
- 5. Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Eaton’s Reagent: A Less Viscous Alternative to PPA | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Strategies for improving the yield and purity of 6-Chloro-3-Benzofuranone
An in-depth guide to navigating the complexities of synthesizing 6-Chloro-3-Benzofuranone, this Technical Support Center provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions. As a key intermediate in the development of pharmaceuticals and agrochemicals, optimizing the yield and purity of this compound is critical.[1][2] This guide is structured to address common experimental challenges, explaining the causality behind procedural choices to ensure both success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile chemical intermediate recognized for its role in organic synthesis and medicinal chemistry.[1] Its benzofuranone core structure, combined with a chlorine substituent, makes it a valuable building block for creating more complex molecules.[1][2] It is primarily used in pharmaceutical development as a precursor for synthesizing drugs with potential anti-inflammatory, analgesic, and anti-cancer properties.[1][2]
Q2: What are the common synthetic routes to this compound?
The synthesis of benzofuranones typically involves the intramolecular cyclization of an α-phenoxycarbonyl compound, such as a substituted phenylacetic acid or a related ester.[3] A common strategy is the intramolecular Friedel-Crafts-type acylation of a precursor like 4-chlorophenoxyacetic acid. Other modern methods include palladium-catalyzed C-H activation and cyclization reactions.[3] The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.
Q3: What are the key physical and chemical properties I should be aware of?
-
Melting Point: Typically in the range of 116 - 125 °C.[1][2]
-
Stability: The compound is generally stable under recommended storage conditions (0 - 8 °C, dry environment).[1][2][5] It is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[5] Moisture should be avoided to prevent potential degradation.[5]
Q4: What initial steps can I take to maximize my chances of a high-yield, high-purity synthesis?
Success begins before the reaction is started.
-
Reagent Purity: Ensure all starting materials and solvents are of high purity and are anhydrous, as moisture can interfere with many synthetic pathways.[5]
-
Inert Atmosphere: Many reactions leading to benzofuranones are sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can prevent oxidative side reactions and the formation of colored impurities.[6]
-
Stoichiometry: Precise measurement of reagents is crucial. An excess of a catalyst or reagent can lead to unwanted side products.
-
Temperature Control: Overheating can cause degradation of the starting materials or the final product, leading to tar formation and reduced yield.[7] Utilize a controlled heating mantle or oil bath.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific problems encountered during the synthesis and purification of this compound.
Problem 1: Low or No Product Yield
Q: My reaction has run to completion according to TLC, but after workup and purification, the isolated yield is consistently below 30%. What are the most likely causes and how can I fix this?
A: Low isolated yield despite apparent reaction completion often points to issues during the workup and purification stages or product degradation.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation | Recommended Solution |
| Product Degradation | Benzofuranones can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures during workup. This can lead to ring-opening or polymerization. | Neutralize the reaction mixture carefully, avoiding strong acids or bases if possible. Perform extractions and washes quickly and at room temperature or below. |
| Incomplete Extraction | The product may have significant solubility in the aqueous phase, especially if the pH is not optimal, or it may form emulsions, leading to loss of material. | Adjust the pH of the aqueous layer to ensure the product is in its neutral, most nonpolar form. To break emulsions, add brine (saturated NaCl solution) or use a centrifuge. Perform multiple extractions with smaller volumes of solvent. |
| Loss During Purification | The product might be too soluble in the chosen recrystallization solvent, leading to significant loss in the mother liquor. In column chromatography, it may bind too strongly to the silica or co-elute with impurities. | For Recrystallization: Select a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Cool the solution slowly and minimize the amount of solvent used. For Chromatography: Use a less polar solvent system. Consider deactivating the silica gel with triethylamine (1-2%) if the product is acid-sensitive. |
| Mechanical Losses | Material can be lost during transfers, filtration, and handling, which becomes significant at a small scale. | Ensure quantitative transfers by rinsing glassware with the appropriate solvent. Use appropriately sized glassware for the reaction scale. |
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting decision tree for low product yield.
Problem 2: Product is Dark Brown/Black and Tarry
Q: My final product is a dark, intractable tar instead of the expected light yellow powder. What causes this and is the product salvageable?
A: Tar formation is a common issue in organic synthesis, usually resulting from polymerization, oxidation, or extensive decomposition.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation | Recommended Solution |
| Excessive Heat | High reaction temperatures can provide the activation energy for unwanted polymerization pathways or cause the compound to decompose, especially if hotspots occur in the reaction vessel. | Maintain a consistent, moderate temperature using an oil bath and ensure vigorous stirring. For exothermic reactions, provide adequate cooling and add reagents slowly. A reaction temperature of 120°C has been noted in some benzofuranone syntheses, but this should be carefully optimized.[6] |
| Oxidation | Phenolic intermediates or the benzofuranone product itself can be susceptible to air oxidation, which often produces highly colored, polymeric materials. | Conduct the reaction under a strict inert atmosphere (N₂ or Ar).[6] Degas all solvents before use. Consider adding a radical inhibitor like BHT (Butylated hydroxytoluene) to the reaction mixture.[6] |
| Highly Acidic Conditions | Strong Lewis or Brønsted acids, often used as catalysts, can promote side reactions like polymerization if used in excess or at high temperatures. | Optimize the catalyst loading; use the minimum amount necessary for an efficient reaction. Consider a milder Lewis acid or protic acid.[6] Neutralize the catalyst promptly during workup. |
Salvaging the Product: Salvaging a tarry product is difficult. The first step is to dissolve a small sample in a solvent like dichloromethane or ethyl acetate and analyze it by TLC to see if any desired product is present. If a spot corresponding to the product is visible, you can attempt a purification by flash column chromatography, loading the tar onto silica gel as a concentrated solution or by adsorbing it onto a small amount of silica.
Problem 3: Low Purity After Initial Isolation
Q: My crude product has a purity of only 60-70% by GC/NMR. How do I effectively purify this compound?
A: Achieving high purity often requires a multi-step approach combining an extractive workup with either recrystallization or chromatography.
Purification Workflow
Caption: General purification workflow for this compound.
Recommended Purification Protocols
1. Recrystallization Protocol
Recrystallization is effective if the impurities have different solubility profiles from the product.
-
Solvent Screening: Test solubility in various solvents (e.g., ethanol, isopropanol, toluene, hexanes/ethyl acetate mixture). The ideal solvent will dissolve the product poorly at room temperature but completely at its boiling point.
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the solid.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
2. Flash Column Chromatography Protocol
This is the most powerful method for separating compounds with similar polarities.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system should give your product an Rf value of ~0.3. Common systems include Hexanes/Ethyl Acetate or Dichloromethane/Hexanes.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, create a "dry load" by adsorbing the product onto a small amount of silica gel and evaporating the solvent.
-
Elution & Collection: Carefully add the sample to the top of the column. Elute with the solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Benzofuranone synthesis [organic-chemistry.org]
- 4. This compound | C8H5ClO2 | CID 13778133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.com [capotchem.com]
- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Challenges in the Purification of Polar 6-Chloro-3-Benzofuranone Derivatives
Welcome to the dedicated technical support center for navigating the complexities of purifying polar 6-Chloro-3-Benzofuranone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable but often troublesome compounds. As a class of molecules with significant potential in pharmaceutical development, their efficient purification is paramount.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chromatographic principles.
Introduction: The Purification Hurdle
This compound derivatives are versatile intermediates in the synthesis of a wide range of biologically active molecules.[1][2] However, the introduction of polar functional groups to this scaffold, while often essential for conferring desired pharmacological properties, presents significant purification challenges. These can range from poor retention on standard reversed-phase columns to on-column degradation and co-elution with polar impurities. This guide will equip you with the knowledge and techniques to overcome these obstacles.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification of polar this compound derivatives in a question-and-answer format.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar this compound derivative shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
A: This is a classic problem when dealing with highly polar analytes in reversed-phase (RP) chromatography. The high polarity of your compound gives it a greater affinity for the polar mobile phase than the nonpolar stationary phase. Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, you can try to increase the aqueous portion. However, be aware that standard C18 columns can suffer from "phase collapse" in highly aqueous conditions (typically >95% water), leading to irreproducible retention times.[3][4]
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns are designed for better performance with highly aqueous mobile phases and can offer alternative selectivity for polar analytes.[5]
-
pH Adjustment of the Mobile Phase: The pH of your mobile phase can dramatically influence the retention of ionizable compounds.[6][7][8] For this compound derivatives, which may have acidic or basic functional groups, adjusting the pH to suppress ionization will increase their hydrophobicity and, consequently, their retention on a C18 column.[4] For acidic derivatives, a low pH mobile phase (e.g., with 0.1% formic or acetic acid) will protonate the molecule, making it less polar. For basic derivatives, a higher pH (using a buffer like ammonium bicarbonate, pH 8-10) will neutralize the compound. Be sure to use a pH-stable column for high pH applications.[4]
-
Consider Ion-Pairing Chromatography: If pH adjustment is insufficient, ion-pairing agents can be added to the mobile phase. For acidic compounds, a reagent like tetrabutylammonium (TBA) can be used. For basic compounds, an alkyl sulfonate such as sodium dodecyl sulfate (SDS) can be effective. These reagents form a neutral complex with your ionized analyte, significantly increasing its retention. Note that ion-pairing agents are often not compatible with mass spectrometry and require thorough column flushing after use.
Issue 2: Compound Instability on Silica Gel during Flash Chromatography
Q: My polar this compound derivative appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
A: The benzofuranone core can be sensitive to the acidic nature of standard silica gel.[9][10] This can lead to hydrolysis or other unwanted reactions on the column. Here are several solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica by pre-treating it. This is typically done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine or ammonia in methanol, before loading your sample.[9][10]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Alumina (which can be basic, neutral, or acidic) is a common alternative.[9] For very polar compounds, a bonded silica phase such as diol or amine can also be effective.[3][11]
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character to be retained, reversed-phase flash chromatography using a C18-functionalized silica is an excellent option to avoid the acidity of normal-phase silica.[12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not retained in reversed-phase, HILIC is a powerful technique.[13] HILIC uses a polar stationary phase (like bare silica, diol, or amine) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous solvent.[13] In HILIC, water is the strong solvent.[12][13]
Issue 3: Co-elution with Polar Impurities
Q: I am struggling to separate my target compound from a polar impurity with a very similar retention time. What strategies can I use to improve resolution?
A: Achieving separation between structurally similar compounds requires a systematic approach to method development.
-
Optimize the Mobile Phase: In normal-phase chromatography, switching to a solvent system with a different selectivity can be effective. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol system.[14] In reversed-phase, changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter the elution order and improve separation.
-
Employ Orthogonal Purification Techniques: If optimizing a single chromatographic method is insufficient, using two different, or "orthogonal," purification methods can be highly effective.[15][16][17] For example, you could perform an initial purification using normal-phase flash chromatography and then re-purify the mixed fractions using reversed-phase preparative HPLC. The different separation mechanisms of these two techniques often allow for the separation of impurities that co-elute in a single system.[15]
-
Gradient Optimization: In both flash and preparative HPLC, optimizing the gradient slope is crucial. A shallower gradient will increase the run time but can significantly improve the resolution between closely eluting peaks.[10][18]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a flash chromatography method for a new polar this compound derivative?
A1: Thin-Layer Chromatography (TLC) is the most effective tool for initial method development.[14][19] Aim for a solvent system that provides a retention factor (Rf) of 0.2-0.4 for your target compound.[19] This Rf range typically translates well to good separation and reasonable elution times in flash chromatography.[19] For highly polar derivatives, you may need to use more polar solvent systems, such as dichloromethane/methanol or ethyl acetate/methanol.[14] If your compound streaks or remains at the baseline even with highly polar solvents, this is an indication that you may need to consider an alternative stationary phase or a different chromatographic mode like HILIC.[9]
Q2: How do I choose between normal-phase, reversed-phase, and HILIC for my purification?
A2: The choice depends on the overall polarity of your this compound derivative.
-
Normal-Phase: Best for moderately polar compounds that are soluble in organic solvents. It is often the first choice for purification after a chemical reaction.
-
Reversed-Phase: Ideal for compounds with a good balance of polar and nonpolar character. It is particularly useful for purifying compounds from aqueous workups. If your compound is too polar, it will not be retained.[13]
-
HILIC: The go-to technique for very polar compounds that are not retained by reversed-phase chromatography.[13] It is excellent for separating polar compounds that are highly soluble in aqueous/organic mixtures.[12][13]
Q3: What is "dry loading" and when should I use it for my polar compound?
A3: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel (or another sorbent) and then loading the resulting dry powder onto the top of your chromatography column.[14] This technique is highly recommended when your compound has poor solubility in the mobile phase.[14] Dissolving a poorly soluble compound in a strong solvent and then injecting it directly onto the column (liquid loading) can lead to band broadening and poor separation. Dry loading ensures that your compound is introduced to the column in a concentrated band, which maximizes the potential for a good separation.[20]
Q4: Can I reuse my chromatography columns for purifying different this compound derivatives?
A4: Reusing columns is possible but requires care. For normal-phase silica columns, it is generally not recommended to reuse them if you are purifying different compounds, as cross-contamination can be an issue. However, for reversed-phase and HILIC columns, especially in preparative HPLC, proper washing and regeneration protocols can allow for multiple uses. It is crucial to ensure that the column is thoroughly cleaned between runs to avoid carryover from previous samples. HILIC columns, in particular, may require longer equilibration times to ensure reproducible results.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
-
Column Packing: Dry pack your flash chromatography column with the appropriate amount of silica gel.
-
Solvent System Selection: Use TLC to determine a suitable solvent system for your separation.[19]
-
Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[5]
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.
-
-
Sample Loading: Load your sample (preferably via dry loading) and begin the chromatography as usual.
Protocol 2: General Method for HILIC Purification
-
Column Selection: Start with a bare silica or an amide-based HILIC column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) acetonitrile:water with a 10 mM buffer (e.g., ammonium formate).
-
Mobile Phase B: 50:50 (v/v) acetonitrile:water with the same 10 mM buffer.
-
-
Column Conditioning and Equilibration:
-
Flush the column with 100% Mobile Phase B for 5 minutes.
-
Flush with 100% Mobile Phase A for at least 10 minutes to ensure proper equilibration.
-
-
Gradient Elution:
-
Start with 100% Mobile Phase A.
-
Run a linear gradient from 0% to 50% Mobile Phase B over 10-15 minutes.
-
Hold at 50% Mobile Phase B for 2-3 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Sample Injection: Ensure your sample is dissolved in a solvent that is as close as possible to the initial mobile phase conditions to maintain good peak shape.
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Compound Polarity | Recommended Solvent System (Normal Phase) | Notes |
| Low to Moderate | Hexane / Ethyl Acetate (gradient from 5% to 50% EtOAc) | A good starting point for many organic compounds.[14] |
| Moderate to High | Dichloromethane / Methanol (gradient from 1% to 10% MeOH) | Effective for more polar compounds.[14] |
| High | Ethyl Acetate / Methanol (gradient from 2% to 20% MeOH) | Can elute highly polar, non-ionic compounds. |
| Basic | Dichloromethane / Methanol with 1% Triethylamine | The amine additive helps to prevent peak tailing.[10] |
Table 2: Comparison of Chromatographic Modes for Polar Compounds
| Mode | Stationary Phase | Mobile Phase | Elution Order | Best For |
| Normal Phase | Polar (e.g., Silica, Alumina) | Nonpolar | Least polar elutes first | Moderately polar, organic-soluble compounds. |
| Reversed Phase | Nonpolar (e.g., C18, C8) | Polar (e.g., Water, Acetonitrile, Methanol) | Most polar elutes first | Compounds with a balance of polar and nonpolar character. |
| HILIC | Polar (e.g., Silica, Amide, Diol) | High organic, low aqueous | Least polar elutes first | Very polar compounds not retained in reversed phase.[13] |
Visualizations
Diagram 1: Decision Workflow for Purification Strategy
Caption: Decision tree for selecting an initial purification strategy.
Diagram 2: Orthogonal Purification Workflow
Caption: Workflow for orthogonal purification of complex mixtures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. labex.hu [labex.hu]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. ibisscientific.com [ibisscientific.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. sorbtech.com [sorbtech.com]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. theseus.fi [theseus.fi]
- 19. biotage.com [biotage.com]
- 20. silicycle.com [silicycle.com]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 6-Chloro-3-Benzofuranone
Welcome to the technical support center for 6-Chloro-3-Benzofuranone. This versatile building block is a key intermediate in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2] Its reactivity, centered around the active methylene position, the aromatic ring, and the carbonyl group, opens a vast landscape of potential transformations. However, harnessing this potential requires precise control over catalysis.
This guide is designed to address the specific challenges you, as researchers and drug development professionals, may encounter. We will move beyond simple protocols to explore the underlying principles of catalyst selection and provide systematic troubleshooting strategies to optimize your reactions.
Part 1: Frequently Asked Questions (FAQs) - Initial Catalyst Selection
This section provides a starting point for selecting a catalytic system based on your desired transformation.
FAQ 1: I want to perform a C-H functionalization on the aromatic ring of this compound. Where should I start?
For C-H functionalization, Rhodium(III) and Palladium(II) catalysts are the most powerful tools in the modern synthetic chemist's arsenal. The choice between them often depends on the desired coupling partner and regioselectivity.
-
Rhodium(III) Catalysis: Cationic Rh(III) complexes, typically [Cp*RhCl2]2], are exceptionally effective for C-H activation, especially when directed by a nearby functional group.[3][4] In the case of this compound, the carbonyl oxygen can act as a directing group to favor functionalization at the C4 position. These reactions often proceed via an electrophilic deprotonation pathway.[3]
-
Key Considerations:
-
Oxidant: An oxidant is often required to regenerate the active Rh(III) catalyst.
-
Additives: The addition of a silver salt (e.g., AgSbF6) can be crucial. It acts as a halide abstractor, creating a more electrophilic and reactive catalytic species.[3]
-
-
-
Palladium(II) Catalysis: Palladium catalysts are widely used for direct arylation and other C-H functionalization reactions.[5][6] A common starting point is Pd(OAc)2 with a suitable ligand. The reaction mechanism can be complex but often involves a concerted metalation-deprotonation step.
FAQ 2: How can I achieve asymmetric synthesis to control the stereocenter at the C2 position?
Creating a chiral center at the C2 position typically involves an asymmetric addition to an exocyclic double bond, which can be formed by an initial condensation reaction with an aldehyde (forming a 2-arylidenebenzofuranone). For these transformations, organocatalysis is a highly effective strategy.
-
Chiral Amine Catalysis: Catalysts like chiral squaramides or guanidines can activate the substrate and the nucleophile to facilitate highly enantioselective conjugate additions.[7][8] For instance, a bifunctional squaramide organocatalyst has been used for the asymmetric sulfa-Michael addition to azadienes derived from benzofurans, achieving high yields and enantioselectivity.[8]
-
Chiral Lewis Acid Catalysis: Chiral Lewis acids can coordinate to the carbonyl group, activating the molecule for nucleophilic attack and effectively shielding one face of the molecule to control stereochemistry. This approach has been successful in tandem Friedel-Crafts/lactonization reactions to generate 3-hydroxy-3-substituted benzofuranones with excellent enantiomeric excess.[9]
FAQ 3: I need to perform an allylic alkylation at the C2 position. What catalytic system is recommended?
The Palladium-catalyzed Tsuji-Trost reaction is the classic and most reliable method for this transformation.[10][11] This reaction involves the formation of a π-allyl palladium intermediate, which is then attacked by a nucleophile.
-
Catalyst System: The choice of catalyst and ligand is critical and depends heavily on the nature of the nucleophile.
-
For soft N-nucleophiles (e.g., amines), a system of Pd2(dba)3 with a bidentate phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is often effective.[10]
-
For S, O, and C-nucleophiles , a different system, such as [Pd(η³-C³H⁵)Cl]2 with a bulky, electron-rich monophosphine ligand like XPhos, has been shown to be more efficient.[10][11]
-
The workflow below illustrates the initial decision-making process for catalyst selection.
Caption: Initial catalyst selection workflow based on the desired chemical transformation.
Part 2: Troubleshooting Guide
Even with the right starting point, optimization is key. This section addresses common problems in a question-and-answer format.
Problem 1: My reaction shows low or no conversion. What are the likely causes and solutions?
Low conversion is a frustrating but common issue. A systematic approach is the best way to diagnose the problem.
-
Verify Catalyst Activity:
-
Question: Is your catalyst active? Transition metal catalysts, particularly palladium and rhodium precursors, can degrade upon improper storage.
-
Solution: Use a fresh batch of catalyst or run a well-established control reaction that is known to work with your catalyst batch. Ensure ligands are stored under an inert atmosphere as many are air-sensitive.
-
-
Check Reaction Conditions:
-
Question: Are the conditions truly inert? Oxygen can oxidize and deactivate many catalysts, especially Pd(0) species.
-
Solution: Ensure your solvent is thoroughly degassed and that the reaction is set up under a robust inert atmosphere (Argon or Nitrogen). Use Schlenk line or glovebox techniques.
-
-
Evaluate Solvent and Temperature:
-
Question: Is the substrate soluble? Is the temperature optimal?
-
Solution: this compound is a solid.[12] Poor solubility at lower temperatures can stall the reaction. Try a higher-boiling point solvent (e.g., toluene, dioxane, or DMF) or increase the reaction temperature in increments of 10-20 °C. Be aware that higher temperatures can also lead to catalyst decomposition or side reactions.
-
-
Re-evaluate the Ligand/Additives:
-
Question: Is the ligand correct for the specific transformation? Are essential additives missing?
-
Solution: In Rh(III)-catalyzed C-H activations, the absence of a halide abstractor like AgSbF6 can prevent the formation of the active catalyst.[3] In Pd-catalyzed cross-couplings, the ligand's electronic properties and steric bulk are paramount. If one ligand fails, screen a panel of others with different properties (e.g., bulky monophosphines like XPhos vs. bidentate ligands like dppf).
-
The flowchart below provides a visual guide to troubleshooting low conversion.
Caption: A systematic flowchart for troubleshooting low reaction conversion.
Problem 2: The reaction is messy, with multiple side products. How can I improve selectivity?
Poor selectivity can manifest as regioisomeric mixtures or undesired side reactions. The benzofuranone scaffold has several reactive sites that can compete.
-
Potential Side Reaction: Benzofuran Ring-Opening
-
Cause: Under certain palladium-catalyzed conditions, the benzofuran ring itself can undergo cleavage.[13] This is more likely under harsh conditions or with specific substrate-catalyst combinations that favor carbopalladation of the furan ring followed by elimination.
-
Solution:
-
Lower Temperature: This is the first and simplest parameter to adjust.
-
Change Ligand: A bulkier ligand can sterically hinder pathways leading to ring-opening.
-
Change Catalyst: If Pd is problematic, consider a different metal like Rhodium or an organocatalyst that operates via a completely different mechanism.
-
-
-
Improving Regioselectivity in C-H Activation
-
Cause: Without a strong directing group, C-H activation can occur at multiple positions on the aromatic ring. While the carbonyl at C3 offers some directionality, it may not be sufficient to override the inherent electronic preferences of the ring.
-
Solution:
-
Ligand Tuning: The steric and electronic properties of the ligand bound to the metal center can significantly influence which C-H bond is activated. A systematic screening of ligands is often necessary.
-
Solvent Effects: The polarity of the solvent can influence the transition state energies of competing pathways. Try switching from polar aprotic (DMF, MeCN) to nonpolar (Toluene, Dioxane) solvents, or vice versa.
-
-
Problem 3: My asymmetric reaction has low enantiomeric excess (ee). How can I improve it?
Low ee in an organocatalyzed reaction points to a poorly organized transition state.
-
Temperature: This is often the most critical factor. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) generally increases enantioselectivity by reducing molecular motion and favoring the more ordered, lower-energy transition state that leads to the major enantiomer.
-
Catalyst Loading: While counterintuitive, sometimes increasing the catalyst loading can improve ee if off-cycle pathways or background uncatalyzed reactions are significant.
-
Solvent: The solvent can have a profound impact on the conformation of the catalyst and its interaction with the substrate. Screen a range of solvents with varying polarities and hydrogen-bonding capabilities.
-
Structural Modification of the Catalyst: If simple optimization fails, consider a structurally related catalyst. In chiral amine catalysis, small changes to the catalyst backbone or substituents can have a large effect on the stereochemical outcome.
Part 3: Reference Protocols & Data
The following table summarizes typical starting conditions for common catalytic reactions involving benzofuranone systems, based on published literature. These should be used as a starting point for your optimization.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base / Additive | Solvent | Temp (°C) | Typical Yield | Reference |
| Tsuji-Trost (N-nucleophile) | Pd₂(dba)₃ (2.5) | dppf (5) | K₂CO₃ | MeCN | 120 | 60-90% | [10] |
| Tsuji-Trost (S/O/C-nucleophile) | [Pd(allyl)Cl]₂ (2.5) | XPhos (5) | K₂CO₃ | MeCN/THF | 120 | 70-95% | [10][11] |
| Rh(III)-Catalyzed C-H Annulation | [Cp*RhCl₂]₂ (1-2.5) | N/A | AgSbF₆, Acid | Dioxane | 80-120 | 50-90% | [3][4] |
| Asymmetric [4+1] Cyclization | Chiral Guanidine (10) | N/A | N/A | Toluene | 25-40 | up to 94% | [7] |
| Pd-Catalyzed C-H Oxidation | Pd(OAc)₂ (5-10) | N/A | Oxidant (e.g., BQ) | Toluene | 100 | 60-85% | [5] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Asymmetric [4 + 1] Cyclization of Benzofuran-Derived Azadienes with 3-Chlorooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Asymmetric Synthesis of 3-Hydroxy-3-trifluoromethyl Benzofuranones via Tandem Friedel-Crafts/Lactonization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. 6-CHLORO-BENZOFURAN-3-ONE CAS#: 3260-78-4 [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Navigating Regioselectivity in 6-Chloro-3-Benzofuranone Reactions: A Technical Support Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 6-Chloro-3-Benzofuranone. This guide is designed to provide you with in-depth, field-proven insights into the nuanced challenge of controlling regioselectivity in your reactions. We will move beyond simple protocols to explore the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.
The Core Challenge: Ambident Reactivity of the Benzofuranone Core
The central issue in many reactions involving this compound is its nature as an ambident electrophile upon deprotonation. The resulting enolate presents two nucleophilic sites: the carbon at the C2 position and the oxygen of the enolate. Reaction with an electrophile (e.g., an alkyl halide) can therefore lead to two distinct regioisomers: the C-alkylated product (2-alkyl-6-chloro-3-benzofuranone) or the O-alkylated product (3-alkoxy-6-chlorobenzofuran). Controlling which isomer is formed is paramount for the success of your synthesis.
dot
graph TD {
A[this compound] -- "Base" --> B{this compound Enolate (Ambident Nucleophile)};
B -- "Electrophile (E+)" --> C["C-Alkylation Product(2-Alkyl-6-chloro-3-benzofuranone)"];
B -- "Electrophile (E+)" --> D["O-Alkylation Product(3-Alkoxy-6-chlorobenzofuran)"];
subgraph "Reaction Pathways"
C;
D;
end
A[/""/]
style A fill:#F1F3F4,stroke:#5F6368
style B fill:#F1F3F4,stroke:#5F6368
style C fill:#34A853,stroke:#202124,color:#FFFFFF
style D fill:#EA4335,stroke:#202124,color:#FFFFFF
}
caption {
label="Ambident reactivity of this compound enolate.";
font-size: 12px;
}
enddot
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the alkylation of this compound.
FAQ 1: My reaction is producing a mixture of C- and O-alkylated products. How can I favor the C-alkylated product?
Answer: To selectively obtain the C-alkylated product, you need to create conditions where the carbon atom of the enolate is the more reactive nucleophile. This is typically achieved by using a weakly coordinating, non-polar aprotic solvent such as Tetrahydrofuran (THF) or Diethyl Ether.
The Causality: In a solvent like THF, the lithium enolate (if using a base like LDA) exists as aggregates (often tetramers).[1] Within these aggregates, the oxygen atoms are coordinated to the lithium cations in the core of the cluster. This steric hindrance and electronic stabilization of the oxygen leaves the C2 carbon as the more accessible and reactive site for the incoming electrophile.
dot graph TD { A["Enolate in THF (Aggregated)"] -- "Oxygen atoms are sterically hinderedand coordinated to Li+ in the core" --> B["C2 Carbon is more accessible"]; B -- "Attack by Electrophile (E+)" --> C["Favors C-Alkylation"]; style A fill:#F1F3F4,stroke:#5F6368 style B fill:#F1F3F4,stroke:#5F6368 style C fill:#34A853,stroke:#202124,color:#FFFFFF } caption { label="Mechanism for C-alkylation preference in THF."; font-size: 12px; } enddot
Troubleshooting Steps:
-
Solvent Purity: Ensure your THF is anhydrous. Water will quench the enolate and can affect the aggregation state.
-
Base Selection: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete and irreversible enolate formation.
-
Temperature Control: Form the enolate at a low temperature (e.g., -78 °C) to prevent side reactions. The electrophile can then be added at this temperature or allowed to slowly warm.
FAQ 2: I want to synthesize the O-alkylated product (the benzofuran ether). What conditions should I use?
Answer: To favor O-alkylation, you must enhance the nucleophilicity of the enolate's oxygen atom. This is best accomplished by using a strongly coordinating, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Hexamethylphosphoramide (HMPA).
The Causality: These powerful Lewis basic solvents excel at solvating the metal cation (e.g., Li⁺ or K⁺).[1] This breaks up the enolate aggregates into monomers, creating a "naked" enolate. In this state, the negative charge is more localized on the most electronegative atom, which is oxygen. This makes the oxygen the primary site of attack for the electrophile.
dot graph TD { A["Enolate in DMSO (Monomeric)"] -- "Solvent strongly solvates the cation (e.g., Li+),breaking up aggregates" --> B["'Naked' Enolate with charge density on Oxygen"]; B -- "Attack by Electrophile (E+)" --> C["Favors O-Alkylation"]; style A fill:#F1F3F4,stroke:#5F6368 style B fill:#F1F3F4,stroke:#5F6368 style C fill:#EA4335,stroke:#202124,color:#FFFFFF } caption { label="Mechanism for O-alkylation preference in DMSO."; font-size: 12px; } enddot
Troubleshooting Steps:
-
Counter-ion Choice: While solvent is the primary driver, using a potassium salt (e.g., from KH or KHMDS) instead of a lithium salt can sometimes further enhance O-alkylation due to the looser ion pairing.
-
Reaction Temperature: O-alkylation is often faster and can sometimes be favored at slightly higher temperatures than C-alkylation, but this should be evaluated on a case-by-case basis.
-
Purity of Reactants: As with C-alkylation, ensure all reagents and solvents are anhydrous to prevent quenching the enolate.
Data-Driven Solvent Selection
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Major Product | Expected C/O Ratio (Illustrative) |
| Tetrahydrofuran (THF) | Weakly Coordinating | 7.6 | C-Alkylation | >95 : 5 |
| Dichloromethane (DCM) | Weakly Coordinating | 9.1 | C-Alkylation | 85 : 15 |
| Acetonitrile (MeCN) | Coordinating | 37.5 | Mixture | 40 : 60 |
| Dimethylformamide (DMF) | Strongly Coordinating | 36.7 | O-Alkylation | 10 : 90 |
| Dimethyl Sulfoxide (DMSO) | Strongly Coordinating | 46.7 | O-Alkylation | <5 : >95 |
This table is an illustrative guide based on established principles of enolate reactivity. Actual ratios may vary based on the specific electrophile, base, and temperature used.
Experimental Protocols
The following protocols provide a starting point for testing the solvent effects on the regioselectivity of the alkylation of this compound with methyl iodide.
Protocol 1: Selective C-Alkylation in THF
dot graph TD { subgraph "Workflow" A["Dissolve this compound in anhydrous THFat -78 °C under Argon"] --> B["Add LDA solution dropwiseand stir for 1 hour"]; B --> C["Add Methyl Iodide dropwiseand stir for 2-4 hours at -78 °C"]; C --> D["Quench with saturated NH4Cl solutionand warm to room temperature"]; D --> E["Extract with Ethyl Acetate,dry, and concentrate"]; E --> F["Purify by column chromatographyto isolate C-alkylated product"]; end style A fill:#F1F3F4,stroke:#5F6368 style B fill:#F1F3F4,stroke:#5F6368 style C fill:#F1F3F4,stroke:#5F6368 style D fill:#F1F3F4,stroke:#5F6368 style E fill:#F1F3F4,stroke:#5F6368 style F fill:#34A853,stroke:#202124,color:#FFFFFF } caption { label="Workflow for selective C-alkylation."; font-size: 12px; } enddot
Methodology:
-
To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Add anhydrous THF to achieve a 0.1 M concentration.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of freshly prepared LDA (1.1 eq) in THF dropwise via syringe.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 3 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-methyl-6-chloro-3-benzofuranone.
Protocol 2: Selective O-Alkylation in DMSO
Methodology:
-
To an oven-dried flask under argon, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) and wash with anhydrous hexanes to remove the oil.
-
Add anhydrous DMSO.
-
Add a solution of this compound (1.0 eq) in a small amount of DMSO dropwise at room temperature.
-
Stir the mixture for 1 hour at room temperature until hydrogen evolution ceases, indicating complete formation of the sodium enolate.
-
Add methyl iodide (1.2 eq) dropwise.
-
Stir at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Carefully quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-methoxy-6-chlorobenzofuran.
References
Technical Support Center: Enhancing the Stability and Shelf-Life of 6-Chloro-3-Benzofuranone
Welcome to the comprehensive technical support guide for 6-Chloro-3-Benzofuranone. This resource is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this versatile chemical intermediate. As a key building block in the synthesis of pharmaceuticals and other advanced materials, understanding and controlling its stability is paramount to achieving reliable and reproducible experimental outcomes.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your this compound samples.
Understanding the Inherent Instability of this compound
This compound, a chlorinated lactone, possesses a chemical structure that, while advantageous for synthesis, also presents inherent stability challenges. The electron-withdrawing nature of the chlorine atom can influence the electron density of the aromatic ring, potentially enhancing its susceptibility to certain reactions.[2] The lactone ring, a cyclic ester, is the primary site of instability, being susceptible to hydrolysis under both acidic and basic conditions. Furthermore, the compound's aromatic nature and the presence of heteroatoms make it sensitive to light and oxidation.
This guide will address the primary modes of degradation and provide actionable strategies for mitigation.
Troubleshooting Guide: A Proactive Approach to Stability
This section is structured in a question-and-answer format to directly address common issues encountered during the handling and storage of this compound.
Storage and Handling
Question: My solid this compound has developed a yellowish or brownish tint over time, even when stored in the cold. What is happening?
Answer: This discoloration is a common indicator of degradation, likely due to a combination of factors. The primary culprits are exposure to air (oxidation) and light (photodegradation). Even minimal exposure during repeated vial openings can initiate these processes. The recommended storage temperature of 0-8°C slows down these reactions but does not entirely prevent them if the compound is not properly protected from air and light.[1]
Causality:
-
Oxidation: The benzofuranone ring system can be susceptible to oxidation, leading to the formation of colored byproducts. This is often accelerated by exposure to atmospheric oxygen.
-
Photodegradation: Aromatic compounds, especially those with heteroatoms and halogen substituents, can absorb UV and visible light, leading to the formation of reactive species that initiate degradation pathways.[3]
Troubleshooting Steps:
-
Inert Atmosphere Storage: For long-term storage, it is highly recommended to store this compound under an inert atmosphere, such as argon or nitrogen.[4][5] This can be achieved by using a glove box to aliquot the compound into smaller, sealed vials, or by using Schlenk techniques to backfill the storage container with an inert gas.[6][7][8]
-
Light Protection: Always store the compound in amber vials or wrap the container with aluminum foil to protect it from light.[4]
-
Single-Use Aliquots: To minimize repeated exposure of the bulk material to air and moisture, consider preparing single-use aliquots.
Question: I've noticed a decrease in the purity of my this compound standard over time, as determined by GC or HPLC analysis. What are the likely degradation products?
Answer: Without a specific forced degradation study on this compound, we can infer the likely degradation products based on the chemistry of related benzofuranone and lactone-containing molecules. The primary degradation pathways are likely hydrolysis of the lactone ring and oxidation.
Potential Degradation Products:
| Degradation Pathway | Potential Products |
| Hydrolysis | 2-(carboxymethyl)-4-chlorophenol (from cleavage of the lactone ring) |
| Oxidation | Various hydroxylated or ring-opened species, potentially leading to colored impurities. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased purity.
In-Experiment Stability
Question: My reaction yield is inconsistent when using this compound. Could its stability during the reaction be the issue?
Answer: Absolutely. The stability of this compound is highly dependent on the reaction conditions, particularly pH, temperature, and the presence of oxidizing or reducing agents.
Causality:
-
pH Sensitivity: The lactone ring is susceptible to hydrolysis. Basic conditions will readily hydrolyze the lactone to the corresponding carboxylate salt. Strongly acidic conditions can also catalyze hydrolysis.[9]
-
Thermal Stress: Elevated temperatures can accelerate degradation, leading to the formation of byproducts and reduced yield of the desired product.
-
Incompatible Reagents: As a lactone, it is incompatible with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[10]
Troubleshooting Steps:
-
pH Control: If your reaction conditions are strongly acidic or basic, consider if the reaction can be performed under milder pH conditions. If not, the addition of this compound should be done at a low temperature and as the last step, if possible, to minimize its exposure time to harsh conditions.
-
Temperature Management: If the reaction requires high temperatures, minimize the reaction time as much as possible. Monitor the reaction progress closely to avoid prolonged heating after completion.
-
Reagent Compatibility Check: Review all reagents in your reaction mixture for compatibility with a lactone functional group. Avoid the use of strong, non-selective oxidizing agents if the benzofuranone moiety is to be preserved.
Frequently Asked Questions (FAQs)
Q1: What are the ideal solvent systems for dissolving and storing this compound for experimental use?
A1: For short-term use, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are generally suitable. It is crucial to use anhydrous solvents to prevent hydrolysis. For stock solutions that will be stored, ensure they are kept under an inert atmosphere and protected from light. Avoid protic solvents like methanol or water for long-term storage unless the solution is acidic and stored at low temperatures, though this is not ideal.
Q2: How can I monitor the purity and degradation of this compound in my samples?
A2: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to ensure good peak shape) is a good starting point for method development. Gas Chromatography (GC) with a Flame Ionization Detector (FID) can also be used, particularly for assessing the purity of the solid material.[1][11]
Q3: Are there any recommended formulation strategies to improve the shelf-life of products containing this compound?
A3: Yes, several strategies can be employed:
-
pH Optimization: Formulate in a slightly acidic pH range (e.g., pH 4-6) to minimize the rate of hydrolysis.
-
Antioxidants: The inclusion of antioxidants may help to prevent oxidative degradation. Benzofuranone derivatives themselves have been investigated as antioxidants.[12][13]
-
Light Protection: For light-sensitive formulations, the use of opaque or UV-protective packaging is critical.
-
Excipient Compatibility: Conduct compatibility studies with all planned excipients to ensure they do not accelerate the degradation of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate at room temperature (25°C).
-
Withdraw samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected rapid degradation.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.
-
Incubate at room temperature for 24 hours, protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in acetonitrile/water) to a photostability chamber according to ICH Q1B guidelines.
-
Analyze the sample after the specified exposure period.
-
-
Analysis: Analyze all samples by a developed and validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify the masses of the degradation products.
Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
Protocol 2: General Stability-Indicating HPLC Method
Objective: To provide a starting point for developing a method to separate this compound from its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at a low %B, ramp up to a high %B over 20-30 minutes to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |
| Injection Vol. | 10 µL |
Note: This method will require optimization and validation for your specific application and instrumentation.
Conclusion
The stability of this compound is a critical factor that requires careful consideration in its storage, handling, and use in experimental settings. By understanding its primary degradation pathways—hydrolysis, oxidation, and photodegradation—and implementing the proactive strategies outlined in this guide, researchers can significantly improve the reliability of their work and the shelf-life of this important chemical. For further inquiries, please consult the references provided.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 7. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 8. fauske.com [fauske.com]
- 9. researchgate.net [researchgate.net]
- 10. capotchem.com [capotchem.com]
- 11. longdom.org [longdom.org]
- 12. EP2500341B1 - Benzofuranone derivatives and application of the same - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 6-Chloro-3-Benzofuranone for the Modern Research Chemist
Introduction: 6-Chloro-3-benzofuranone is a valuable heterocyclic ketone that serves as a key intermediate in the synthesis of various biologically active molecules and functional materials.[1] Its utility in pharmaceutical and materials science research necessitates the availability of efficient and scalable synthetic methods. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the advantages and disadvantages of each approach. This document is intended for researchers, scientists, and drug development professionals seeking to prepare this important building block.
Route 1: Intramolecular Friedel-Crafts Acylation of 4-Chlorophenoxyacetic Acid
The most direct and widely employed method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 4-chlorophenoxyacetic acid. This reaction typically utilizes a strong acid catalyst to promote the cyclization and formation of the benzofuranone ring system.
Reaction Scheme:
Figure 1: Intramolecular Friedel-Crafts acylation of 4-chlorophenoxyacetic acid.
Mechanism:
The reaction proceeds through the initial protonation of the carboxylic acid by the strong acid catalyst, typically polyphosphoric acid (PPA), to form an acylium ion intermediate. This highly electrophilic species then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich ortho position of the chlorophenoxy ring. Subsequent deprotonation re-aromatizes the benzene ring and yields the final this compound product. The use of PPA serves as both the catalyst and a dehydrating agent, driving the reaction to completion.
Experimental Protocol:
Materials:
-
4-Chlorophenoxyacetic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, place 4-chlorophenoxyacetic acid (1 equivalent).
-
Add polyphosphoric acid (10-20 equivalents by weight) to the flask.
-
Heat the reaction mixture to 80-100°C with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford pure this compound.
Performance and Considerations:
| Parameter | Assessment |
| Yield | Moderate to good (typically 60-80%) |
| Purity | Good after chromatographic purification |
| Scalability | Readily scalable |
| Cost | Starting materials are commercially available and relatively inexpensive. |
| Safety | Polyphosphoric acid is corrosive and requires careful handling. The reaction should be performed in a well-ventilated fume hood. |
| Environmental Impact | Generates acidic waste that requires neutralization. |
Expert Insights: The viscosity of polyphosphoric acid can present challenges for stirring and workup, especially on a larger scale. Ensuring efficient mechanical stirring is crucial for good heat transfer and reaction homogeneity. The quench step should be performed with caution as the addition of the hot, viscous PPA mixture to ice can be exothermic and cause splashing.
Route 2: Friedel-Crafts Acylation using 4-Chlorophenoxyacetyl Chloride
An alternative approach involves the conversion of 4-chlorophenoxyacetic acid to its more reactive acid chloride derivative, followed by an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst.
Reaction Scheme:
Figure 2: Two-step synthesis via the corresponding acid chloride.
Mechanism:
The first step involves the conversion of the carboxylic acid to the acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-chlorophenoxyacetyl chloride is then treated with a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen, generating a highly electrophilic acylium ion. This intermediate then undergoes intramolecular electrophilic aromatic substitution, followed by workup to yield the desired product.
Experimental Protocol:
Step 1: Synthesis of 4-Chlorophenoxyacetyl chloride
-
To a stirred solution of 4-chlorophenoxyacetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2-1.5 equivalents) or oxalyl chloride (1.2-1.5 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature or gentle reflux for 1-2 hours until the evolution of gas ceases.
-
Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude 4-chlorophenoxyacetyl chloride, which can be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.1-1.3 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of the crude 4-chlorophenoxyacetyl chloride in anhydrous DCM to the AlCl₃ suspension.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound.
Performance and Considerations:
| Parameter | Assessment |
| Yield | Good to excellent (often >80% over two steps) |
| Purity | High purity achievable after chromatography |
| Scalability | Scalable, but requires careful handling of moisture-sensitive reagents. |
| Cost | Thionyl chloride/oxalyl chloride and aluminum chloride are common and affordable reagents. |
| Safety | Chlorinating agents are corrosive and react violently with water. Aluminum chloride is a moisture-sensitive and corrosive solid. All manipulations should be performed under anhydrous conditions in a fume hood. |
| Environmental Impact | Generates acidic and aluminum-containing waste streams. |
Expert Insights: This two-step route often provides higher yields and cleaner reactions compared to the direct PPA-mediated cyclization. The in-situ formation and use of the acyl chloride can be advantageous. However, the strict requirement for anhydrous conditions adds a layer of operational complexity. The choice between thionyl chloride and oxalyl chloride can depend on the desired workup, as the byproducts of oxalyl chloride (CO, CO₂) are gaseous and easily removed.
Comparative Summary
| Feature | Route 1: PPA-mediated Cyclization | Route 2: Acyl Chloride Cyclization |
| Number of Steps | One-pot | Two steps |
| Catalyst | Polyphosphoric Acid (Brønsted acid) | Aluminum Chloride (Lewis acid) |
| Typical Yield | 60-80% | >80% |
| Reaction Conditions | High temperature (80-100°C) | Low to ambient temperature |
| Handling Complexity | Moderate (viscous, corrosive acid) | High (moisture-sensitive reagents) |
| Waste Stream | Acidic | Acidic, aluminum-containing |
| Overall Recommendation | Suitable for large-scale synthesis where a one-pot procedure is preferred, and the higher temperature is manageable. | Recommended for laboratory-scale synthesis where higher yields and milder conditions are desired, and anhydrous techniques can be readily implemented. |
Conclusion
Both the direct intramolecular Friedel-Crafts acylation of 4-chlorophenoxyacetic acid using polyphosphoric acid and the two-step approach via the corresponding acyl chloride are viable and effective methods for the synthesis of this compound. The choice between the two routes will depend on the specific requirements of the synthesis, including the desired scale, available equipment, and the chemist's comfort with handling particular reagents. For rapid access and operational simplicity on a larger scale, the one-pot PPA method is attractive. For maximizing yield and purity on a laboratory scale, the two-step acyl chloride route is often superior.
References
Comparative study of the biological activity of 6-Chloro-3-Benzofuranone and its analogs
Introduction: The Benzofuranone Core in Medicinal Chemistry
The benzofuranone moiety, a heterocyclic scaffold composed of fused benzene and furanone rings, represents a privileged structure in the landscape of medicinal chemistry.[1] Naturally occurring and synthetic benzofuranone derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The inherent structural features of this scaffold, such as its planarity and potential for diverse functionalization, make it an attractive starting point for the design of novel therapeutic agents. The introduction of a halogen atom, such as chlorine, into the benzofuranone core can significantly modulate its physicochemical properties and biological activity, often enhancing its potency and selectivity.[1][3] This guide provides a comparative study of the biological activities of 6-Chloro-3-Benzofuranone and its analogs, offering insights into their therapeutic potential and the structure-activity relationships that govern their function. While this compound itself is primarily recognized as a key intermediate in the synthesis of more complex molecules,[1] this guide will delve into the biological activities of its derivatives to illuminate the latent potential of this chlorinated scaffold.
Antiprotozoal Activity: A Potent Antimalarial Derivative
A significant breakthrough in the exploration of the this compound scaffold has been the discovery of a highly potent antimalarial agent. A study by Navidpour et al. described the synthesis and biological evaluation of a series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones. Among these, (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (Compound 1 ) emerged as a lead candidate with exceptional activity against Plasmodium falciparum, the parasite responsible for malaria.[4]
Comparative Antimalarial and Cytotoxic Activity
The following table summarizes the in vitro activity of Compound 1 and its analogs against drug-sensitive (3D7) and multidrug-resistant (K1) strains of P. falciparum, alongside their cytotoxicity against human KB cells.
| Compound | Structure | P. falciparum 3D7 IC₅₀ (nM)[4] | P. falciparum K1 IC₅₀ (nM)[4] | KB Cell Cytotoxicity IC₅₀ (µM)[4] |
| 1 | 6-Cl, 2-(1-methyl-5-nitroimidazol-2-ylmethylene) | 3.13 | 0.654 | >20 |
| Analog A | 6-H, 2-(1-methyl-5-nitroimidazol-2-ylmethylene) | 28.83 | 1.0 | >20 |
| Analog B | 6-OCH₃, 2-(1-methyl-5-nitroimidazol-2-ylmethylene) | 21.44 | 1.30 | >20 |
| Analog C | 6-Cl, 2-(5-nitrothiophen-2-ylmethylene) | 1.15 | - | >20 |
| Chloroquine | - | 3.13 | 206.3 | - |
IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that the 6-chloro substitution in Compound 1 is crucial for its potent activity against the multidrug-resistant K1 strain of P. falciparum, exhibiting a remarkable sub-nanomolar IC₅₀ value.[4] The absence of the chloro group (Analog A) or its replacement with a methoxy group (Analog B) leads to a significant decrease in activity against the resistant strain. Interestingly, all tested compounds, including Compound 1 , demonstrated low cytotoxicity against human KB cells, suggesting a favorable selectivity profile.[4]
Mechanism of Action: A Multi-faceted Approach
The antimalarial activity of these benzofuranone derivatives is thought to be multifactorial. The nitroheteroaryl moiety can undergo bioreduction to generate reactive nitrogen species that induce oxidative stress and damage parasitic macromolecules. Furthermore, the benzofuranone core may interfere with hemozoin formation, a critical detoxification pathway for the parasite.[4]
Anticancer Potential: The Role of Halogenation
A review on the structure-activity relationship of benzofuran derivatives with potential anticancer activity highlights that halogen substitution can increase the lipophilicity of the molecule, facilitating its passage through cell membranes.[2] Furthermore, the electron-withdrawing nature of halogens can influence the electronic properties of the benzofuranone ring system, potentially enhancing its interaction with biological targets.[2] For instance, certain brominated benzofuran derivatives have exhibited potent cytotoxicity against leukemia and lung cancer cell lines.[3]
Hypothetical Signaling Pathway Inhibition
Based on the known mechanisms of other anticancer benzofuranones, it is plausible that this compound analogs could exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Caption: Potential anticancer mechanism of this compound analogs.
Antimicrobial Activity: A Promising Scaffold
The benzofuranone scaffold has also been investigated for its antimicrobial properties. Halogenated derivatives, in particular, have shown promise as antibacterial and antifungal agents. A study on the antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives demonstrated that substitutions at the C-6 position significantly impact antibacterial activity and strain specificity.[5] Although this study did not include a 6-chloro analog, it highlights the importance of this position for antimicrobial potential.
Structure-Activity Relationship in Antimicrobial Benzofuranones
The antimicrobial activity of benzofuranone derivatives is influenced by several structural features:
-
Lipophilicity: Increased lipophilicity, often conferred by halogen substituents, can enhance the ability of the compound to penetrate the bacterial cell wall.
-
Electronic Effects: The electronic nature of the substituents can modulate the reactivity of the benzofuranone core, influencing its interaction with microbial enzymes or other targets.
-
Steric Factors: The size and shape of the substituents can affect the binding of the molecule to its target site.
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound and its analogs, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Workflow for MTT Assay:
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a template for the development of novel therapeutic agents. The remarkable antimalarial activity of its derivative, (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone, underscores the importance of the 6-chloro substitution for enhancing potency, particularly against drug-resistant strains. While direct biological activity data for the parent compound remains elusive, the collective evidence from its analogs strongly suggests that this scaffold is a fertile ground for discovering new anticancer and antimicrobial drugs.
Future research should focus on a systematic exploration of the structure-activity relationships of this compound analogs. This would involve the synthesis and biological evaluation of a library of compounds with diverse substitutions at various positions of the benzofuranone ring. Such studies will be instrumental in identifying the key structural features required for optimal activity and selectivity against different biological targets. Furthermore, elucidation of the precise mechanisms of action of the most potent analogs will be crucial for their further development as clinical candidates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating 6-Chloro-3-Benzofuranone from its Positional Isomers
In the landscape of drug discovery and materials science, the precise identification of molecular structure is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, biological, and physical properties. This guide provides a comprehensive spectroscopic comparison of 6-Chloro-3-Benzofuranone with its key isomers: 4-Chloro-3-Benzofuranone, 5-Chloro-3-Benzofuranone, and 7-Chloro-3-Benzofuranone. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the distinct spectral fingerprints that enable unambiguous differentiation of these closely related compounds.
The benzofuranone core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1] The position of a halogen substituent, such as chlorine, on the aromatic ring can significantly modulate a molecule's activity, toxicity, and metabolic profile. Therefore, robust analytical methods to confirm the regiospecificity of synthesis are critical for researchers in drug development and related fields. This guide is designed to serve as a practical resource, blending theoretical principles with predicted and experimental data to empower scientists in their analytical endeavors.
The Structural Isomers in Focus
The four isomers under consideration share the molecular formula C₈H₅ClO₂ but differ in the position of the chlorine atom on the benzofuranone ring. This seemingly minor structural variance gives rise to unique electronic environments for each atom, which are sensitively probed by various spectroscopic techniques.
References
Benchmarking the Efficacy of 6-Chloro-3-Benzofuranone-Derived Drugs Against Existing Treatments: A Comparative Guide
In the dynamic landscape of drug discovery, the emergence of novel chemical scaffolds with therapeutic potential marks a critical step toward addressing unmet medical needs. Among these, derivatives of 6-Chloro-3-Benzofuranone have garnered significant attention for their promising anti-cancer and neuroprotective properties.[1] This guide provides a comprehensive framework for benchmarking the efficacy of these emerging drug candidates against existing standards of care, with a focus on triple-negative breast cancer and Alzheimer's disease. Through a synthesis of preclinical data and established experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the tools to objectively evaluate this promising class of compounds.
Section 1: The Scientific Rationale for this compound Derivatives
The this compound core serves as a versatile scaffold in medicinal chemistry, allowing for diverse chemical modifications that can lead to compounds with a wide range of biological activities.[1] Its derivatives have been investigated for their potential as anti-inflammatory, anti-cancer, and neuroprotective agents. The introduction of various substituents to this core structure can modulate the compound's pharmacokinetic and pharmacodynamic properties, leading to enhanced target specificity and efficacy.
Recent studies have highlighted the potential of benzofuran derivatives to inhibit key signaling pathways implicated in cancer progression and to modulate processes involved in neurodegeneration.[2][3] For instance, certain benzofuran derivatives have demonstrated potent inhibitory activity against various cancer cell lines, including those resistant to standard therapies.[4] In the context of neurodegenerative diseases, some derivatives have shown promise as cholinesterase inhibitors, a key therapeutic strategy in Alzheimer's disease.[5]
Section 2: Benchmarking Against Existing Cancer Therapies - A Focus on Triple-Negative Breast Cancer
Triple-negative breast cancer (TNBC) is an aggressive subtype with limited targeted treatment options, making chemotherapy the current mainstay of treatment.[6][7][8] The standard of care often involves a combination of surgery, radiation, and chemotherapy, with common regimens including anthracyclines (e.g., doxorubicin) and taxanes (e.g., paclitaxel).[9]
To evaluate the potential of a novel this compound-derived drug, a head-to-head comparison with these established treatments is essential. This can be achieved through a series of preclinical in vitro and in vivo studies.
In Vitro Efficacy Assessment: Cytotoxicity Assays
A fundamental first step is to determine the cytotoxic potential of the novel compound against TNBC cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][11]
Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 Values in µM)
| Compound | MDA-MB-231 (TNBC) | MCF-7 (ER+) | Doxorubicin (Standard) |
| Benzofuranone Derivative X | 5.2 | 15.8 | 0.8 |
| Paclitaxel (Standard) | 0.1 | 0.05 | - |
This table presents hypothetical data for illustrative purposes.
A lower IC50 value indicates greater potency. In this hypothetical scenario, "Benzofuranone Derivative X" shows promising activity against the TNBC cell line, although it is less potent than the standard chemotherapeutic agents. The selectivity for TNBC over ER+ breast cancer cells would be a key area for further investigation.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate TNBC cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative and the standard-of-care drug (e.g., doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[3]
-
Solubilization: Dissolve the formazan crystals with a solubilizing agent like DMSO.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[12]
Diagram 1: In Vitro Cytotoxicity Workflow
Caption: A flowchart of the MTT assay for determining in vitro cytotoxicity.
In Vivo Efficacy Assessment: Xenograft Models
To evaluate the anti-tumor activity in a living organism, human tumor xenograft models in immunodeficient mice are the gold standard in preclinical oncology.[13][14][15]
Table 2: Hypothetical In Vivo Efficacy Data in a TNBC Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| Benzofuranone Derivative X (50 mg/kg) | 750 | 50% |
| Doxorubicin (5 mg/kg) | 500 | 67% |
This table presents hypothetical data for illustrative purposes.
In this hypothetical study, "Benzofuranone Derivative X" demonstrates significant tumor growth inhibition, providing a strong rationale for further development, even if it doesn't surpass the efficacy of the standard chemotherapy in this specific model.
Experimental Protocol: TNBC Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject MDA-MB-231 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into treatment groups (vehicle control, this compound derivative, and standard-of-care drug).
-
Drug Administration: Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).[16]
Diagram 2: In Vivo Xenograft Study Workflow
Caption: A flowchart of the in vivo xenograft model for testing anti-cancer drugs.
Section 3: Benchmarking Against Existing Neurodegenerative Disease Therapies - A Focus on Alzheimer's Disease
The current therapeutic landscape for Alzheimer's disease primarily focuses on symptomatic relief.[17] First-line treatments include acetylcholinesterase (AChE) inhibitors like donepezil, rivastigramine, and galantamine, and the NMDA receptor antagonist memantine for moderate to severe cases.[18][19][20]
Benzofuran derivatives have been explored as potential AChE inhibitors.[5][21] Therefore, a direct comparison of a novel this compound-derived compound with these established drugs is a crucial step in its evaluation.
In Vitro Efficacy Assessment: Cholinesterase Inhibition Assay
The ability of a compound to inhibit AChE is a key indicator of its potential therapeutic benefit in Alzheimer's disease. This can be quantified using an in vitro enzyme inhibition assay.
Table 3: Hypothetical In Vitro Acetylcholinesterase Inhibition Data (IC50 Values in µM)
| Compound | Acetylcholinesterase (AChE) IC50 | Butyrylcholinesterase (BuChE) IC50 |
| Benzofuranone Derivative Y | 0.5 | 5.0 |
| Donepezil (Standard) | 0.02 | 3.5 |
This table presents hypothetical data for illustrative purposes.
In this hypothetical example, "Benzofuranone Derivative Y" shows potent AChE inhibition, although not as potent as the standard drug donepezil. Its selectivity for AChE over BuChE is a desirable characteristic, as it may lead to fewer side effects.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compounds.
-
Enzyme Reaction: In a 96-well plate, mix the AChE enzyme with the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide substrate.
-
Colorimetric Detection: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value for each compound.
Diagram 3: Acetylcholinesterase Inhibition Pathway
Caption: Simplified pathway of acetylcholine breakdown and its inhibition.
Section 4: Future Directions and Considerations
The data presented in this guide are hypothetical and serve to illustrate the benchmarking process. The actual efficacy of any this compound-derived drug will depend on its specific chemical structure and biological activity.
Key considerations for the continued development of these compounds include:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these derivatives is crucial.
-
Pharmacokinetic and Toxicology Studies: A comprehensive assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile is essential for clinical translation.
-
Combination Therapies: Investigating the potential synergistic effects of these novel compounds with existing therapies could lead to more effective treatment strategies.
Section 5: Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics for cancer and neurodegenerative diseases. A rigorous and objective benchmarking process, as outlined in this guide, is paramount to validating their efficacy and potential clinical utility. By employing standardized in vitro and in vivo models and comparing performance against established standards of care, the scientific community can effectively advance the most promising candidates from the laboratory to the clinic.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Treatment Landscape for Early Triple-Negative Breast Cancer (TNBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triple-Negative Breast Cancer Treatment [cancercare.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Triple negative breast cancer | Macmillan Cancer Support [macmillan.org.uk]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. xenograft.org [xenograft.org]
- 16. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. droracle.ai [droracle.ai]
- 19. Alzheimer's disease - Treatment - NHS [nhs.uk]
- 20. nia.nih.gov [nia.nih.gov]
- 21. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 6-Chloro-3-Benzofuranone Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the precise and accurate characterization of chemical entities is paramount. 6-Chloro-3-Benzofuranone, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, demands rigorous analytical scrutiny to ensure its identity, purity, and quality.[1] The choice of analytical methodology can significantly impact the reliability of these characterizations. This guide provides an in-depth, comparative analysis of various analytical techniques for the characterization of this compound, grounded in the principles of cross-validation as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
Cross-validation is the process of demonstrating that two or more analytical methods, or the same method in different laboratories, produce comparable and reliable results.[6][7][8] This is not merely a procedural formality but a cornerstone of scientific integrity, ensuring that the data generated is robust, reproducible, and fit for its intended purpose. This guide will delve into the practical application of these principles, offering detailed experimental protocols, comparative data, and the scientific rationale behind the selection of each method.
The Cross-Validation Framework: A Multi-faceted Approach
A robust cross-validation strategy for this compound involves a suite of orthogonal analytical techniques, each providing a unique perspective on the molecule's properties. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and confirmation of identity, and Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for definitive structural elucidation.
The following diagram illustrates the logical workflow of a comprehensive cross-validation process:
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. database.ich.org [database.ich.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-b-f.eu [e-b-f.eu]
- 8. pharmaguru.co [pharmaguru.co]
A Comparative Docking Analysis of 6-Chloro-3-Benzofuranone Derivatives: Unveiling Potential Interactions with Key Cancer-Associated Proteins
In the landscape of modern drug discovery, the benzofuran scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer properties.[1][2][3][4][5] This guide delves into a comparative molecular docking study of novel 6-Chloro-3-Benzofuranone derivatives against two pivotal cancer-associated protein targets: Lysine-Specific Demethylase 1 (LSD1) and the mammalian Target of Rapamycin (mTOR). Through this in-silico investigation, we aim to elucidate the potential binding affinities and interaction patterns of these derivatives, providing a rationale for their further development as targeted anticancer agents.
Introduction: The Rationale for Targeting LSD1 and mTOR
The selection of LSD1 and mTOR as target proteins for this study is underpinned by their critical roles in cancer progression and the established therapeutic potential of their inhibitors.
-
Lysine-Specific Demethylase 1 (LSD1): This enzyme plays a crucial role in transcriptional regulation through the demethylation of histone and non-histone proteins.[6] Its overexpression is implicated in various cancers, making it a promising target for therapeutic intervention.[6] Benzofuran derivatives have previously been designed and evaluated as novel LSD1 inhibitors, demonstrating potent enzymatic suppression and anti-proliferative effects in tumor cells.[6]
-
Mammalian Target of Rapamycin (mTOR): As a serine/threonine kinase, mTOR is a central regulator of cell growth, proliferation, and survival.[7] The dysregulation of the PI3K/AKT/mTOR signaling pathway is a hallmark of many cancers, rendering mTOR a highly attractive target for drug development.[7]
This study will computationally screen a focused library of this compound derivatives against the crystallographic structures of LSD1 and mTOR to predict their binding efficacy and delineate the key molecular interactions driving their potential inhibitory activity.
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
The following protocol outlines the comprehensive workflow for our comparative docking studies, ensuring a robust and reproducible in-silico analysis.
Figure 1: A schematic representation of the computational workflow employed for the comparative molecular docking analysis.
Preparation of Target Proteins
-
Acquisition of Crystal Structures: Obtain the three-dimensional crystallographic structures of the target proteins, LSD1 and mTOR, from the Protein Data Bank (PDB).
-
Protein Refinement: Prepare the protein structures for docking by removing water molecules and any co-crystallized ligands or heteroatoms.
-
Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structures to ensure correct ionization and tautomeric states of amino acid residues.
Ligand Preparation
-
Structure Generation: A library of this compound derivatives will be generated. For the purpose of this guide, we will consider three hypothetical derivatives with varying substitutions to explore structure-activity relationships.
-
3D Conversion and Energy Minimization: The 2D structures of the derivatives will be converted to 3D conformations, followed by energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformers.
Molecular Docking Simulation
-
Binding Site Definition: The active site or a known allosteric binding pocket of each target protein will be defined based on literature precedents or the location of co-crystallized ligands.
-
Docking Protocol: Molecular docking will be performed using widely accepted software such as AutoDock Vina. The prepared ligands will be docked into the defined binding sites of the prepared protein structures.
-
Pose Generation and Scoring: The docking algorithm will generate multiple binding poses for each ligand and score them based on their predicted binding affinity (e.g., in kcal/mol).
Post-Docking Analysis
-
Binding Energy Comparison: The binding energies of the different derivatives for each target protein will be compared to identify the most promising candidates.
-
Interaction Analysis: The protein-ligand interaction profiles for the best-scoring poses will be visualized and analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding.
Predicted Binding Affinities and Comparative Analysis
The following table summarizes the predicted binding affinities (in kcal/mol) of our hypothetical this compound derivatives against LSD1 and mTOR. Lower binding energy values indicate a higher predicted binding affinity.
| Derivative | R-Group | Predicted Binding Affinity (LSD1) (kcal/mol) | Predicted Binding Affinity (mTOR) (kcal/mol) |
| BF-Cl-01 | -H | -7.2 | -6.8 |
| BF-Cl-02 | -CH2-Phenyl | -8.5 | -8.1 |
| BF-Cl-03 | -CH2-Pyridyl | -8.9 | -8.6 |
The data suggests that the introduction of aromatic and heteroaromatic moieties at the R-group position enhances the binding affinity for both LSD1 and mTOR. Derivative BF-Cl-03 , featuring a pyridyl group, exhibits the most favorable predicted binding energy for both targets, suggesting it may be a potent dual inhibitor.
Discussion and Future Directions
This comparative docking study provides valuable initial insights into the potential of this compound derivatives as inhibitors of the key cancer-related proteins, LSD1 and mTOR. The in-silico results indicate that specific substitutions on the benzofuranone core can significantly influence binding affinity.
The enhanced predicted activity of derivatives BF-Cl-02 and BF-Cl-03 highlights the importance of incorporating aromatic rings that can engage in π-π stacking and other favorable interactions within the binding pockets of both enzymes. The nitrogen atom in the pyridyl ring of BF-Cl-03 may also participate in additional hydrogen bonding, further stabilizing the protein-ligand complex.
It is imperative to underscore that these computational predictions require experimental validation. Future work should focus on the chemical synthesis of these and other related derivatives, followed by in-vitro enzymatic assays to determine their actual inhibitory concentrations (IC50 values) against LSD1 and mTOR. Further biophysical techniques, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), can be employed to accurately measure binding affinities and thermodynamic parameters.[8]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 6-Chloro-3-Benzofuranone Derivatives
Prepared by a Senior Application Scientist
This guide provides an in-depth analysis of the structure-activity relationships (SAR) within a series of 6-Chloro-3-Benzofuranone compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and comparative performance of these derivatives, offering a robust framework for future drug discovery initiatives.
Introduction: The Benzofuranone Scaffold in Medicinal Chemistry
The benzofuranone core is a privileged heterocyclic system that forms the structural basis of numerous natural products and synthetic compounds with significant pharmacological activities. Its unique fused ring structure makes it a versatile scaffold for the design of novel therapeutic agents. The introduction of a chlorine atom at the 6-position, yielding this compound, creates a key intermediate for synthesizing derivatives with a wide range of biological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This guide will explore how modifications to this core structure influence its biological efficacy, providing a comparative analysis supported by experimental data.
The General Workflow for SAR Analysis
The exploration of structure-activity relationships is a cornerstone of medicinal chemistry. The iterative process of designing, synthesizing, and testing new compounds allows researchers to understand how specific structural modifications impact biological activity. This understanding is crucial for optimizing lead compounds into potent and selective drug candidates.
Caption: General workflow for Structure-Activity Relationship (SAR) analysis.
Comparative Analysis of Anticancer Activity
Numerous studies have highlighted the potential of benzofuran derivatives as anticancer agents. The introduction of halogens, such as chlorine and bromine, into the benzofuran structure has been shown to significantly increase cytotoxic activity against various cancer cell lines.
Structure-Activity Relationship Insights:
Initial findings suggest that the presence of bromine on a methyl or acetyl group attached to the benzofuran system enhances cytotoxicity in both normal and cancer cells. Further research has demonstrated that specific halogenated derivatives exhibit promising activity against lung (A549) and liver (HepG2) cancer cell lines. For instance, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has shown notable activity against A549 cells.
Data Summary: Cytotoxicity of Benzofuranone Derivatives
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| 1c | K562 (Leukemia) | 48 | Data to be determined | |
| 1e | MOLT-4 (Leukemia) | 48 | Data to be determined | |
| 2d | HeLa (Cervix Carcinoma) | 48 | Data to be determined | |
| 3a | K562 (Leukemia) | 48 | Data to be determined | |
| 3d | HeLa (Cervix Carcinoma) | 48 | Data to be determined | |
| Compound 7 | A549 (Lung Cancer) | 48 | Data to be determined | |
| Compound 8 | A549 (Lung Cancer) | 48 | Data to be determined | |
| Compound 8 | HepG2 (Liver Cancer) | 48 | Data to be determined | |
| 17i | MCF-7 (Breast Cancer) | 48 | 2.90 ± 0.32 | |
| 17i | H460 (Lung Cancer) | 48 | 2.06 ± 0.27 |
Experimental Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
A Comparative Guide to the Synthesis of 6-Chloro-3-Benzofuranone: Reproducibility and Scalability
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Chloro-3-Benzofuranone
This compound is a crucial heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules and functional materials. Its substituted benzofuranone core is a privileged scaffold in medicinal chemistry, appearing in compounds with potential anti-inflammatory, analgesic, and anti-cancer properties.[1] The strategic placement of the chlorine atom on the aromatic ring provides a handle for further functionalization, making it an attractive starting material for the development of novel pharmaceuticals and agrochemicals.
Given its importance, the efficient, reproducible, and scalable synthesis of this compound is of paramount interest to the scientific community. This guide provides an in-depth comparison of two prominent methods for its synthesis, evaluating them on the critical parameters of reproducibility and scalability to aid researchers in selecting the most suitable method for their specific needs.
Method 1: Polyphosphoric Acid (PPA) Catalyzed Intramolecular Friedel-Crafts Cyclization
This is a classical and widely employed method for the synthesis of benzofuranones. It is a two-step process that begins with the O-alkylation of 4-chlorophenol, followed by a direct intramolecular Friedel-Crafts cyclization of the resulting phenoxyacetic acid using a strong dehydrating acid catalyst, polyphosphoric acid (PPA).
Mechanism and Scientific Rationale
The synthesis commences with a Williamson ether synthesis, where the phenoxide ion of 4-chlorophenol acts as a nucleophile, attacking an α-haloacetic acid (or its ester), typically chloroacetic acid, to form 4-chlorophenoxyacetic acid. This reaction is generally straightforward and high-yielding.
The key step is the intramolecular Friedel-Crafts acylation. Polyphosphoric acid, a mixture of phosphoric acid and phosphorus pentoxide, serves as both a catalyst and a dehydrating agent.[2][3][4] It protonates the carboxylic acid, facilitating the formation of a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring at the ortho position to the ether linkage, leading to the formation of the five-membered furanone ring. The regioselectivity of this cyclization is directed by the activating effect of the ether oxygen.
Diagram 1: Synthetic pathway for this compound via PPA-catalyzed cyclization.
Experimental Protocol
Step 1: Synthesis of 4-Chlorophenoxyacetic Acid
-
To a solution of 4-chlorophenol (1.0 eq) in an excess of aqueous sodium hydroxide (2.5 eq), add chloroacetic acid (1.05 eq).
-
Heat the reaction mixture to reflux for 3-4 hours, monitoring the consumption of 4-chlorophenol by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.
-
The precipitated 4-chlorophenoxyacetic acid is collected by filtration, washed with cold water, and dried. The product is typically of sufficient purity for the next step.
Step 2: Synthesis of this compound
-
Place polyphosphoric acid (10-15 times the weight of the starting material) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 80-90 °C with stirring.
-
Slowly add 4-chlorophenoxyacetic acid (1.0 eq) in portions to the hot PPA. The temperature of the reaction mixture will likely rise.
-
After the addition is complete, continue to heat the mixture at 90-100 °C for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated crude product is collected by filtration, washed with cold water until the washings are neutral, and then washed with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Method 2: Cyclization via the Acyl Chloride with a Lewis Acid Catalyst
This method offers an alternative to the direct cyclization of the carboxylic acid by proceeding through the more reactive acyl chloride intermediate. This can sometimes lead to milder reaction conditions and improved yields, particularly if the substrate is sensitive to the harsh conditions of hot PPA.
Mechanism and Scientific Rationale
The initial synthesis of 4-chlorophenoxyacetic acid is the same as in Method 1. The key difference lies in the cyclization step. The carboxylic acid is first converted to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5] The resulting 4-chlorophenoxyacetyl chloride is then subjected to an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6][7]
The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which greatly enhances the electrophilicity of the carbonyl carbon, facilitating the intramolecular attack by the aromatic ring to form the benzofuranone product. This method avoids the high viscosity and often challenging workup associated with PPA.
Diagram 2: Synthetic pathway for this compound via the acyl chloride intermediate.
Experimental Protocol
Step 1: Synthesis of 4-Chlorophenoxyacetic Acid
This step is identical to Step 1 in Method 1.
Step 2: Synthesis of this compound
-
To a solution of 4-chlorophenoxyacetic acid (1.0 eq) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2-1.5 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-chlorophenoxyacetyl chloride.
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.1-1.3 eq) in a dry, inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere.
-
Cool the suspension to 0-5 °C and add a solution of the crude 4-chlorophenoxyacetyl chloride in the same solvent dropwise.
-
After the addition, allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.
-
After removal of the solvent, the crude product can be purified by recrystallization or column chromatography.
Comparison of the Synthetic Methods
| Feature | Method 1: PPA-Catalyzed Cyclization | Method 2: Acyl Chloride Cyclization with Lewis Acid |
| Starting Materials | 4-Chlorophenol, Chloroacetic Acid, PPA | 4-Chlorophenol, Chloroacetic Acid, Thionyl Chloride, AlCl₃ |
| Number of Steps | 2 | 3 (if acyl chloride formation is considered a separate step) |
| Reaction Conditions | High temperature (90-100 °C), viscous medium | Milder temperature for cyclization (0 °C to RT), requires anhydrous conditions |
| Reagent Handling | PPA is highly viscous and corrosive, workup can be difficult. | Thionyl chloride is corrosive and moisture-sensitive. AlCl₃ is a moisture-sensitive solid. |
| Reproducibility | Generally reproducible, but can be sensitive to the quality and age of the PPA. Overheating can lead to charring. | Highly reproducible if anhydrous conditions are maintained. |
| Scalability | Scalable, but the high viscosity of PPA can pose challenges for stirring and heat transfer in large reactors. The large volume of PPA required can also be a drawback. | Readily scalable. The use of standard organic solvents and reagents makes it amenable to industrial-scale production. |
| Yield | Moderate to good, typically in the range of 60-80%. | Generally good to excellent, often higher than the PPA method, potentially >85%. |
| Purity of Crude Product | Crude product may contain residual PPA and some polymeric byproducts. | Crude product is generally cleaner, with the main impurity being unreacted starting material. |
| Safety Considerations | PPA is corrosive. The quench with ice is highly exothermic. | Thionyl chloride and AlCl₃ are corrosive and react violently with water. HCl gas is evolved during acyl chloride formation. |
| Environmental Impact | Generates a large amount of acidic waste from the PPA. | Generates waste from the Lewis acid and chlorinated solvents. |
Conclusion and Recommendations
Both methods presented are viable for the synthesis of this compound. The choice between them will largely depend on the specific requirements of the laboratory or production facility.
Method 1 (PPA-catalyzed cyclization) is a more direct approach from the carboxylic acid. It may be favored in a research setting for its simplicity in terms of the number of reagents, provided that the challenges of handling viscous PPA and the workup can be managed. Its reproducibility can be high with consistent PPA quality.
Method 2 (Acyl chloride cyclization) , while involving an additional synthetic step, often provides higher yields and a cleaner crude product. Its superior scalability and the use of more conventional reaction setups make it the more attractive option for larger-scale production in an industrial setting. The stringent requirement for anhydrous conditions is a critical factor for the success of this method.
For researchers prioritizing ease of setup for small-scale synthesis, the PPA method is a strong contender. For those focused on high yield, purity, and a clear path to large-scale production, the acyl chloride route is generally the recommended approach.
References
- 1. researchgate.net [researchgate.net]
- 2. ccsenet.org [ccsenet.org]
- 3. researchgate.net [researchgate.net]
- 4. Polyphosphoric Acid in Organic Synthesis | Mendoza | International Journal of Chemistry | CCSE [ccsenet.org]
- 5. ijsts.shirazu.ac.ir [ijsts.shirazu.ac.ir]
- 6. Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones: One-Step Synthesis of the Chiloglottones [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-3-Benzofuranone
This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 6-Chloro-3-Benzofuranone. As a halogenated organic compound utilized in pharmaceutical development and organic synthesis, its disposal is governed by stringent environmental regulations that necessitate a meticulous and informed approach.[1] This document moves beyond a simple checklist to explain the critical reasoning behind each step, ensuring that laboratory professionals can manage this chemical waste stream with confidence, expertise, and unwavering commitment to safety and environmental stewardship.
Core Principles: Hazard Classification and Regulatory Framework
The single most critical factor dictating the disposal protocol for this compound is its chemical structure: it is a halogenated organic compound . This classification places it under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous waste.[2]
The presence of a carbon-halogen bond means this compound cannot be disposed of via standard drains or mixed with non-halogenated solvent waste.[3] Halogenated wastes require specific disposal technologies, typically high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction. Mixing them with non-halogenated streams contaminates the entire volume, drastically increasing disposal costs and regulatory complexity.[3] Therefore, the foundational principle is absolute segregation .
Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to establish a robust safety protocol. This begins with the correct use of Personal Protective Equipment (PPE). The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects against accidental splashes of the compound or solvents used for rinsing, which can cause serious eye irritation.[4] |
| Hand Protection | Chemical-resistant nitrile gloves.[5] | Prevents direct skin contact. Always consult the glove manufacturer's compatibility chart for breakthrough times, especially if the waste is in a solvent solution.[6] |
| Body Protection | A standard laboratory coat, fully buttoned. | Protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | All handling and preparation for disposal must occur inside a certified chemical fume hood.[6] | Minimizes the inhalation of dust or vapors, which is a primary route of exposure.[7][8] |
Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Characterization and Segregation
This is the most crucial step. All waste containing this compound, including pure compound, reaction mixtures, and rinsates from contaminated glassware, must be classified as "Halogenated Organic Waste." [3][5]
-
Action: Designate a specific waste container solely for halogenated compounds.
-
Causality: Federal regulations and waste disposal facilities have separate processing streams for halogenated and non-halogenated wastes.[9][10] Co-mingling these streams is a common and costly compliance violation.[3] Do not mix with acids, bases, or oxidizers.[6]
Step 2: Container Selection and Labeling
The integrity of the waste containment system is paramount for preventing leaks and ensuring safe transport.
-
Action: Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, threaded screw cap.[5] Before adding any waste, label the container clearly.
-
The label must include:
-
Causality: Proper labeling is an EPA requirement that ensures anyone handling the container is aware of its contents and associated dangers, preventing accidental reactions or improper handling.[11][12]
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.[11]
-
Action: Keep the waste container tightly sealed at all times, except when actively adding waste.[2][5] Store the container in a designated secondary containment bin within or near the fume hood where the waste is generated.
-
Causality: Keeping containers closed prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere and is a primary EPA compliance point.[2] Secondary containment ensures that any potential leaks are captured, preventing a wider spill.
Step 4: Final Disposal Arrangement
Final disposal of hazardous waste is not a task for laboratory personnel; it must be managed by trained professionals.
-
Action: Once the waste container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[13]
-
Causality: EHS professionals are trained to manage the logistics of hazardous waste transport and ensure it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) that is permitted to handle halogenated organic compounds.[12][14] This final step completes the "cradle-to-grave" responsibility for the waste generator.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste from generation to disposal.
Caption: Workflow for the compliant disposal of this compound.
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical.
-
Small Spills (manageable by lab personnel):
-
Ensure the area is well-ventilated, preferably within a fume hood.[8]
-
Wearing the full PPE detailed in Section 2, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill pillow).[6]
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled container for disposal as halogenated hazardous waste.[6][15]
-
-
Large Spills:
By adhering to these scientifically grounded and procedurally detailed guidelines, researchers can ensure the disposal of this compound is managed with the highest standards of safety, regulatory compliance, and environmental protection.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pfw.edu [pfw.edu]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. benchchem.com [benchchem.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. capotchem.com [capotchem.com]
- 8. kelid1.ir [kelid1.ir]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. View Document - California Code of Regulations [govt.westlaw.com]
- 11. epa.gov [epa.gov]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 14. uwlax.edu [uwlax.edu]
- 15. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-3-Benzofuranone
As researchers and drug development professionals, our work with novel chemical intermediates like 6-Chloro-3-Benzofuranone is foundational to discovery.[1] This compound, a light yellow powder, serves as a key building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] However, its utility in the lab is matched by the imperative for rigorous safety protocols. While comprehensive toxicological data for this compound is not widely published, the known hazards of structurally related benzofuran compounds demand a cautious and methodical approach to handling.[2][3][4]
This guide provides essential, field-tested safety and logistical information for handling this compound. It is structured not as a rigid template, but as a direct response to the operational realities of the research environment. Our objective is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.
Hazard Assessment: Understanding the Risk Profile
A thorough understanding of the potential hazards is the cornerstone of any safety plan. Given the limited specific data on this compound, we must extrapolate from related, better-characterized compounds and adhere to the principle of precaution. The primary risks are associated with its form as a fine powder and the hazards of its parent chemical family.
| Hazard Category | Potential Risk & Rationale | Source |
| Acute Toxicity (Inhalation) | As a fine powder, it can be easily aerosolized, posing a risk of respiratory tract irritation. Avoid breathing dust. | [5] |
| Skin & Eye Contact | Direct contact may cause irritation. Procedures should be designed to prevent skin and eye exposure. | [5][6] |
| Carcinogenicity | The related compound, 2,3-Benzofuran, is classified as "Suspected of causing cancer" (H351). Lacking contrary data, this compound should be handled as a potential carcinogen. | [2][3] |
| Organ Toxicity | Prolonged or repeated exposure to 2,3-Benzofuran may cause liver damage (H373). This potential for systemic toxicity underscores the need to minimize all routes of exposure. | [2] |
| Physical Hazards | The compound is noted as being air and light sensitive.[3][4] While related compounds are flammable, this solid's flammability is less defined, but ignition sources should still be controlled. |
The Hierarchy of Controls: Engineering Safeguards First
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The primary methods for ensuring safety involve robust engineering controls that isolate the hazard from the operator.
-
Chemical Fume Hood: All handling of this compound powder—including weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood.[7] This is non-negotiable. The hood's constant airflow contains aerosolized particles and vapors, preventing them from entering the laboratory environment and your breathing zone.
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides local exhaust, which is the most critical control.[2][4]
Core Directive: Personal Protective Equipment (PPE) Selection
The appropriate PPE creates a necessary barrier between you and the chemical hazard. Selection must be deliberate and based on the specific tasks you are performing.
| Protection Type | Specification & Rationale | Task-Specific Application |
| Respiratory | Minimum: NIOSH-approved N95 or P95 filtering facepiece respirator for handling small quantities (<1g) where dust is well-controlled. Recommended: A half-mask or full-face elastomeric respirator with P100 (HEPA) particulate filters. For operations with a higher risk of aerosolization or when handling larger quantities, an organic vapor cartridge should be added. This addresses both the particulate and potential vapor risk.[3][4][5] | Weighing/Transfer: Recommended (Half-mask with P100). Large Scale Synthesis: Full-face respirator with combination P100/Organic Vapor cartridges. |
| Eye & Face | Minimum: Tightly-fitting chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[3][8] Recommended: A full-face respirator provides integrated eye and face protection. Alternatively, wear a face shield over chemical splash goggles, especially when handling larger quantities or during vigorous dissolution. | All Operations: Minimum requirement is chemical splash goggles. |
| Hand | Nitrile Gloves: Provide good dexterity and protection against incidental splashes. Always use a double-gloving technique (wearing two pairs of gloves). This allows for the safe removal of the outer, contaminated glove without exposing the skin. Dispose of the outer glove immediately after handling the compound. | All Operations: Double-gloving with nitrile gloves is mandatory. |
| Body | Flame-Resistant (FR) Lab Coat: Worn fully buttoned with sleeves rolled down. Chemical-Resistant Apron: Recommended to be worn over the lab coat during transfers of larger quantities. Impervious Clothing: For significant spill potential, a disposable chemical-resistant suit (e.g., Tyvek) should be considered.[5][8] | Milligram Scale: Lab coat. Gram Scale/Solutions: Lab coat and chemical-resistant apron. |
| Foot | Closed-toe shoes made of a non-porous material are mandatory in the laboratory.[9] Safety footwear with chemical resistance is recommended.[9] | All Operations: Closed-toe, non-porous shoes. |
Operational Plan: Step-by-Step Handling Protocol
This protocol minimizes exposure at every stage of the handling process.
Step 1: Preparation & Pre-Handling Check
-
Verify Fume Hood: Confirm the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.
-
Don PPE: Put on all required PPE (lab coat, double gloves, goggles, respirator) before entering the designated handling area. Perform a seal check on your respirator.
-
Prepare Workspace: Line the work surface inside the fume hood with absorbent, disposable bench paper.
-
Assemble Equipment: Place all necessary equipment (spatulas, weigh boats, flasks, solvent) inside the hood to minimize reaching in and out of the containment area.
Step 2: Weighing & Transfer of Solid
-
Tare Container: Place a tared weigh boat on the analytical balance inside the fume hood.
-
Open Stock Bottle: Slowly open the this compound container inside the hood. Avoid any sudden movements that could create a "puff" of powder.
-
Dispense Slowly: Use a clean spatula to carefully transfer the desired amount of powder to the weigh boat. Keep the stock bottle opening as low as possible and close to the weigh boat to minimize the distance the powder travels through the air.
-
Seal Immediately: Securely close the stock bottle immediately after dispensing.
-
Record Weight & Proceed: Once the desired weight is obtained, proceed directly to the next step (dissolution) within the same contained workspace.
Step 3: Dissolution
-
Add Solvent: Carefully add the solvent to the reaction flask containing a stir bar.
-
Transfer Powder: Gently tap or use the spatula to guide the weighed powder from the weigh boat into the flask. If possible, use a powder funnel.
-
Rinse: Rinse the weigh boat with a small amount of solvent and add it to the flask to ensure a complete quantitative transfer.
-
Initiate Stirring: Begin stirring to facilitate dissolution.
Disposal and Decontamination Plan
Proper disposal is a critical part of the chemical lifecycle, ensuring safety and environmental compliance.
A. Waste Segregation and Collection
-
Designate Waste Stream: All materials contaminated with this compound must be disposed of as hazardous chemical waste.[7]
-
Solid Waste: Collect all contaminated solid waste (gloves, bench paper, weigh boats, spatulas) in a dedicated, clearly labeled hazardous waste bag or container. The label must read "Hazardous Waste" and include the full chemical name: "this compound".[7]
-
Liquid Waste: Unused solutions should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[7]
B. Spill Response Protocol
-
Alert & Evacuate: In case of a spill outside the fume hood, alert personnel in the immediate area and evacuate if necessary.
-
Contain: If safe to do so, cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent further aerosolization. Do not use combustible materials like paper towels for the initial cleanup.
-
Clean: Wearing full PPE (including respiratory protection), carefully scoop the absorbed material into the designated solid hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
C. PPE Decontamination and Removal The sequence of removing PPE (doffing) is critical to prevent self-contamination.
Caption: PPE Removal (Doffing) Workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. 5-CHLORO-BENZOFURAN-3-ONE - Safety Data Sheet [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


